1-(2-Ethoxyethyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-ethoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQLUKMSYDOGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370415 | |
| Record name | 1-(2-Ethoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-38-3 | |
| Record name | 1-(2-Ethoxyethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Ethoxyethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Ethoxyethyl)piperazine CAS number and properties
An In-depth Technical Guide to 1-(2-Ethoxyethyl)piperazine
Introduction
This compound is a derivative of piperazine, a heterocyclic compound that is a ubiquitous structural motif in medicinal chemistry.[1][2] Its unique molecular architecture, featuring a piperazine ring functionalized with an ethoxyethyl group, makes it a valuable and versatile building block in modern organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development. As a key intermediate, understanding the characteristics of this compound is paramount for researchers and scientists aiming to develop novel chemical entities.[3][4]
Compound Identification
Correctly identifying a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 13484-38-3 | [5][6][7] |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₈H₁₈N₂O | [5][7] |
| Molecular Weight | 158.24 g/mol | [5][7] |
| InChI | InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3 | [5][7] |
| InChIKey | TXQLUKMSYDOGDH-UHFFFAOYSA-N | [5][7] |
| SMILES | CCOCCN1CCNCC1 | [5][7] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. This compound is typically a clear, colorless to slightly yellow liquid.[3]
| Property | Value | Source |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
| Boiling Point | 224-225 °C | [5][6] |
| Density | 0.941 g/mL | [5] |
| Refractive Index (n20/D) | 1.4690 | [5][6] |
| Flash Point | 57.2 °C (135.0 °F) - closed cup | [5] |
Synthesis and Reactivity
The synthetic utility of this compound stems from the reactivity of the piperazine ring, specifically the secondary amine, which acts as a nucleophile. This allows for straightforward functionalization, primarily through N-alkylation and N-arylation reactions, to build more complex molecular architectures.[8]
A common synthetic approach involves the reaction of piperazine with an appropriate ethoxyethyl halide. The causality behind this choice is the high nucleophilicity of the secondary amine on the piperazine ring, which readily attacks the electrophilic carbon of the halide, leading to the formation of the C-N bond.
Below is a diagram illustrating the general synthetic logic for creating derivatives from this compound.
Caption: Logical workflow for derivatization reactions.
Experimental Protocol: N-Alkylation
This protocol provides a generalized, self-validating methodology for the N-alkylation of this compound. The progress of the reaction is monitored to ensure completion, which is a key aspect of a self-validating system.
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition : Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), to the mixture. The base acts as a scavenger for the acid generated during the reaction.
-
Electrophile Addition : Add the desired alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Execution : Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material indicates the reaction is complete.
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Filter off the base and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Applications in Drug Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] this compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3][4] Its incorporation into a molecule can modulate pharmacokinetic properties such as solubility and bioavailability.[8]
A notable application is its use as a precursor or building block for compounds targeting the central nervous system (CNS).[1] The structural features of this compound allow for the systematic modification and optimization of lead compounds during the drug discovery process.
The following diagram illustrates the role of this compound as a foundational component in the synthesis of more complex molecules.
Caption: Role as a key intermediate in API synthesis.
Safety and Toxicology
Understanding the safety and handling requirements for any chemical is critical. This compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5][7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Precautionary Measures: When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5] All work should be conducted in a well-ventilated fume hood.[9] Store the compound in a cool, dry, well-ventilated area away from sources of ignition.[5]
Conclusion
This compound, identified by CAS number 13484-38-3, is a functionally rich chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its value is derived from the reactive piperazine moiety, which allows for predictable and efficient chemical modifications. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.
References
- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 97 13484-38-3 [sigmaaldrich.com]
- 6. This compound | 13484-38-3 [chemicalbook.com]
- 7. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Ethoxyethyl)piperazine
Introduction
1-(2-Ethoxyethyl)piperazine (CAS No. 13484-38-3) is a derivative of piperazine that serves as a versatile intermediate in modern organic synthesis.[1] Its unique structure, which combines a basic piperazine ring with a flexible ethoxyethyl side chain, makes it a valuable building block for more complex molecules, particularly within the pharmaceutical industry.[1] The piperazine moiety is a common feature in many commercially available drugs, often incorporated to enhance pharmacokinetic properties such as solubility and bioavailability.[2][3] An in-depth understanding of the physicochemical properties of this compound is therefore essential for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic chemistry and medicinal research.
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details robust experimental protocols for their determination, and discusses the implications of these properties for its application.
Core Physicochemical Properties
The fundamental properties of this compound dictate its behavior in chemical reactions, formulations, and biological systems. These characteristics are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 13484-38-3 | [5][6] |
| Molecular Formula | C₈H₁₈N₂O | [4][5][6] |
| Molecular Weight | 158.24 g/mol | [4][5][6] |
| Appearance | Colorless to dark yellow liquid | [1][6] |
| Boiling Point | 224-225 °C (at 1 atm) | [5][6] |
| Density | 0.941 g/mL | [5][6] |
| Refractive Index | n20/D 1.4690 | [5][6] |
| Flash Point | 57.2 °C (135.0 °F) - closed cup | [5] |
| pKa (Predicted) | 9.15 ± 0.10 | [6] |
| LogP (Computed) | -0.2 | [4] |
Structural and Chemical Identity
This compound is structurally defined by a piperazine ring N-substituted with a 2-ethoxyethyl group. Its key chemical identifiers are:
The presence of two nitrogen atoms in the piperazine ring confers basic properties to the molecule, while the ether linkage and terminal ethyl group in the side chain contribute to its lipophilicity and hydrogen bonding capabilities.
Key Physicochemical Parameters and Their Significance
Basicity (pKa)
The predicted pKa of this compound is 9.15 ± 0.10.[6] This value refers to the acid dissociation constant of its conjugate acid. As a weak base, the piperazine nitrogens can accept protons, and the pKa indicates the pH at which the protonated and unprotonated forms are present in equal concentrations.
Causality and Importance: The pKa is a critical parameter in drug development as it governs the degree of ionization at physiological pH (approximately 7.4).[7] The ionization state influences crucial properties such as:
-
Aqueous Solubility: The protonated (ionized) form is generally more water-soluble.
-
Membrane Permeability: The neutral (un-ionized) form is typically more lipid-soluble and better able to cross biological membranes.
-
Target Binding: The ability to form ionic bonds with biological targets is pH-dependent.
Given its pKa of 9.15, this compound will be predominantly protonated and water-soluble in acidic environments, such as the stomach, and will exist as a mixture of ionized and neutral forms at physiological pH.
Lipophilicity (LogP)
The computed octanol-water partition coefficient (LogP) is -0.2.[4] This value suggests that the compound has a slight preference for the aqueous phase over the lipid phase, indicating a relatively hydrophilic nature.
Causality and Importance: LogP is a measure of a compound's lipophilicity, which is fundamental to its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While a negative LogP points to good water solubility, the molecule retains sufficient lipophilic character from its hydrocarbon backbone to interact with nonpolar environments. This balance is often sought in drug design to achieve both adequate solubility for formulation and sufficient membrane permeability for absorption.
Physical State and Thermal Properties
This compound is a liquid at room temperature with a boiling point of 224-225 °C.[5][6] Its flash point of 57.2 °C classifies it as a flammable liquid, which necessitates specific safety precautions for handling and storage, such as avoiding open flames and ensuring adequate ventilation.[4][5]
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the properties of this compound must be verifiable through standardized experimental methods. The following sections detail the protocols for determining its basicity and purity.
Protocol 1: Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[7][8] The principle involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[7][9]
Methodology:
-
Apparatus Setup:
-
Calibrated pH meter with a glass electrode.
-
Automatic titrator or a burette.
-
Magnetic stirrer and stir bar.
-
Temperature-controlled reaction vessel.
-
-
Reagent Preparation:
-
Analyte Solution: Prepare a dilute solution (e.g., 1-10 mM) of this compound in deionized water.
-
Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).[9]
-
Ionic Strength Adjuster: Prepare a 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength throughout the titration.[9]
-
-
Calibration and Titration:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]
-
Place a known volume of the analyte solution in the reaction vessel and add the ionic strength adjuster.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the HCl titrant in small, precise increments, recording the pH after each addition once the reading stabilizes (drift < 0.01 pH units per minute).[9]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound.[10][11] However, the analysis of basic compounds like amines can be challenging due to their tendency to interact with active sites on the column, leading to poor peak shape (tailing).[12][13]
Causality Behind Experimental Choices: To overcome peak tailing, a deactivated column specifically designed for amine analysis is required.[12] This is typically achieved by using a support material that has been treated with a base (e.g., KOH) or by using a specialized stationary phase that shields active silanol groups.[12] A Flame Ionization Detector (FID) is commonly used as it provides excellent sensitivity for organic compounds.
Methodology:
-
Instrumentation and Column:
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of this compound in a suitable volatile solvent (e.g., methanol or isopropanol) to a concentration of approximately 1 mg/mL.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 240 °C) and hold. The exact program must be optimized to ensure separation from any potential impurities.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
-
-
Data Analysis:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
Caption: Workflow for purity analysis using Gas Chromatography (GC).
Safety and Handling
This compound is classified as a flammable liquid and vapor.[4][5] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a chemical intermediate with a well-defined set of physicochemical properties that are highly relevant to its application in research and development. Its basicity, moderate hydrophilicity, and thermal characteristics are key parameters that influence its reactivity, solubility, and handling requirements. The experimental protocols detailed in this guide for pKa and purity determination provide a framework for the rigorous and reliable characterization of this compound, ensuring its effective and safe use as a building block in the synthesis of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 13484-38-3 [sigmaaldrich.com]
- 6. This compound | 13484-38-3 [chemicalbook.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. bre.com [bre.com]
- 11. ccsknowledge.com [ccsknowledge.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. agilent.com [agilent.com]
An In-depth Technical Guide to 1-(2-Ethoxyethyl)piperazine: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Ethoxyethyl)piperazine, a versatile heterocyclic building block. Delving into its core molecular features, physicochemical properties, and synthetic applications, this document serves as a critical resource for professionals in organic synthesis and pharmaceutical development. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Strategic Value of the Piperazine Moiety
The piperazine ring system is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1][2] this compound, a derivative featuring an ethoxyethyl substituent on one of the piperazine nitrogens, offers a unique combination of a basic secondary amine and a flexible, lipophilic side chain. This distinct structural arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[3]
Molecular Structure and Physicochemical Profile
A thorough understanding of the molecular characteristics of this compound is fundamental to its effective application in chemical synthesis.
Chemical Identity and Molecular Formula
-
IUPAC Name: this compound[4]
-
CAS Number: 13484-38-3[4]
-
Molecular Formula: C₈H₁₈N₂O[4]
-
Molecular Weight: 158.24 g/mol [4]
-
SMILES: CCOCCN1CCNCC1[4]
Structural Elucidation
The molecular structure of this compound consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms in the 1 and 4 positions. One nitrogen atom is substituted with a 2-ethoxyethyl group, while the other remains a secondary amine, providing a reactive site for further functionalization.
Caption: 2D representation of the this compound molecular structure.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
| Boiling Point | 224-225 °C (lit.) | [5] |
| Density | 0.941 g/mL | [5] |
| Refractive Index (n20/D) | 1.4690 (lit.) | [5] |
| Flash Point | 57.2 °C (closed cup) | [5] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the ethoxyethyl chain, and the methylene protons of the piperazine ring. The N-H proton of the secondary amine would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the carbons of the ethoxyethyl linker, and the carbons of the piperazine ring. The symmetry of the piperazine ring will influence the number of distinct signals observed.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to feature a characteristic N-H stretching vibration for the secondary amine, C-H stretching vibrations for the alkyl groups, and a prominent C-O-C stretching band for the ether linkage.[4]
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns of the piperazine ring and the ethoxyethyl side chain.
Synthesis of this compound
This compound is typically synthesized via the nucleophilic substitution reaction of piperazine with a suitable 2-ethoxyethyl halide. The secondary amine of the piperazine acts as the nucleophile, displacing a halide from the electrophilic alkyl halide.
Caption: General synthetic workflow for this compound.
Exemplary Synthetic Protocol
While a specific, detailed protocol for this compound was not found in the searched literature, a general procedure can be adapted from the synthesis of analogous N-alkylated piperazines.[6] The following is a representative, self-validating protocol.
Materials:
-
Piperazine (anhydrous)
-
2-Chloroethoxyethane (or 2-bromoethoxyethane)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (excess, e.g., 3-5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add the base (if using a salt of piperazine or to scavenge the acid byproduct). Slowly add 2-chloroethoxyethane (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any precipitated salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to be basic. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Causality behind Experimental Choices:
-
Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct.
-
Anhydrous conditions are crucial to prevent unwanted side reactions with water.
-
The choice of base and solvent can significantly impact the reaction rate and yield.
Applications in Drug Development and Organic Synthesis
The structural features of this compound make it a valuable building block in the synthesis of a variety of biologically active molecules.[3] The secondary amine provides a convenient handle for introducing the piperazine moiety into a target molecule through reactions such as N-alkylation, N-arylation, and amidation.[7]
The piperazine core is a key pharmacophore in numerous drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[8] The ethoxyethyl side chain can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.
While specific drugs containing the this compound moiety are not prominently featured in the searched literature, the closely related 1-[2-(2-hydroxyethoxy)ethyl]piperazine is a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[9][10] This highlights the importance of such substituted piperazines in the construction of complex pharmaceutical agents. Researchers can leverage this compound to create novel analogs of existing drugs or to explore new chemical space in the quest for new therapeutic agents.
Safety and Handling
This compound is classified as a flammable liquid and an irritant.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive secondary amine and a modulatory ethoxyethyl side chain provides a robust platform for the construction of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, offering a solid foundation for its effective utilization in research and development.
References
- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13349-82-1|2-(2-(Piperazin-1-yl)ethoxy)ethanol|BLD Pharm [bldpharm.com]
- 6. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine [chemeurope.com]
- 9. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 10. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of therapeutic agents is a testament to its remarkable versatility and favorable physicochemical properties. This technical guide offers a comprehensive exploration of the piperazine core, delving into its fundamental characteristics, synthetic methodologies, and profound impact on drug design. We will examine its role in enhancing pharmacokinetic profiles, its contributions to pharmacodynamic interactions, and its presence in numerous FDA-approved drugs. Through detailed protocols, quantitative data, and visualizations of key signaling pathways, this guide aims to provide an in-depth understanding of why the piperazine scaffold remains an indispensable tool for medicinal chemists.
The Piperazine Moiety: A Profile of a Privileged Scaffold
The widespread use of the piperazine scaffold in drug discovery can be attributed to a unique convergence of advantageous properties.[1] The two nitrogen atoms are basic centers that can be readily protonated at physiological pH, a feature that often enhances aqueous solubility and, consequently, bioavailability.[2] This is a critical consideration in the optimization of a drug candidate's pharmacokinetic profile.
Beyond its impact on solubility, the piperazine ring typically adopts a stable chair conformation, which provides a rigid and predictable framework for the spatial orientation of pharmacophoric groups. This conformational rigidity is crucial for establishing high-affinity interactions with biological targets.[3] Furthermore, the synthetic accessibility of piperazine, which allows for straightforward derivatization at both nitrogen positions, has made it a highly versatile and indispensable building block for medicinal chemists.[4]
Physicochemical Properties: A Quantitative Perspective
The physicochemical properties of piperazine and its derivatives are central to their role in drug design. The basicity of the two nitrogen atoms, as defined by their pKa values, governs the extent of ionization at a given pH, which in turn influences solubility, permeability, and target engagement. The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is another critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Below is a table summarizing these key physicochemical properties for a selection of FDA-approved drugs that feature the piperazine scaffold.
| Drug | Therapeutic Area | Year of Approval (US) | pKa (most basic) | cLogP | Water Solubility (mg/mL) |
| Imatinib | Oncology (Kinase Inhibitor) | 2001 | 8.1 | 4.5 | 0.001 |
| Aripiprazole | Psychiatry (Antipsychotic) | 2002 | 7.6 | 4.98 | 0.003 |
| Ciprofloxacin | Infectious Disease (Antibiotic) | 1987 | 8.8 | -0.6 | 30 |
| Sildenafil | Urology (PDE5 Inhibitor) | 1998 | 9.0 | 2.5 | 3.5 |
| Cetirizine | Allergy (Antihistamine) | 1995 | 8.0 | 2.9 | 1.1 |
| Ziprasidone | Psychiatry (Antipsychotic) | 2001 | 7.4 | 4.1 | 0.02 |
Note: The pKa, cLogP, and solubility values are approximate and can vary depending on the experimental or computational method used.
Synthesis of Piperazine-Containing Molecules: Key Methodologies
The synthetic tractability of the piperazine scaffold is a major reason for its widespread use. A variety of robust and versatile methods are available for the incorporation of this moiety into complex molecules.
N-Arylation of Piperazine: The Buchwald-Hartwig Amination
One of the most powerful and commonly employed methods for the synthesis of N-arylpiperazines is the Palladium-catalyzed Buchwald-Hartwig amination.[5] This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and the piperazine nitrogen.
-
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)
-
Toluene, anhydrous (2 mL)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and piperazine.
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add anhydrous toluene via syringe, followed by the 4-chlorotoluene.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylpiperazine.
-
Case Study: Synthesis of Aripiprazole
Aripiprazole is an atypical antipsychotic that exemplifies the multi-step synthesis often required for complex piperazine-containing drugs. The core of its synthesis involves the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolinone and 1-(2,3-dichlorophenyl)piperazine.[6]
-
Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
-
Alkylate 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane (3 molar equivalents) in the presence of potassium carbonate (1 molar equivalent) in dimethylformamide at 60 °C for four hours.
-
Dilute the reaction mixture with an equal volume of water and extract the organic phase with ethyl acetate.
-
Perform rotary evaporation and recrystallize the product in ethyl alcohol.
-
-
Step 2: Coupling Reaction
-
Combine the product from Step 1 with sodium iodide (2 molar equivalents) in acetonitrile and reflux for 30 minutes.
-
Cool the mixture to room temperature and add 1-(2,3-dichlorophenyl)piperazine (1.5 molar equivalents) and triethylamine (2 molar equivalents).
-
Reflux the reaction mixture for an additional four hours.
-
Filter the resulting precipitate and discard it.
-
Evaporate the filtrate under reduced pressure and dissolve the residue in ethyl acetate.
-
Wash, dry, and perform rotary evaporation to yield a resin.
-
Recrystallize the resin in ethyl alcohol to obtain the free base of aripiprazole as a white powder.
-
The Piperazine Scaffold in Action: Impact on Pharmacodynamics
The piperazine moiety is not merely a passive carrier for pharmacophoric groups; it often plays an active role in the pharmacodynamic interactions of a drug with its biological target. Its ability to engage in hydrogen bonding and its basic nature allow it to interact with key residues in enzyme active sites and receptor binding pockets.
Case Study: Imatinib and the BCR-ABL Kinase
Imatinib, a revolutionary drug for the treatment of chronic myeloid leukemia (CML), is a potent inhibitor of the BCR-ABL tyrosine kinase. The N-methylpiperazine group in imatinib is crucial for its therapeutic efficacy. It enhances the drug's solubility and bioavailability, and it forms a key hydrogen bond with the "gatekeeper" threonine residue in the ATP-binding pocket of the BCR-ABL protein, contributing significantly to the drug's high binding affinity and selectivity.[7]
Case Study: Aripiprazole and the Dopamine D2 Receptor
Aripiprazole's unique clinical profile as a "dopamine system stabilizer" stems from its partial agonism at the dopamine D2 receptor.[8] In a hyperdopaminergic state (associated with the positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in a hypodopaminergic state (linked to negative and cognitive symptoms), it acts as a functional agonist, increasing dopaminergic activity.[8][9] The piperazine moiety is integral to the molecule's ability to bind to the D2 receptor and elicit this nuanced pharmacological response.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-(2-Ethoxyethyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 1-(2-Ethoxyethyl)piperazine (CAS No. 13484-38-3), a crucial intermediate in modern organic synthesis and pharmaceutical development.[1][2][3] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanisms, experimental protocols, and process optimization strategies. The primary focus is on the direct N-alkylation of piperazine, detailing the mechanistic nuances of mono-substitution versus di-substitution and offering field-proven methods to maximize the yield of the desired product. Alternative synthetic strategies are also discussed. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction
This compound is a substituted piperazine derivative that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a nucleophilic secondary amine and an ethoxyethyl side chain, makes it a valuable precursor for a wide range of compounds, particularly in the pharmaceutical industry for the development of novel drug candidates.[1][4] The piperazine moiety is a well-established pharmacophore known to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability, in active pharmaceutical ingredients (APIs).[5] This guide will explore the most effective and industrially relevant methods for its synthesis.
Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of this compound reveals two primary bond disconnections, leading to the most logical and widely practiced synthetic strategies.
-
C-N Bond Disconnection: The most intuitive disconnection is at the C-N bond between the piperazine ring and the ethoxyethyl side chain. This approach points to piperazine (or a mono-protected derivative) as the nucleophile and a 2-ethoxyethyl electrophile (e.g., 1-bromo-2-ethoxyethane or 1-chloro-2-ethoxyethane) as the synthetic equivalent. This forms the basis of the Direct N-Alkylation pathway.
-
Alternative C-N Bond Formation: A less direct, but viable, alternative involves forming the piperazine ring itself with the ethoxyethyl substituent already in place. This can be achieved through cyclization reactions, for instance, starting from a diethanolamine derivative.[6]
This guide will focus primarily on the direct N-alkylation method due to its straightforwardness and common industrial application.
Chapter 2: Primary Synthesis Pathway: Direct N-Alkylation of Piperazine
The most common and direct route to this compound is the nucleophilic substitution reaction between piperazine and an appropriate 2-ethoxyethyl halide.[7]
Mechanistic Principles: The Challenge of Mono-Alkylation
The reaction proceeds via a standard SN2 mechanism, where the secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbon of the 2-ethoxyethyl halide and displacing the halide leaving group.[8]
A significant challenge in this synthesis is the inherent reactivity of the product, this compound. The newly formed molecule still possesses a secondary amine, which can compete with the starting piperazine for the alkylating agent, leading to the formation of the undesired 1,4-bis(2-ethoxyethyl)piperazine byproduct.[9]
Strategies to Promote Mono-alkylation:
-
Stoichiometric Control: Using a large excess of piperazine relative to the alkylating agent can statistically favor the mono-alkylation product. However, this requires an efficient method to separate the product from the unreacted starting material.
-
Use of Protecting Groups: A more controlled approach involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[10] The mono-protected piperazine is then alkylated, and the protecting group is subsequently removed, yielding the pure mono-substituted product.[9] While effective, this adds two steps (protection and deprotection) to the overall synthesis.
-
In-situ Monohydrochloride Formation: An elegant and industrially relevant method involves reacting piperazine with piperazine dihydrochloride to form piperazine monohydrochloride in situ.[9][10] The protonated nitrogen is rendered non-nucleophilic, effectively protecting it and allowing the alkylation to occur selectively at the free secondary amine.[9][11][12]
Diagram of the N-Alkylation Pathway
Caption: General reaction scheme for the N-alkylation of piperazine.
Detailed Experimental Protocol (In-situ Monohydrochloride Method)
This protocol is adapted from analogous procedures for synthesizing piperazine derivatives and represents a robust method for achieving high mono-alkylation selectivity.[11][12]
Step 1: Preparation of Piperazine Monohydrochloride (in-situ)
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq).
-
Add a suitable solvent, such as methanol or ethanol (approx. 2 mL per gram of piperazine).[11]
-
Heat the mixture to reflux with stirring until a clear solution is formed. This solution now contains piperazine monohydrochloride.
-
Cool the solution to the desired reaction temperature (e.g., 40-80°C).[12]
Step 2: N-Alkylation
-
Slowly add 1-chloro-2-ethoxyethane or 1-bromo-2-ethoxyethane (0.95 eq, to ensure piperazine remains in slight excess) to the reaction mixture over 30-60 minutes.
-
Maintain the temperature and stir the mixture for 2-8 hours.[12] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature or below (0-10°C) to precipitate the unreacted piperazine dihydrochloride.
-
Filter the mixture to remove the solid dihydrochloride salt. The salt can be recovered, dried, and reused.[12]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue contains the crude product. Add water and a strong base (e.g., 50% NaOH solution) to adjust the pH to >12, ensuring the product is in its free base form.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless to slightly yellow liquid.[1][12]
Process Optimization and Critical Parameters
To ensure a successful and high-yielding synthesis, several parameters must be carefully controlled. The following table summarizes key variables and their impact on the reaction, based on established protocols for similar piperazine alkylations.[11][12]
| Parameter | Recommended Range | Rationale & Field Insights |
| Solvent | Polar (Methanol, Ethanol, Water) or Non-polar (Toluene, Dichloromethane) | Polar solvents are often used for the in-situ salt formation method as they readily dissolve the piperazine salts.[11] Non-polar solvents may be used in direct alkylation with a base like K₂CO₃, facilitating easier work-up.[8][12] |
| Base | K₂CO₃, Na₂CO₃, Triethylamine (Et₃N) | A base is required to neutralize the HCl or HBr generated during the reaction. Inorganic bases like K₂CO₃ are common, cost-effective, and easily removed by filtration.[8] |
| Temperature | 40 - 120 °C | Higher temperatures increase the reaction rate but can also promote the formation of the di-substituted byproduct. The optimal temperature is a trade-off between reaction time and selectivity. A range of 40-80°C is often a good starting point.[12] |
| Reactant Ratio | Piperazine Monohydrochloride : Alkyl Halide ≈ 1.8-2.2 : 1 | Using a significant excess of the mono-protected piperazine ensures the alkylating agent is consumed before it can react with the mono-alkylated product, thus maximizing yield.[12] |
| Reaction Time | 2 - 8 hours | Reaction completion should be monitored analytically (TLC, GC). Prolonged reaction times, especially at elevated temperatures, can increase byproduct formation.[12] |
Chapter 3: Purification and Characterization
Purification: For laboratory scale, purification is typically achieved by column chromatography on silica gel. For industrial production, the preferred method is vacuum distillation , which is highly effective for separating the desired product from less volatile starting materials and the more volatile di-substituted byproduct.[12]
Characterization: The identity and purity of the synthesized this compound (C₈H₁₈N₂O, M.W: 158.24 g/mol ) can be confirmed using standard analytical techniques:[4][13]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): To assess purity.
Chapter 4: Experimental Workflow Visualization
The following diagram outlines the logical steps from starting materials to the final, purified product.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-(2-Ethoxyethyl)-piperazine | 13484-38-3 | NAA48438 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 12. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 13. 13484-38-3|this compound| Ambeed [ambeed.com]
N-(2-Ethoxyethyl)piperazine IUPAC nomenclature and synonyms
An In-Depth Technical Guide to 1-(2-Ethoxyethyl)piperazine for Researchers and Drug Development Professionals
Introduction
This compound is a substituted piperazine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional structure, featuring a nucleophilic secondary amine within the piperazine ring and an ether linkage, makes it a versatile intermediate for constructing more complex molecules. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.[1] This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is foundational to all scientific work. The nomenclature and identifiers for this compound are standardized across major chemical databases.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2] This name precisely describes the ethoxyethyl substituent attached to one of the nitrogen atoms of the piperazine ring.
Synonyms and Identifiers
In literature and commercial listings, the compound is known by several synonyms. Being aware of these is crucial for comprehensive literature searches and procurement.
-
N-(2-Ethoxyethyl)piperazine
-
The CAS Registry Number, a unique identifier, is 13484-38-3 .[3]
For unambiguous digital representation, the following identifiers are used:
References
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1-(2-Ethoxyethyl)piperazine
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 1-(2-Ethoxyethyl)piperazine, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and data interpretation, offering field-proven insights to ensure accurate and reliable characterization of this important molecule.
Introduction: The Analytical Imperative for Substituted Piperazines
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry and material science. Their unique physicochemical properties make them valuable building blocks for active pharmaceutical ingredients (APIs), corrosion inhibitors, and other specialty chemicals.[1] The precise structural elucidation and purity assessment of these compounds are paramount to ensure the safety, efficacy, and quality of the final products.[2] this compound (C8H18N2O, Molar Mass: 158.24 g/mol ) is one such derivative where a comprehensive analytical characterization is crucial.[3] This guide will focus on two of the most powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5][6]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[5] For a molecule like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
The "Why" Behind the Experiment: Causality in NMR Protocol Design
The choice of solvent, internal standard, and NMR experiment type is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound due to its excellent dissolving power and the single, easily identifiable solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise.
-
Predicted ¹H NMR Spectral Data and Interpretation
Based on the analysis of structurally similar compounds such as 1-(2-hydroxyethyl)piperazine and 1-ethylpiperazine, the following ¹H NMR spectrum is predicted for this compound.[7][8][9]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | t | 2H | -O-CH₂ -CH₂-N |
| ~3.48 | q | 2H | -O-CH₂ -CH₃ |
| ~2.65 | t | 2H | -O-CH₂-CH₂ -N |
| ~2.55 | t | 4H | Piperazine ring protons (adjacent to N-CH₂) |
| ~2.45 | t | 4H | Piperazine ring protons (adjacent to NH) |
| ~1.20 | t | 3H | -O-CH₂-CH₃ |
Interpretation:
-
The triplet at approximately 1.20 ppm is characteristic of a methyl group adjacent to a methylene group.
-
The quartet at around 3.48 ppm corresponds to the methylene protons of the ethoxy group, split by the adjacent methyl protons.
-
The two triplets at approximately 3.55 ppm and 2.65 ppm are assigned to the methylene groups of the ethoxyethyl chain attached to the piperazine nitrogen.
-
The two broad triplets around 2.55 and 2.45 ppm are characteristic of the piperazine ring protons. The slight difference in their chemical shifts is due to the influence of the ethoxyethyl substituent on one of the nitrogen atoms.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectrum for this compound is as follows, with assignments based on analogous structures.[10][11]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~68.5 | -O-CH₂ -CH₂-N |
| ~66.8 | -O-CH₂ -CH₃ |
| ~58.0 | -O-CH₂-CH₂ -N |
| ~54.5 | Piperazine ring carbons (adjacent to N-CH₂) |
| ~46.0 | Piperazine ring carbons (adjacent to NH) |
| ~15.2 | -O-CH₂-CH₃ |
Interpretation:
-
The downfield signals at ~68.5 and ~66.8 ppm are attributed to the carbons directly attached to the oxygen atom.
-
The signal at ~58.0 ppm corresponds to the methylene carbon attached to the piperazine nitrogen.
-
The signals at ~54.5 and ~46.0 ppm are characteristic of the non-equivalent carbons of the piperazine ring.
-
The most upfield signal at ~15.2 ppm is assigned to the methyl carbon of the ethoxy group.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[12] It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.[13][14]
The "Why" Behind the Experiment: Ionization and Fragmentation Logic
Electron Ionization (EI) is a hard ionization technique that is well-suited for volatile and thermally stable small molecules like this compound. The high energy of EI causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that is valuable for structural elucidation. The fragmentation of piperazine derivatives often involves cleavage of the bonds alpha to the nitrogen atoms and fragmentation of the piperazine ring itself.[13][15]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
GC-MS System:
-
Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Gas Chromatography (GC) Method:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400.
-
Scan Speed: 2-3 scans/second.
-
Predicted Mass Spectrum and Fragmentation Analysis
The expected molecular ion peak [M]⁺ for this compound is at m/z 158. The fragmentation pattern is predicted to show several characteristic ions.
| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion |
| 113 | [C₆H₁₃N₂]⁺ | -C₂H₅O (ethoxy radical) |
| 99 | [C₅H₁₁N₂]⁺ | -CH₂CH₂OCH₂CH₃ |
| 85 | [C₅H₉N]⁺ | Piperazine ring fragment |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |
Interpretation:
-
m/z 158: The molecular ion peak, confirming the molecular weight of the compound.
-
m/z 113: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.
-
m/z 99: Cleavage of the bond between the piperazine ring and the ethoxyethyl side chain.
-
m/z 85, 70, 56: Characteristic fragments arising from the cleavage of the piperazine ring.
Visualizations
Molecular Structure of this compound
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]
- 9. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]
- 10. 1-(2-Hydroxyethyl)piperazine(103-76-4) 13C NMR spectrum [chemicalbook.com]
- 11. 1-Ethylpiperazine(5308-25-8) 13C NMR [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
The Piperazine Scaffold: A Privileged Motif in Neuropharmacology and a Guide to Its Mechanisms of Action
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including solubility, basicity, and synthetic tractability, have established it as a "privileged scaffold" in drug discovery.[1][3] This technical guide provides an in-depth exploration of the potential mechanisms of action for piperazine derivatives, with a primary focus on their multifaceted interactions with key neurotransmitter systems in the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the intricate pharmacology of this versatile chemical class. We will delve into the modulation of dopaminergic and serotonergic pathways, supported by quantitative binding and functional data for exemplary compounds. Furthermore, this guide furnishes detailed, step-by-step protocols for essential in vitro and in vivo assays crucial for characterizing the pharmacodynamic profile of novel piperazine-based therapeutic agents.
Introduction: The Versatility of the Piperazine Core
The piperazine moiety is a recurring structural feature in a vast array of FDA-approved drugs, spanning therapeutic areas from antipsychotics and antidepressants to antihistamines and antianginal agents.[4][5][6] Its prevalence stems from the ability of the piperazine ring to be readily modified at its two nitrogen atoms, allowing for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[7] A subtle alteration in the substitution pattern on the piperazine nucleus can lead to a discernible difference in the resulting molecule's medicinal potential.[8] This inherent flexibility has enabled medicinal chemists to design compounds that interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) within the CNS.[2]
This guide will systematically dissect the primary mechanisms through which piperazine derivatives exert their pharmacological effects, with a particular emphasis on their roles as modulators of dopamine and serotonin receptors, which are critically involved in the pathophysiology of numerous neurological and psychiatric disorders.[9]
Modulation of the Dopaminergic System
The dopaminergic system is a critical target for antipsychotic medications. Many piperazine derivatives function as antagonists or partial agonists at dopamine D2 receptors, a key mechanism in the treatment of psychosis.[2][10]
Dopamine D2 and D3 Receptor Interactions
Arylpiperazine derivatives, in particular, have been extensively studied for their interaction with D2-like dopamine receptors.[3][11] The protonated N1 nitrogen of the piperazine ring is thought to form a crucial interaction with Asp86 in the D2 receptor binding pocket.[3] The affinity and selectivity for D2 versus D3 receptors can be significantly influenced by the nature of the aryl substituent.
For instance, the atypical antipsychotic aripiprazole is a classic example of a piperazine derivative with a complex dopaminergic profile. It acts as a partial agonist at D2 receptors, a mechanism thought to stabilize dopaminergic neurotransmission.[1] This partial agonism is characterized by its ability to act as an agonist in a low dopamine state and as an antagonist in a high dopamine state.[1]
Table 1: Dopamine Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity | Reference(s) |
| Aripiprazole | High Affinity | High Affinity | ~1 | [12] |
| Clozapine | Moderate Affinity | Moderate Affinity | ~1 | [13][14] |
| Ziprasidone | High Affinity | High Affinity | ~1 | [6] |
| Compound 6a | >1000 | 1.4 | ~500 | [11] |
| Compound 9 | 152 | 2.7 | 56 | [15] |
| Compound 25 * | 512 | 4.2 | 122 | [15] |
Note: Compounds 6a, 9, and 25 are research compounds presented to illustrate structure-activity relationships.
Functional Consequences of D2 Receptor Modulation
The functional activity of a piperazine derivative at the D2 receptor (i.e., whether it acts as an antagonist, partial agonist, or full agonist) is a critical determinant of its therapeutic effect and side-effect profile. Atypical antipsychotics are often characterized by their "fast-off" D2 kinetics or 5-HT2A/D2 receptor antagonism, which is believed to contribute to their lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][16]
Interplay with the Serotonergic System
The serotonergic system is another primary target for piperazine derivatives, particularly for those developed as antidepressants and anxiolytics.[4][17] Many of these compounds exhibit high affinity for various serotonin receptor subtypes.
Serotonin 5-HT1A and 5-HT2A Receptor Engagement
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[18][19] Piperazine derivatives like buspirone are partial agonists at this receptor.[10] This action is thought to contribute to their therapeutic effects in anxiety and depression.
Simultaneously, antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects caused by D2 receptor blockade.[2][20]
Table 2: Serotonin Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference(s) |
| Aripiprazole | 1.65 | 3.4 | [17][21] |
| Ziprasidone | 3.4 | 0.4 | [22] |
| Buspirone | High Affinity | Low Affinity | [10] |
| Compound 7 | 0.57 | - | [23] |
| Compound 6a | 1.28 | - | [24] |
| Compound 18a * | 1.66 | - | [24] |
Note: Compounds 7, 6a, and 18a are research compounds presented to illustrate structure-activity relationships.
Signaling Pathways and Functional Outcomes
The interaction of piperazine derivatives with serotonin receptors triggers downstream signaling cascades that ultimately modulate neuronal activity. For example, activation of 5-HT1A receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of a 5-HT1A receptor agonist.
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of novel piperazine derivatives, a combination of in vitro and in vivo assays is essential. The following protocols provide a framework for these investigations.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of a piperazine derivative for a target receptor (e.g., dopamine D2 or serotonin 5-HT1A).
Materials:
-
Test piperazine derivative
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)[5]
-
Cell membranes expressing the target receptor (from cell lines or tissue homogenates)[8]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)[10]
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Plate Setup: Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Mixture: In each well of a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assay (cAMP Assay)
This assay determines the functional activity of a compound (agonist, antagonist, inverse agonist) at a GPCR that signals through adenylyl cyclase.
Objective: To measure the effect of a piperazine derivative on intracellular cAMP levels in cells expressing a target GPCR.
Materials:
-
Test piperazine derivative
-
Cell line expressing the target GPCR (e.g., HEK293 cells)
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate density.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound at various concentrations. For antagonist testing, co-incubate with a known agonist.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels as a function of the log of the test compound concentration. For agonists, determine the EC50 (concentration for 50% of maximal response). For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurotransmission.[25][26]
Objective: To measure the effect of a piperazine derivative on the extracellular concentrations of dopamine and serotonin in a specific brain region (e.g., the prefrontal cortex or striatum).[7]
Materials:
-
Test piperazine derivative
-
Freely moving laboratory animal (e.g., rat)
-
Stereotaxic apparatus for surgery
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Probe Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the target brain region of the animal using a stereotaxic frame. Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[27]
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test piperazine derivative (e.g., via intraperitoneal injection or through the microdialysis probe itself in a reverse dialysis setup).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using HPLC.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels. Plot the change in neurotransmitter concentration over time.
References
- 1. Aripiprazole - Wikipedia [en.wikipedia.org]
- 2. psychiatrist.com [psychiatrist.com]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychscenehub.com [psychscenehub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. psychiatrist.com [psychiatrist.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. tandfonline.com [tandfonline.com]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Ethoxyethyl Group in Piperazine Compounds: A Technical Guide for Drug Development
Abstract
The piperazine ring is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. The strategic substitution on its nitrogen atoms is a key element in modulating a compound's biological activity. This technical guide provides an in-depth analysis of the role and influence of the ethoxyethyl group as a substituent in piperazine-containing compounds. We will explore its impact on physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics, supported by experimental protocols and case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the ethoxyethyl-piperazine scaffold in their therapeutic design strategies.
Introduction: The Piperazine Scaffold and the Significance of N-Substitution
The six-membered heterocyclic piperazine ring, with its two opposing nitrogen atoms, is a privileged scaffold in drug design. Its presence in a molecule can enhance aqueous solubility, improve oral bioavailability, and provide handles for further chemical modification.[1][2] The nitrogen atoms of the piperazine ring are readily functionalized, allowing for the fine-tuning of a compound's pharmacological profile.[3][4] The choice of substituent on the piperazine nitrogen is a critical decision in the drug design process, influencing everything from receptor binding to metabolic stability.
This guide focuses on a specific and increasingly utilized substituent: the ethoxyethyl group [-CH₂CH₂OCH₂CH₃]. We will delve into the nuanced effects of this group, moving beyond general principles to provide a detailed understanding of its specific contributions to the overall properties of a piperazine-containing drug candidate.
Physicochemical Influence of the Ethoxyethyl Group
The introduction of an ethoxyethyl group onto a piperazine ring brings about predictable yet significant changes in a molecule's physicochemical properties. These changes, in turn, have a profound impact on the compound's behavior in biological systems.
Lipophilicity, Solubility, and pKa
The ethoxyethyl group imparts a moderate increase in lipophilicity compared to a simple ethyl or hydroxyethyl substituent. This is due to the presence of the additional ethyl group. However, the ether oxygen can act as a hydrogen bond acceptor, which helps to maintain a degree of aqueous solubility. This balance between lipophilicity and hydrophilicity is often crucial for achieving optimal absorption and distribution.
The basicity of the piperazine nitrogens is also influenced by the ethoxyethyl substituent. The electron-donating nature of the alkyl chain can slightly increase the pKa of the distal nitrogen compared to an unsubstituted piperazine, though this effect is generally modest.
Below is a comparative table of calculated and experimental physicochemical properties for piperazine and some of its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Experimental pKa (25 °C) |
| Piperazine | C₄H₁₀N₂ | 86.14 | -1.5 | pKa1: 5.35, pKa2: 9.73[5][6] |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | -0.4 | pKa1: 5.47, pKa2: 9.77[5] |
| 1-(2-Hydroxyethyl)piperazine | C₆H₁₄N₂O | 130.19 | -1.1 | pKa1: 4.86, pKa2: 9.03[5][7][8] |
| 1-(2-Ethoxyethyl)piperazine | C₈H₁₈N₂O | 158.24 | -0.2 | Estimated to be slightly higher than 1-(2-hydroxyethyl)piperazine[9] |
| 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C₈H₁₈N₂O₂ | 174.24 | -1.4 | Not available[] |
Note: Calculated LogP values are from PubChem. Experimental pKa values are from cited literature. The pKa for this compound is an estimation based on structure-property relationships.
Pharmacokinetic Profile: The Ethoxyethyl Group's Journey Through the Body (ADME)
The physicochemical modifications imparted by the ethoxyethyl group have a direct and significant impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
Absorption and Distribution
The balanced lipophilicity of the ethoxyethyl group can enhance oral bioavailability.[4] It provides sufficient lipid solubility to facilitate absorption across the gastrointestinal tract, while the ether oxygen and piperazine nitrogens help to maintain enough aqueous solubility for dissolution in the gut. Once absorbed, the distribution of the compound will be influenced by its overall physicochemical properties, including its ability to cross the blood-brain barrier (BBB). The ethoxyethyl group's moderate lipophilicity can be advantageous for CNS-targeting drugs.[11][12]
Metabolism and Metabolic Stability
The metabolic fate of the ethoxyethyl group is a key consideration in drug design. The ether linkage is generally more stable to metabolic cleavage than an ester linkage, but it can still be a site of enzymatic transformation. The primary metabolic pathways for the ethoxyethyl group on a piperazine scaffold are anticipated to be:
-
O-dealkylation: Cleavage of the ethyl group from the ether oxygen to form a hydroxyethylpiperazine metabolite.
-
Hydroxylation: Oxidation of the ethyl or ethylene carbons.
-
Oxidation of the piperazine ring: This is a common metabolic pathway for many piperazine-containing drugs.
The specific cytochrome P450 (CYP) isozymes involved in the metabolism of ethoxyethyl-piperazine compounds will depend on the overall structure of the molecule. However, CYP3A4, CYP2D6, and CYP2C19 are frequently implicated in the metabolism of piperazine derivatives.[13] The ethoxyethyl group can influence the rate and primary sites of metabolism, potentially offering a more stable alternative to other substituents that are more prone to rapid metabolic breakdown.
Diagram: Potential Metabolic Pathways of the Ethoxyethyl-Piperazine Moiety
Caption: Potential metabolic pathways for a compound containing the this compound moiety.
Excretion
The metabolites of ethoxyethyl-piperazine compounds, being more polar than the parent drug, are primarily excreted via the kidneys in the urine. The rate of excretion will depend on the extent of metabolism and the physicochemical properties of the metabolites.
Pharmacodynamic Influence: Tuning Receptor Interactions
The ethoxyethyl group can play a significant role in a drug's interaction with its biological target. While it may not always directly participate in binding interactions, its size, shape, and electronic properties can influence the overall conformation of the molecule and its presentation to the receptor binding pocket.
In some cases, the ether oxygen of the ethoxyethyl group can act as a hydrogen bond acceptor, forming a key interaction with the receptor. More commonly, the ethoxyethyl group serves to position other pharmacophoric elements of the molecule for optimal binding. Its flexibility allows it to adopt various conformations, which can be advantageous in exploring the binding site.
Structure-activity relationship (SAR) studies on various classes of piperazine derivatives have shown that modifications to the N-substituent can dramatically alter receptor affinity and selectivity. For instance, in a series of sigma-1 receptor ligands, the nature of the N-benzyl substituent on the piperazine ring was critical for high affinity.[1] While not a direct comparison, this highlights the sensitivity of receptor binding to the chemical nature of the piperazine substituent.
Case Study: The Role of the Hydroxyethoxyethyl-Piperazine Moiety in Quetiapine
A prominent example of a successful drug featuring a closely related moiety is the atypical antipsychotic, Quetiapine. Quetiapine contains a 1-[2-(2-hydroxyethoxy)ethyl]piperazine side chain.[14] This side chain is crucial for its multi-receptor binding profile, which includes dopamine D₂ and serotonin 5-HT₂ₐ antagonism. The hydroxyethoxyethyl group contributes to the overall physicochemical properties of Quetiapine, enabling it to cross the blood-brain barrier and engage its CNS targets. The synthesis of Quetiapine prominently features the coupling of 1-[2-(2-hydroxyethoxy)ethyl]piperazine with a dibenzothiazepine core.[4][15][16]
Experimental Protocols
The following sections provide standardized protocols for the synthesis and analysis of this compound and its derivatives.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar N-substituted piperazines.[17][18]
Diagram: Synthetic Scheme for this compound
Caption: General synthetic scheme for the N-alkylation of piperazine.
Materials:
-
Piperazine
-
2-Chloroethoxyethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperazine (2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (3 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroethoxyethane (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11][19][20]
Analytical Methods
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of piperazine derivatives.[15][21]
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
Conclusion
The ethoxyethyl group is a valuable substituent in the design of piperazine-containing drug candidates. Its ability to confer a balanced physicochemical profile positively influences a molecule's pharmacokinetic properties, including oral absorption and metabolic stability. Furthermore, its size and electronic nature can be leveraged to fine-tune pharmacodynamic interactions with biological targets. A thorough understanding of the principles outlined in this guide will enable medicinal chemists to rationally design and develop novel therapeutics based on the ethoxyethyl-piperazine scaffold.
References
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. uregina.ca [uregina.ca]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 9. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. chemmethod.com [chemmethod.com]
- 15. CN101925587A - Process for preparation of quetiapine - Google Patents [patents.google.com]
- 16. WO2005014590A2 - Procedure for preparing 11-(4`2-(2-hydroxyethoxy )ethyl!-1-piperazinyl!-dibenzo`b,f!`1,4!thiazepine - Google Patents [patents.google.com]
- 17. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 18. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bot Verification [rasayanjournal.co.in]
discovery and development of novel piperazine derivatives
An In-depth Technical Guide to the Discovery and Development of Novel Piperazine Derivatives
Abstract
The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, appearing in the chemical structures of a vast number of marketed drugs across diverse therapeutic areas. Its unique physicochemical properties—including its basicity, conformational flexibility, and ability to engage in multiple hydrogen bond interactions—make it a versatile building block for modulating biological targets. This guide provides a comprehensive overview of the strategies and methodologies involved in the discovery and development of novel piperazine-containing drug candidates. We will explore the entire pipeline, from initial lead generation and synthetic chemistry to the intricacies of lead optimization, structure-activity relationship (SAR) studies, and preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.
Part I: The Piperazine Scaffold: A Privileged Core in Medicinal Chemistry
The enduring success of the piperazine motif stems from its favorable combination of structural and physicochemical properties. As a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, it offers a unique platform for molecular design.
Physicochemical and Pharmacokinetic Advantages:
The two nitrogen atoms are key to its utility. At physiological pH (around 7.4), one of the nitrogens is typically protonated, rendering the molecule positively charged. This basicity is crucial for several reasons:
-
Aqueous Solubility: The charged state significantly enhances the water solubility of drug molecules, which is a critical factor for oral bioavailability and formulation.
-
Target Engagement: The protonated nitrogen can form strong ionic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of biological targets like G-protein coupled receptors (GPCRs) and ion channels.
-
Blood-Brain Barrier (BBB) Permeability: While charged species generally struggle to cross the BBB, the equilibrium between the charged and uncharged states allows many piperazine-containing drugs to penetrate the central nervous system (CNS), making this scaffold particularly valuable for neurological and psychiatric drug discovery.
Furthermore, the piperazine ring typically exists in a stable "chair" conformation, providing a well-defined three-dimensional structure that can be exploited to orient substituents in precise vectors for optimal target binding.
Key Therapeutic Areas:
The versatility of the piperazine scaffold is demonstrated by its widespread presence in drugs targeting a multitude of diseases.
| Therapeutic Area | Mechanism of Action | Example Drugs |
| Antipsychotics | Dopamine (D2) and Serotonin (5-HT2A) Receptor Antagonism | Aripiprazole, Olanzapine, Ziprasidone |
| Antidepressants | Serotonin Reuptake Inhibition, Receptor Modulation | Trazodone, Vilazodone |
| Antihistamines | Histamine H1 Receptor Antagonism | Cetirizine, Hydroxyzine |
| Anticancer | Tyrosine Kinase Inhibition | Imatinib, Ponatinib |
| Antivirals | Viral Entry/Fusion Inhibition | Maraviroc (HIV) |
| Urology | α1-Adrenergic Receptor Blockade | Prazosin |
This broad applicability underscores the scaffold's ability to be chemically modified to achieve high affinity and selectivity for a diverse range of biological targets.
Part II: Discovery Strategies for Novel Piperazine Derivatives
The journey to a novel piperazine therapeutic begins with identifying a promising lead compound and developing robust synthetic routes for its elaboration.
Lead Generation Strategies
The starting point for a new drug discovery program can come from several established methodologies.
-
High-Throughput Screening (HTS): This involves screening large chemical libraries (often containing hundreds of thousands of compounds) against a specific biological target. Piperazine derivatives are common in commercial and proprietary screening libraries due to their proven "drug-like" properties.
-
Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (from X-ray crystallography or cryo-EM) is available, chemists can rationally design piperazine derivatives that fit precisely into the binding site. This approach allows for the optimization of interactions to maximize potency and selectivity.
-
Fragment-Based Drug Discovery (FBDD): FBDD starts with identifying very small molecules ("fragments") that bind weakly to the target. These fragments can then be grown or linked together to create a more potent lead. A piperazine ring can serve as a central linker to connect two different fragments or as a fragment itself that can be elaborated upon.
-
Repurposing and "Me-Too" Approaches: Analyzing existing, successful piperazine drugs can provide a validated starting point. By subtly modifying the structure of a known drug, it may be possible to improve its properties (e.g., reduce side effects, improve efficacy) or discover activity against a new biological target.
The logical flow of these initial discovery phases can be visualized as follows:
Caption: Workflow from Lead Generation to a Validated Lead Series.
Synthetic Methodologies: Building the Core
The ability to rapidly synthesize a wide variety of piperazine derivatives is the engine of any lead optimization campaign. The most common synthetic challenge is the controlled functionalization of the two nitrogen atoms, N1 and N4.
Protocol: Standard N-Arylation of Piperazine (Buchwald-Hartwig Amination)
This protocol describes a common and reliable method for attaching an aryl group (a common feature in many CNS drugs) to one of the piperazine nitrogens.
Objective: To synthesize 1-Aryl-4-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for N4, allowing for selective functionalization of N1.
Materials:
-
1-Boc-piperazine
-
Aryl halide (e.g., bromobenzene, 4-chlorobenzonitrile)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere supplies (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-baked flask, add the aryl halide (1.0 eq), 1-Boc-piperazine (1.2 eq), and the base (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 0.02 eq) and the phosphine ligand (e.g., 0.04 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-Aryl-4-Boc-piperazine.
-
Deprotection (Optional): The Boc group can be easily removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to free the N4 nitrogen for further functionalization.
This method's reliability and tolerance for a wide range of functional groups on the aryl halide make it a cornerstone of modern piperazine chemistry.
Part III: The Medicinal Chemistry Cycle: Optimizing the Lead
Once a validated lead compound is identified, the iterative process of lead optimization begins. The goal is to fine-tune the molecule's structure to maximize potency and selectivity for the target while simultaneously engineering favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Structure-Activity Relationship (SAR) Studies
SAR is the investigation of how specific structural changes to a compound affect its biological activity. For a typical piperazine lead, chemists will systematically modify three key positions:
-
The N1-Substituent: Often an aryl or heteroaryl group that provides key interactions with the target.
-
The N4-Substituent: This position is frequently used to modulate physicochemical properties like solubility, basicity (pKa), and metabolic stability.
-
The Piperazine Ring Itself: Substituents can be added to the carbon atoms of the ring to alter its conformation or to explore additional binding pockets.
The iterative nature of this process is visualized below.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
ADMET Profiling and Optimization
A potent compound is useless if it cannot reach its target in the body or if it is toxic. ADMET optimization runs in parallel with SAR studies.
Common ADMET Challenges with Piperazines and Solutions:
-
hERG Liability: The basic nitrogen of the piperazine can sometimes lead to off-target binding to the hERG potassium channel, which can cause cardiac arrhythmias.
-
Solution: Reducing the basicity (pKa) of the piperazine nitrogen by adding electron-withdrawing groups nearby or by placing bulky substituents adjacent to the nitrogen can often mitigate this risk.
-
-
Metabolic Instability: The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, often through N-dealkylation or oxidation of the ring carbons.
-
Solution: Introducing substituents (like a methyl or fluoro group) on the ring carbons can block sites of metabolism. This strategy, known as "metabolic blocking," can significantly increase the half-life of a compound.
-
-
Poor Permeability: While generally good, permeability can be an issue. The Polar Surface Area (PSA) is a key metric; a high PSA can reduce a molecule's ability to cross cell membranes.
-
Solution: Masking polar groups (e.g., converting a carboxylic acid to an ester) or adding lipophilic substituents can lower the PSA and improve permeability.
-
Part IV: Preclinical and Clinical Development
After a candidate molecule with a balanced profile of potency, selectivity, and favorable ADMET properties is identified, it enters formal preclinical development.
-
In Vivo Efficacy: The compound is tested in animal models of the disease (e.g., a mouse model of schizophrenia for an antipsychotic) to demonstrate that it has the desired therapeutic effect in a living system.
-
Safety Pharmacology: These studies investigate the potential adverse effects of the drug candidate on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
-
Toxicology: Both acute and chronic toxicology studies are performed in multiple species to identify the maximum tolerated dose and to uncover any potential organ toxicities.
If the compound successfully passes these rigorous preclinical evaluations, the collected data is compiled into an Investigational New Drug (IND) application, which is submitted to a regulatory agency like the U.S. Food and Drug Administration (FDA) for permission to begin clinical trials in humans.
Conclusion and Future Directions
The piperazine scaffold remains one of the most fruitful and reliable starting points for drug discovery. Its unique blend of properties ensures its continued relevance in the pursuit of new medicines. Future innovations will likely focus on incorporating piperazine motifs into new modalities, such as PROTACs (PROteolysis TArgeting Chimeras) where the piperazine can serve as a versatile linker, and in the development of covalent drugs where it can be functionalized to react specifically with a target protein. The combination of established synthetic chemistry and new biological understanding will undoubtedly lead to the next generation of groundbreaking piperazine-based therapeutics.
A Comprehensive Technical Guide to the Safe Handling of 1-(2-Methoxyethyl)piperazine (CAS: 13484-40-7)
An Essential Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Clarification of Compound Identity
This guide provides an in-depth analysis of the safety protocols, handling procedures, and material safety data for 1-(2-Methoxyethyl)piperazine, identified by CAS Number 13484-40-7. It is designed to equip laboratory personnel, from bench scientists to principal investigators, with the critical information necessary to mitigate risks and ensure safe, compliant utilization of this compound in research and development settings.
Important Note on Compound Nomenclature: Initial inquiries for "1-(2-Ethoxyethyl)piperazine" with CAS number 13484-40-7 revealed a consistent discrepancy across authoritative chemical supplier databases and safety data sheets. The compound registered and commercially available under CAS 13484-40-7 is uniformly identified as 1-(2-Methoxyethyl)piperazine . The molecular formula associated with this CAS number is C₇H₁₆N₂O, which corresponds to the methoxy- derivative. The ethoxy- derivative would have the formula C₈H₁₈N₂O. To ensure scientific accuracy and the highest standard of safety, this guide will exclusively address the properties and handling of 1-(2-Methoxyethyl)piperazine .
This document synthesizes data from multiple verified safety data sheets (SDS) to provide a holistic and actionable safety framework. It covers hazard identification, exposure controls, emergency procedures, and proper storage and disposal, underpinned by the principles of causality and self-validating protocols to foster a proactive safety culture.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical's properties is paramount to predicting its behavior and handling it safely. 1-(2-Methoxyethyl)piperazine is a clear, colorless to pale yellow liquid.[1][2] Its key physical and chemical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13484-40-7 | [1][3] |
| Molecular Formula | C₇H₁₆N₂O | [1][3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 193-194 °C | [3][4] |
| Density | 0.970 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.4730 | [3][4] |
| Flash Point | 87 °C (188.6 °F) - Closed Cup | [3][4] |
| Synonyms | N-(2-Methoxyethyl)piperazine, 4-(2-Methoxyethyl)piperazine, Methyl 2-(1-Piperazinyl)ethyl Ether | [3][5] |
Section 2: Hazard Identification and GHS Classification
1-(2-Methoxyethyl)piperazine is classified as a hazardous substance requiring stringent safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
GHS Pictograms:
Core Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [3][4][6] This is a primary hazard. The compound is corrosive and can cause irreversible tissue damage upon contact.
-
H227: Combustible liquid. [4][7] While not highly flammable, it can ignite when heated.
-
H332: Harmful if inhaled. [3]
-
H317: May cause an allergic skin reaction. [3]
-
H335: May cause respiratory irritation. [8]
-
H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. [3]
-
H372: Causes damage to organs through prolonged or repeated exposure. [3]
Hazard Classifications Summary:
-
Acute Toxicity, Inhalation (Category 4)[3]
-
Skin Sensitization (Category 1)[3]
-
Reproductive Toxicity (Category 2)[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory System)[8]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 1)[3]
-
Flammable Liquids (Category 4)[8]
The causality behind these classifications lies in the chemical reactivity of the piperazine moiety and its derivatives. Amines are alkaline and can readily react with biological tissues, leading to corrosive effects. The potential for systemic effects upon prolonged exposure necessitates diligent adherence to engineering controls and personal protective equipment (PPE) protocols.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage procedures is a self-validating system for preventing exposure and incidents.
Engineering Controls & Ventilation
The primary line of defense is to minimize airborne concentrations and prevent contact.
-
Workflow: All manipulations of 1-(2-Methoxyethyl)piperazine must be conducted within a certified chemical fume hood.[8][9]
-
Ventilation System: The fume hood and general laboratory ventilation must be maintained to ensure an adequate number of air changes per hour, preventing the accumulation of vapors.[9]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly in the immediate vicinity of the handling area.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a full faceshield.[3] Standard safety glasses are insufficient due to the risk of splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of after handling the compound.[8] Proper glove removal technique is critical to avoid cross-contamination.
-
Lab Coat/Apron: A chemically resistant lab coat or apron must be worn.[8]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (a scenario to be avoided), a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors and ammonia) is required.[3]
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8]
-
Atmosphere: The compound is noted to be air-sensitive and may absorb CO₂.[3] Store under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][10]
-
Location: Designate a specific, labeled storage area for corrosive materials.[8]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical to minimizing harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as the substance causes chemical burns.[8]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[8][9] Use of gastric lavage is contraindicated due to the corrosive nature of the material.[8]
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][11]
-
Specific Hazards: The substance is a combustible liquid.[8] Heating may cause containers to explode.[9] Thermal decomposition can produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8][9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Ensure adequate ventilation. Wear full PPE as described in Section 3.2. Avoid breathing vapors.[9]
-
Containment and Cleanup:
Section 5: Toxicological and Ecological Information
Toxicological Profile
-
Acute Effects: The primary acute risks are severe burns to the skin and eyes upon contact.[6] Inhalation can cause respiratory irritation and may be harmful.[3][8] Ingestion can cause severe damage and perforation of the gastrointestinal tract.[8]
-
Chronic Effects: The compound is classified for causing damage to organs through prolonged or repeated exposure (STOT RE 1).[3] It is also suspected of being a reproductive toxin.[3]
-
Sensitization: May cause an allergic skin reaction, leading to sensitization upon repeated contact.[3]
Ecological Information
Data on the ecological effects of 1-(2-Methoxyethyl)piperazine is limited. However, as a standard precautionary principle, it should not be allowed to enter drains, soil, or waterways to prevent potential environmental contamination.[8] Dispose of the chemical and its container in accordance with all local, state, and federal regulations.
Section 6: Disposal Considerations
Waste material must be treated as hazardous.
-
Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.
-
Containers: Do not reuse empty containers. They should be treated as hazardous waste and disposed of by the same licensed contractor.
-
Regulations: All disposal practices must comply with local, state, and federal environmental regulations.[8]
References
- 1. 13484-40-7 | CAS DataBase [chemicalbook.com]
- 2. 1-(2-Methoxyethyl)piperazine | 13484-40-7 [chemicalbook.com]
- 3. 1-(2-Methoxyethyl)piperazine 97 13484-40-7 [sigmaaldrich.com]
- 4. 13484-40-7 1-(2-Methoxyethyl)piperazine AKSci X2986 [aksci.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2-Methoxyethyl)piperazine | 13484-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
biological activity of substituted piperazine compounds
An In-depth Technical Guide on the Biological Activity of Substituted Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its structural versatility and favorable physicochemical properties have led to its incorporation into a vast array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the biological activities of substituted piperazine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and applications across major therapeutic areas. We will explore detailed experimental protocols for evaluating their efficacy and representative synthetic strategies.
The Piperazine Core: A Privileged Scaffold in Drug Discovery
The prevalence of the piperazine moiety in approved drugs is a testament to its advantageous properties. The two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[3] The stable chair conformation of the piperazine ring offers a rigid and predictable framework for orienting pharmacophoric groups toward their biological targets.[4] Furthermore, the synthetic tractability of the piperazine core, which allows for straightforward derivatization at both nitrogen atoms, makes it an invaluable tool for medicinal chemists.[2][5]
Therapeutic Applications and Mechanisms of Action
Substituted piperazine compounds exhibit a broad spectrum of biological activities, finding utility in the treatment of a wide range of diseases.[6]
Central Nervous System (CNS) Disorders
Piperazine derivatives are particularly prominent in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[7][8]
Many atypical antipsychotics incorporate a piperazine moiety, which often plays a crucial role in their multi-receptor binding profiles. These compounds typically exhibit antagonism at dopamine D2 and serotonin 5-HT2A receptors.[9]
-
Mechanism of Action: The therapeutic effects of atypical antipsychotics are largely attributed to the blockade of D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex.[10] The piperazine scaffold often serves as a key structural element that facilitates binding to these G-protein coupled receptors (GPCRs).[4] The interaction with these receptors modulates downstream signaling cascades, including the regulation of cyclic adenosine monophosphate (cAMP) levels.[11]
-
Key Example: Clozapine Clozapine, an atypical antipsychotic, features a piperazine ring that is crucial for its interaction with multiple neurotransmitter receptors.[12] It exhibits a complex pharmacology, with affinities for dopamine, serotonin, adrenergic, and muscarinic receptors.[13]
-
Signaling Pathway:
Caption: Clozapine antagonism of the D2 receptor signaling pathway.
-
Arylpiperazine derivatives are a significant class of compounds that interact with serotonin receptors, particularly the 5-HT1A receptor, and are used as anxiolytics and antidepressants.[14][15]
-
Mechanism of Action: Many anxiolytic and antidepressant piperazine derivatives act as partial agonists at presynaptic 5-HT1A autoreceptors, leading to a reduction in serotonin release.[16] Postsynaptically, they can also act as agonists or partial agonists, modulating neuronal excitability.[16] This dual action helps to "normalize" serotonergic neurotransmission.[15]
-
Key Example: Buspirone Buspirone is an anxiolytic that acts as a partial agonist at 5-HT1A receptors.[17] Its piperazine moiety is essential for this interaction.
-
Signaling Pathway:
Caption: Buspirone's partial agonism at the 5-HT1A receptor.[18]
-
Anticancer Activity
The piperazine scaffold is increasingly being incorporated into the design of novel anticancer agents.[19] These derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[20]
-
Mechanism of Action: Anticancer piperazine compounds often target key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[21] The piperazine ring can serve as a linker to connect different pharmacophores or as a core structure that interacts with the active site of target enzymes.
Antimicrobial Activity
Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[11] Their structural versatility allows for modifications to enhance potency and target specific microbial processes.[11]
Anthelmintic Activity
Historically, piperazine was introduced as an anthelmintic drug.[22]
-
Mechanism of Action: Piperazine acts as a GABA receptor agonist in nematodes, leading to hyperpolarization of muscle cells and subsequent flaccid paralysis of the worm.[1] This allows the host to expel the parasite.
Structure-Activity Relationship (SAR) Insights
The is highly dependent on the nature and position of the substituents on the piperazine ring and any appended moieties.
-
N-Arylpiperazines: The substitution pattern on the aryl ring significantly influences receptor affinity and selectivity. For instance, in the context of 5-HT1A receptor ligands, a methoxy group at the ortho position of the phenyl ring is often associated with high affinity.[7]
-
N-Alkylpiperazines: The nature of the alkyl substituent can impact pharmacokinetic properties such as lipophilicity and metabolic stability.
-
Linker Length: In compounds where the piperazine ring acts as a linker, the length and rigidity of the linker are critical for optimal interaction with the target. For example, in many CNS-active compounds, a butyl linker between the piperazine and another pharmacophore is often found to be optimal.[23]
Quantitative Data Summary
The potency of substituted piperazine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) to a specific target.
Table 1: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives for CNS Receptors
| Compound | 5-HT1A Receptor | D2 Receptor | 5-HT2A Receptor | Reference |
| Buspirone | ~25 nM | >1000 nM | >1000 nM | [24] |
| Clozapine | 160 nM | 126 nM | 13 nM | [9] |
| Vortioxetine | 15 nM | 113 nM | 19 nM | [25][26] |
| Compound 7 | 0.57 nM | - | - | [23] |
| Compound 8b | 12.1 nM | - | - | [27] |
Table 2: In Vitro Anticancer Activity (IC50/GI50, µM) of Representative Piperazine Derivatives
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| PCC | SNU-475 | Human Liver Cancer | 6.98 | [28] |
| 1d | HUH-7 | Hepatocellular | 1.23 | [28] |
| DNM + Cmpd 4 | - | - | 2.7 | [29] |
Experimental Protocols and Methodologies
The evaluation of the involves a variety of in vitro and in vivo assays.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[21][30][31]
-
Workflow Diagram:
Caption: A typical workflow for an MTT assay.[20]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[30]
-
Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Replace the old medium with the medium containing the test compounds.[21]
-
Incubation: Incubate the plate for 24-72 hours.[30]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[20]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[30]
-
Protocol 2: Radioligand Binding Assay for GPCRs
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., D2 or 5-HT1A).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test piperazine compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the Ki value.
-
Representative Synthetic Strategies
The synthesis of substituted piperazine compounds can be achieved through various routes, often involving N-arylation or N-alkylation of the piperazine core.[5][22]
Synthesis of Clozapine
One synthetic route to clozapine involves the reaction of a benzodiazepine core with N-methylpiperazine.[12]
-
Synthetic Scheme:
Caption: A simplified synthetic route to clozapine.[12]
Synthesis of Vortioxetine
The synthesis of vortioxetine can be achieved through a palladium-catalyzed coupling reaction.[32][33]
-
Synthetic Scheme:
Caption: A synthetic route for vortioxetine.[33]
Synthesis of Buspirone
Buspirone can be synthesized by reacting 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine with 8-oxaspiro[24][34]decan-7,9-dione.[35]
-
Synthetic Scheme:
Caption: A synthetic pathway for buspirone.[35]
Conclusion
Substituted piperazine compounds represent a remarkably versatile and successful class of molecules in drug discovery. Their favorable physicochemical properties and synthetic accessibility have enabled the development of numerous drugs targeting a wide range of biological pathways and therapeutic areas. The continued exploration of novel piperazine derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation therapeutics.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stork: The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) [storkapp.me]
- 16. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Buspirone - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. newdrugapprovals.org [newdrugapprovals.org]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. broadpharm.com [broadpharm.com]
- 32. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 33. Synthesis of Vortioxetine Hydrobromide [cjph.com.cn]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Buspirone synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 1-(2-Ethoxyethyl)piperazine Derivatives for Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, celebrated for its significant contribution to the pharmacological and pharmacokinetic profiles of numerous approved drugs.[1] This six-membered heterocycle, with its two strategically placed nitrogen atoms, often imparts desirable properties such as improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[2] The ability to readily functionalize one or both nitrogen atoms allows for the precise tuning of a molecule's interaction with biological targets, making the piperazine scaffold a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including those of the central nervous system (CNS).[3]
This guide provides a comprehensive overview of the synthesis and derivatization of 1-(2-ethoxyethyl)piperazine, a versatile building block for the creation of advanced drug candidates. We will delve into detailed, field-proven protocols, explain the rationale behind key experimental parameters, and present a practical application in the synthesis of a diarylmethylpiperazine derivative, a scaffold found in several CNS-active drugs.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound is most commonly and efficiently achieved through the direct N-alkylation of piperazine with a suitable 2-ethoxyethyl halide. This nucleophilic substitution reaction is a robust and scalable method for the preparation of the target intermediate.
Causality Behind the Experimental Design
A primary challenge in the mono-alkylation of piperazine is the potential for di-alkylation, leading to the formation of the 1,4-disubstituted byproduct.[4] To circumvent this, several strategies can be employed. The most straightforward approach is to use a large excess of piperazine relative to the alkylating agent, which statistically favors the mono-alkylation product. However, this can be atom-inefficient and require extensive purification to remove unreacted piperazine.
A more elegant and controlled strategy involves the in situ formation of piperazine monohydrochloride. By reacting equimolar amounts of piperazine and piperazine dihydrochloride, a solution of the monoprotonated salt is generated.[5][6] This effectively protects one of the nitrogen atoms, reducing its nucleophilicity and directing the alkylation to the free secondary amine. This method offers a significant advantage in controlling selectivity without the need for a separate protection-deprotection sequence.
An alternative, highly effective method for ensuring mono-selectivity is the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group.[5] N-Boc-piperazine is commercially available or can be readily prepared. Alkylation of the unprotected nitrogen followed by acidic removal of the Boc group yields the desired mono-alkylated product cleanly. While this adds a deprotection step, it often results in higher purity and simplifies purification.
Visualizing the Synthetic Workflow
Caption: Workflow for the N-alkylation of piperazine.
Detailed Protocol for the Synthesis of this compound (CAS: 13484-38-3)
This protocol details the direct N-alkylation of piperazine using an excess of the amine to favor mono-substitution.
Materials:
-
Piperazine (anhydrous)
-
2-Chloroethyl ethyl ether
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add 2-chloroethyl ethyl ether (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkyl halide is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless to slightly yellow liquid.[7][]
| Parameter | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Appearance | Clear colorless to slightly yellow liquid |
| Boiling Point | 220.3°C at 760 mmHg |
| Typical Yield | 60-75% |
| Purity (by GC) | >98% |
Part 2: Derivatization for Drug Discovery: Synthesis of a Diarylmethylpiperazine Analog
The 1-(diarylmethyl)piperazine scaffold is a key feature in a number of CNS-active drugs, including antihistamines and calcium channel blockers like Lomerizine.[9] The synthesis of these derivatives typically involves the N-alkylation of a pre-formed diarylmethylpiperazine with a suitable electrophile. In this section, we will detail a protocol for the synthesis of a 1-(bis(4-fluorophenyl)methyl)-4-(2-ethoxyethyl)piperazine, a close analog of known bioactive molecules.
Rationale for Reagent and Condition Selection
The reaction described is a nucleophilic substitution where the secondary amine of this compound attacks the electrophilic carbon of a benzhydryl halide.
-
Base (Triethylamine): A tertiary amine base such as triethylamine is commonly used to neutralize the hydrohalic acid (HBr or HCl) that is formed during the reaction.[5] This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Solvent (Acetonitrile): Acetonitrile is an excellent choice of solvent for this type of reaction.[4] It is a polar aprotic solvent, which means it can dissolve the ionic starting materials and intermediates without participating in the reaction itself. Its relatively high boiling point also allows for the reaction to be heated to increase the rate of substitution.
Visualizing the Derivatization Workflow
Caption: Workflow for the synthesis of a diarylmethylpiperazine derivative.
Detailed Protocol for the Synthesis of 1-(bis(4-fluorophenyl)methyl)-4-(2-ethoxyethyl)piperazine
This protocol is adapted from established procedures for the synthesis of similar diarylmethylpiperazine derivatives.
Materials:
-
1-(bis(4-fluorophenyl)methyl)piperazine
-
1-Bromo-2-ethoxyethane
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN), anhydrous
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1-(bis(4-fluorophenyl)methyl)piperazine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous acetonitrile.
-
Add 1-bromo-2-ethoxyethane (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the final compound as a solid.
| Parameter | Expected Value |
| Molecular Formula | C₂₃H₃₀F₂N₂O |
| Molecular Weight | 388.50 g/mol |
| Appearance | White to off-white solid |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >99% |
Conclusion
The this compound scaffold is a valuable and versatile building block in the synthesis of novel drug candidates. The protocols detailed in this guide provide robust and reproducible methods for the synthesis of the core intermediate and its subsequent derivatization into more complex molecules of pharmaceutical interest. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for the successful and efficient synthesis of these important compounds. The methodologies presented here are intended to serve as a practical resource for researchers and scientists engaged in the field of drug discovery and development.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 9. 1-(2-Ethoxyethyl)-2-ethylpiperazine | 1315366-94-9 | QCC36694 [biosynth.com]
The Versatile Role of 1-(2-Ethoxyethyl)piperazine in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic intermediates, 1-(2-Ethoxyethyl)piperazine (CAS No. 13484-38-3) emerges as a significant and versatile scaffold. Its unique structural features, combining a reactive secondary amine within the piperazine ring and a flexible ethoxyethyl side chain, offer medicinal chemists a valuable tool for molecular modification and the optimization of pharmacokinetic and pharmacodynamic properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a pharmaceutical intermediate. We will delve into its physicochemical properties, explore its primary role in the synthesis of specific APIs, and provide detailed, field-proven protocols for its key chemical transformations.
Physicochemical Properties and Strategic Importance
This compound is a clear, colorless to slightly yellow liquid with a purity typically exceeding 95%.[1] Its stability under normal temperature and pressure makes it a reliable reactant in multi-step synthetic sequences.[1] The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting desirable characteristics such as improved aqueous solubility and bioavailability. The ethoxyethyl group further enhances lipophilicity, which can be crucial for traversing biological membranes and reaching target receptors.
The strategic importance of this compound lies in its bifunctional nature. The secondary amine of the piperazine ring is a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. This allows for the straightforward introduction of the piperazine core into a larger molecular framework, connecting it to other key fragments of a target API.
| Property | Value | Reference |
| CAS Number | 13484-38-3 | [1] |
| Molecular Formula | C8H18N2O | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 224-225 °C | [4] |
| Density | 0.928 g/cm³ | [3] |
| Purity | >95% | [1] |
Application in the Synthesis of Serotonergic Agents
While direct synthesis protocols for currently marketed blockbuster drugs using this compound are not extensively documented in publicly available literature, its structural motif is present in compounds investigated for their affinity to serotonin receptors, such as the 5-HT1A receptor.[2] The following section will detail a representative synthetic application, demonstrating how this compound can be utilized to construct a key intermediate for a phenylpiperazine-class serotonergic agent.
Protocol 1: Synthesis of a Phenylpiperazine Intermediate via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of 1-(2-chlorophenyl)-4-(2-ethoxyethyl)piperazine, a potential precursor for more complex serotonergic modulators. The reaction proceeds via a nucleophilic aromatic substitution, where the secondary amine of this compound displaces a halogen on an activated aromatic ring.
Reaction Scheme:
A representative nucleophilic aromatic substitution reaction.
Materials and Reagents:
-
This compound
-
1-chloro-2-fluorobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Addition of Aryl Halide: While stirring, add 1-chloro-2-fluorobenzene (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 120 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel to yield the pure 1-(2-chlorophenyl)-4-(2-ethoxyethyl)piperazine.
Causality and Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the secondary amine of the piperazine, enhancing its nucleophilicity without causing unwanted side reactions.
-
Solvent Selection: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution by stabilizing the charged intermediate (Meisenheimer complex).
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction, particularly as the aromatic ring is deactivated by the chloro-group.
Logical Workflow for Intermediate Synthesis
The synthesis of a pharmaceutical intermediate often follows a logical progression of steps designed to build molecular complexity in a controlled manner. The following diagram illustrates a typical workflow for the synthesis of a key intermediate using this compound.
A generalized workflow for utilizing this compound.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile intermediate in the pharmaceutical industry.[1] Its inherent chemical properties allow for its incorporation into a wide range of molecular scaffolds, particularly in the synthesis of CNS-targeting agents. The protocols and conceptual workflows presented here are intended to provide a foundational understanding for researchers to develop novel and efficient synthetic routes for next-generation therapeutics. As the demand for new drugs with improved efficacy and safety profiles continues to grow, the strategic application of well-characterized intermediates like this compound will remain a cornerstone of successful drug discovery and development programs.
References
Application Notes and Protocols for the Investigation of 1-(2-Ethoxyethyl)piperazine as a Novel Radioprotective Agent
Abstract
The escalating use of ionizing radiation in medicine and the persistent threat of radiological incidents necessitate the development of effective and non-toxic radioprotective agents. While amifostine is an approved radioprotector, its clinical application is limited by significant side effects. This has driven research into novel chemical entities with improved safety and efficacy profiles. Piperazine derivatives have emerged as a promising class of compounds, with several 1-(2-hydroxyethyl)piperazine derivatives demonstrating significant radioprotective effects in preclinical studies.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(2-Ethoxyethyl)piperazine, a structurally related analogue, in the discovery and development of new radioprotective agents. These detailed application notes and protocols are designed to facilitate a systematic evaluation of its potential, from initial in vitro screening to in vivo efficacy studies.
Introduction: The Rationale for Investigating this compound
Ionizing radiation induces cellular damage primarily through the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks, apoptosis, and tissue damage.[6][7] The ideal radioprotective agent should effectively mitigate these effects with minimal toxicity. Recent studies have highlighted the potential of 1-(2-hydroxyethyl)piperazine derivatives as potent radioprotectors.[1][2][3][5] These compounds have been shown to protect human cells from radiation-induced apoptosis and enhance survival in animal models.[4][5] The 1-(2-hydroxyethyl)piperazine moiety appears to be a critical pharmacophore for this radioprotective activity.[1]
This compound shares a core piperazine structure with a modified side chain, replacing the hydroxyl group with an ethoxy group. This modification may influence the compound's lipophilicity, cell permeability, and metabolic stability, potentially leading to an improved pharmacological profile. The protocols outlined herein provide a roadmap for the comprehensive evaluation of this compound as a next-generation radioprotective agent.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H18N2O | [8] |
| Molecular Weight | 158.24 g/mol | [8][9] |
| CAS Number | 13484-38-3 | [8][9] |
| Boiling Point | 224-225 °C | [9][10] |
| Density | 0.941 g/mL | [9] |
| Refractive Index | n20/D 1.4690 | [9] |
Experimental Workflows for Radioprotective Efficacy Assessment
A tiered approach is recommended for evaluating the radioprotective potential of this compound, progressing from in vitro screening to in vivo validation.
Figure 1: A tiered experimental workflow for the evaluation of this compound as a radioprotective agent.
In Vitro Application Notes and Protocols
Cytotoxicity Assessment
Rationale: Before assessing its radioprotective effects, it is crucial to determine the intrinsic cytotoxicity of this compound to establish a safe and effective concentration range for subsequent experiments.
Protocol: MTT Assay
-
Cell Culture: Plate human cell lines (e.g., peripheral blood mononuclear cells (PBMCs) or a lymphoblastic leukemia cell line like MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1][2][3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for a period relevant to the intended radioprotection protocol (e.g., 24-48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Radioprotective Efficacy: Clonogenic Survival Assay
Rationale: The clonogenic survival assay is the gold standard for determining the ability of a compound to protect the reproductive integrity of cells following exposure to ionizing radiation.
Protocol:
-
Cell Plating: Plate cells at a low density in 6-well plates to allow for colony formation.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for a predetermined time before irradiation (e.g., 1-2 hours).
-
Irradiation: Expose the cells to a range of doses of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Post-Irradiation Culture: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. Plot the survival curves and determine the dose enhancement factor (DEF).
Genotoxicity and DNA Damage Assessment: Dicentric Chromosome Assay (DCA)
Rationale: The DCA is a highly sensitive and specific method for quantifying radiation-induced DNA damage by measuring the frequency of dicentric chromosomes.[1][2] It is considered a gold standard for biological dosimetry and can reveal the protective effect of a substance on DNA.[1]
Protocol:
-
Cell Culture and Treatment: Culture human lymphocytes and treat with this compound before irradiation, as described above.
-
Metaphase Arrest: After irradiation, add a mitotic inhibitor (e.g., colcemid) to the culture to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix with Carnoy's fixative. Drop the cell suspension onto microscope slides.
-
Chromosome Staining: Stain the chromosomes with Giemsa.
-
Microscopic Analysis: Score at least 100 metaphases per treatment group for the presence of dicentric chromosomes.
-
Data Analysis: Calculate the frequency of dicentric chromosomes per cell. The reduction in dicentric frequency in the compound-treated group compared to the irradiated control indicates radioprotection.
Figure 2: Workflow for the Dicentric Chromosome Assay (DCA) to assess the DNA-protective effects of this compound.
In Vivo Application Notes and Protocols
Maximum Tolerated Dose (MTD) Determination
Rationale: Establishing the MTD is a critical first step in in vivo studies to identify a dose that is well-tolerated by the animals and can be used for subsequent efficacy studies.
Protocol:
-
Animal Model: Use a suitable rodent model, such as C57BL/6 or BALB/c mice.[11]
-
Dose Escalation: Administer escalating doses of this compound to different groups of mice via the intended clinical route (e.g., intraperitoneal or oral).
-
Toxicity Monitoring: Observe the animals daily for signs of toxicity, including weight loss, changes in behavior, and mortality, for at least 14 days.
-
MTD Definition: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Survival Studies
Rationale: The ultimate measure of a radioprotective agent's efficacy in vivo is its ability to increase the survival rate of animals exposed to lethal doses of total body irradiation (TBI).
Protocol:
-
Animal Groups: Divide mice into several groups: vehicle control, irradiated control, and this compound-treated groups at one or more dose levels.
-
Compound Administration: Administer the compound or vehicle to the respective groups at a specified time before TBI.
-
Total Body Irradiation: Expose the mice to a lethal dose of radiation (e.g., LD50/30).
-
Survival Monitoring: Monitor the survival of the animals for 30 days post-irradiation.
-
Data Analysis: Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival rates between the groups. An increase in the 30-day survival rate in the treated group compared to the irradiated control indicates a radioprotective effect.[5]
Potential Mechanisms of Action and Further Investigations
While the precise mechanisms of action for this compound are yet to be elucidated, research on similar piperazine derivatives suggests several possibilities that warrant further investigation.[1]
-
ROS Scavenging: The piperazine moiety may contribute to the scavenging of free radicals generated by ionizing radiation.
-
Modulation of Apoptosis: The compound could interfere with radiation-induced apoptotic pathways, potentially by interacting with Bcl-2 family proteins.[5]
-
Enhancement of DNA Repair: It is possible that the compound may upregulate endogenous DNA repair mechanisms.
Figure 3: Potential mechanisms of action for this compound in mitigating radiation-induced cellular damage.
Further mechanistic studies could include assays to measure intracellular ROS levels, Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3), and analysis of DNA repair foci (e.g., 53BP1).
Conclusion
The structural similarity of this compound to previously identified radioprotective 1-(2-hydroxyethyl)piperazine derivatives makes it a compelling candidate for further investigation.[1][5] The application notes and protocols provided in this guide offer a robust framework for a systematic and scientifically rigorous evaluation of its potential as a novel radioprotective agent. By following these methodologies, researchers can generate the necessary in vitro and in vivo data to determine its efficacy, safety profile, and mechanism of action, thereby contributing to the development of improved radiation countermeasures.
References
- 1. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Second-generation piperazine derivatives as promising radiation countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Substituted Piperazines as Novel Potential Radioprotective Agents | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97 13484-38-3 [sigmaaldrich.com]
- 10. This compound | 13484-38-3 [chemicalbook.com]
- 11. jabonline.in [jabonline.in]
Application Notes & Protocols: The Role of Functionalized Piperazines in the Synthesis of Atypical Antipsychotics
A Note to the Researcher: The query specified the use of 1-(2-Ethoxyethyl)piperazine. While this compound is a member of the versatile piperazine family, a comprehensive review of scientific and patent literature indicates that its direct application as a key intermediate in the synthesis of major, commercially available antipsychotic medications is not extensively documented.
To provide a guide of maximum value and relevance, this document will focus on a closely related, structurally similar, and industrially crucial analog: 1-[2-(2-hydroxyethoxy)ethyl]piperazine , commonly known as HEEP . This compound is a pivotal building block in the synthesis of Quetiapine , a leading atypical antipsychotic. The principles, protocols, and chemical logic detailed herein for HEEP are broadly applicable to understanding the role of functionalized piperazine side-chains in modern neuroleptic drug development.
The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological and pharmacokinetic profiles of numerous drugs.[1] This six-membered heterocycle, with its two opposing nitrogen atoms, is a cornerstone in the design of agents targeting the central nervous system (CNS).[2]
Core Advantages of the Piperazine Moiety:
-
Pharmacokinetic Enhancement: The polar nature of the two nitrogen atoms often improves aqueous solubility and oral bioavailability, which are critical attributes for CNS drugs.[1]
-
Versatile Synthetic Handle: The nitrogen atoms serve as reactive sites for introducing various substituents, allowing chemists to fine-tune a molecule's properties to optimize potency, selectivity, and safety.[1][3]
-
Receptor Interaction: In the context of antipsychotics, the piperazine core frequently serves as the linchpin that interacts with key neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT2A) receptors, which are central to their mechanism of action.[2][4][5]
1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) exemplifies the strategic use of a functionalized piperazine. The ethoxyethyl side chain not only modulates the molecule's polarity and solubility but also provides a specific length and conformation that is optimal for the final drug's interaction with its biological target. Its synthesis and subsequent incorporation into the final drug molecule are critical steps in the manufacturing of Quetiapine.
The Synthesis of Quetiapine: A Tale of Two Fragments
The industrial synthesis of Quetiapine is a convergent process, relying on the coupling of two primary molecular fragments. This approach enhances efficiency and simplifies purification.
-
The Tricyclic Core: Dibenzo[b,f][1][6]thiazepine-11(10H)-one, which is halogenated to create a reactive site for coupling.
-
The Piperazine Side-Chain: 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP), which provides the necessary pharmacophore for receptor engagement.
The key transformation is a nucleophilic substitution reaction where the secondary amine of the HEEP molecule displaces a leaving group (typically a chlorine atom) on the tricyclic core. This condensation reaction forms the final carbon-nitrogen bond, linking the two fragments together. The most practical and economically valuable route involves this condensation.[6]
Caption: Convergent synthesis of Quetiapine Fumarate.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of High-Purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP)
The purity of the HEEP intermediate is paramount, as any impurities can carry through to the final Active Pharmaceutical Ingredient (API). The following protocol is based on an optimized, industrially relevant method designed to minimize the formation of di-substituted byproducts and ensure high purity.[6][7]
Causality Behind the Method: A common challenge in alkylating piperazine is di-substitution, where both nitrogen atoms react. This protocol ingeniously uses a disproportionation reaction between piperazine and piperazine dihydrochloride to form piperazine monohydrochloride in situ. This effectively protects one nitrogen atom as a salt, leaving the other free to react, thus ensuring mono-alkylation and significantly improving the purity of the final product.[7]
Caption: Workflow for the high-purity synthesis of HEEP.
Step-by-Step Methodology:
-
Preparation of Piperazine Monohydrochloride:
-
To a reaction vessel, add piperazine and piperazine dihydrochloride in a suitable solvent (e.g., methanol). A typical molar ratio is approximately 1:0.9.[7]
-
Heat the mixture with stirring to reflux for 1-2 hours.
-
Cool the mixture (e.g., to 10-15 °C) and filter to collect the solid piperazine monohydrochloride. Wash the filter cake with a small amount of cold solvent and dry.
-
-
Condensation Reaction:
-
In a separate reaction vessel, charge the prepared piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol.
-
Add a suitable polar or non-polar solvent (e.g., water, ethanol, or methylene chloride).[6][7]
-
The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is critical, typically ranging from 1.8:1 to 2.2:1 to drive the reaction to completion.[7]
-
Heat the reaction mixture with stirring to a temperature between 40-120 °C for 2-8 hours. The optimal conditions cited in one patent are 80 °C for 5.5 hours.[6][7] Monitor reaction completion using a suitable chromatographic method (TLC or GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and filter to recover the piperazine dihydrochloride precipitate, which can be dried and reused, improving process economy.[7]
-
Take the filtrate and remove the solvent under reduced pressure (evaporation). This yields the crude HEEP product.
-
Purify the crude product via vacuum distillation to separate the desired HEEP from unreacted starting materials and byproducts, yielding a final product with purity often exceeding 98%.[1][6]
-
Table 1: Representative Reaction Parameters for HEEP Synthesis [6][7]
| Parameter | Value | Rationale |
|---|---|---|
| Molar Ratio (Mono-HCl Salt : Chloro-compound) | ~1.82 : 1 | An excess of the piperazine salt ensures complete consumption of the chloro-compound. |
| Solvent | Water, Ethanol, or Dichloromethane | Choice depends on reaction temperature, solubility, and downstream processing. |
| Temperature | 80 °C | Balances reaction rate and minimizes potential side reactions. |
| Reaction Time | 5.5 hours | Sufficient time to reach completion as monitored by chromatography. |
| Purification | Vacuum Distillation | Essential for removing less volatile impurities and achieving high purity. |
| Typical Molar Yield | 78-85% | Reflects an efficient and optimized chemical conversion. |
Protocol 2: Synthesis of Quetiapine from HEEP
This protocol outlines the final coupling step to produce the Quetiapine API.
Step-by-Step Methodology:
-
Condensation:
-
Charge a reactor with 11-chloro-dibenzo[b,f][1][6]thiazepine, the synthesized high-purity HEEP, a suitable base (e.g., anhydrous sodium carbonate), and a solvent (e.g., toluene or methyl isobutyl ketone).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture.
-
-
Work-up and Isolation of Quetiapine Base:
-
Add water to the cooled reaction mixture to dissolve inorganic salts.
-
Separate the organic layer. Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Concentrate the organic layer under reduced pressure to obtain the crude Quetiapine base, often as an oil or solid.
-
The crude base can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).
-
-
Salt Formation (Quetiapine Fumarate):
-
Dissolve the purified Quetiapine base in a suitable solvent (e.g., ethanol or acetone).
-
Separately, dissolve fumaric acid in a suitable solvent.
-
Add the fumaric acid solution to the Quetiapine base solution, typically at an elevated temperature.
-
Cool the mixture slowly to allow for the crystallization of Quetiapine Fumarate.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final API.
-
Analytical Methods and Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of both the HEEP intermediate and the final Quetiapine API.
-
Purity of HEEP: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing the purity of HEEP and identifying potential volatile impurities.[8] Common impurities include unreacted piperazine and the di-substituted byproduct, 1,4-bis[2-(2-hydroxyethoxy)ethyl]piperazine.[8]
-
Final API Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and assay of Quetiapine Fumarate. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation, and titration can be used for assay determination.[8]
Safety and Handling Precautions
1-[2-(2-hydroxyethoxy)ethyl]piperazine and its related precursor, 1-(2-Hydroxyethyl)piperazine, are classified as irritants. Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: All handling and reactions should be performed inside a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][11][12]
-
Hazard Statements: The compound is known to cause skin irritation and serious eye damage.[9][11][13]
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]
-
In case of skin contact: Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[12][13]
-
Always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling any chemical.[10][11][12][13]
References
- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 7. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
Synthesis of 1-(2-Ethoxyethyl)piperazine: A Detailed Experimental Guide for Researchers
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 1-(2-Ethoxyethyl)piperazine, a valuable intermediate in organic synthesis and drug development.[1] This document outlines the underlying chemical principles, a step-by-step procedure for laboratory-scale synthesis, and critical safety considerations. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the practical execution of this synthesis.
Introduction
This compound (CAS No: 13484-38-3) is a disubstituted piperazine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structure, incorporating both a piperazine ring and an ethoxyethyl group, allows for a variety of chemical modifications, making it a key component in the development of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore that can impart favorable pharmacokinetic properties to a molecule. This guide details a reliable method for the preparation of this compound via the N-alkylation of piperazine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13484-38-3 | [2] |
| Molecular Formula | C₈H₁₈N₂O | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Boiling Point | 224-225 °C | [3] |
| Density | 0.941 g/mL | |
| Refractive Index | n20/D 1.4690 | [3] |
| Flash Point | 57.2 °C |
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically the N-alkylation of piperazine with 2-chloroethyl ethyl ether.
Mechanism:
In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethyl ethyl ether and displacing the chloride leaving group. A base is utilized to neutralize the hydrochloric acid generated during the reaction.
To favor the mono-alkylation product and prevent the formation of the di-substituted byproduct, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine helps to ensure that the alkylating agent is more likely to react with an un-substituted piperazine molecule rather than the mono-substituted product.
Diagram 1: Reaction Mechanism
Caption: Nucleophilic substitution reaction for the synthesis of this compound.
Experimental Protocol
This protocol outlines a general method for the synthesis of this compound.
Table 2: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Piperazine (anhydrous) | 110-85-0 | 86.14 | 3 eq. |
| 2-Chloroethyl ethyl ether | 628-34-2 | 108.57 | 1 eq. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2 eq. |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | As required |
| Dichloromethane | 75-09-2 | 84.93 | As required |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As required |
Reaction Setup
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Ensure all glassware is dry before use.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Procedure
-
To the round-bottom flask, add anhydrous piperazine (3 equivalents) and anhydrous acetonitrile.
-
Stir the mixture until the piperazine is completely dissolved.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Slowly add 2-chloroethyl ethyl ether (1 equivalent) to the reaction mixture dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
Work-up and Purification
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining piperazine and inorganic salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound as a clear liquid.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety Precautions
It is imperative to handle all chemicals with care and adhere to standard laboratory safety procedures.
-
This compound: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2]
-
Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[4][5][6]
-
2-Chloroethyl ethyl ether: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Personal Protective Equipment (PPE):
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
-
Ground/bond container and receiving equipment to prevent static discharge.[5]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC): To assess the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Formation of di-substituted byproduct. | Use a larger excess of piperazine. | |
| Product Contamination | Inefficient purification. | Optimize vacuum distillation conditions. Perform an additional aqueous wash. |
| Presence of unreacted starting materials. | Ensure the reaction has gone to completion before work-up. |
Conclusion
This guide provides a robust and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this important chemical intermediate for a variety of applications in organic synthesis and pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13484-38-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(2-Ethoxyethyl)piperazine
Abstract
This application note presents a detailed, robust, and validated method for the quantitative determination of 1-(2-Ethoxyethyl)piperazine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable method for assay and purity assessment. The methodology has been structured to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] We provide a comprehensive guide covering instrument conditions, reagent preparation, a step-by-step analytical procedure, and a full validation protocol, substantiating the method's suitability for its intended purpose.
Introduction and Scientific Rationale
This compound (CAS: 13484-38-3) is a piperazine derivative utilized as a key intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] The purity and concentration of this starting material are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, a precise and accurate analytical method for its quantification is essential for quality control and regulatory compliance.
A significant analytical challenge presented by simple aliphatic amines like this compound is their lack of a strong chromophore, which complicates detection using UV-Vis spectrophotometry.[7] While derivatization techniques can be employed to enhance UV activity, they introduce additional complexity and potential for variability.[8][9] This application note focuses on a direct RP-HPLC-UV method, which, despite the weak chromophore, offers a simpler, more direct, and highly robust approach suitable for routine analysis by leveraging detection at low UV wavelengths.
The core principle of this method relies on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[10][11] this compound is a polar, basic compound. To ensure good peak shape and reproducible retention, the analysis is performed under acidic mobile phase conditions (pH ≈ 3.0). At this pH, the secondary and tertiary amine functional groups of the piperazine ring are protonated. This positive charge suppresses undesirable interactions with residual silanols on the silica-based stationary phase and ensures a consistent analyte form, leading to sharp, symmetrical peaks.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Variable Wavelength Detector (VWD) or Diode Array Detector (DAD).
-
Analytical Column: Waters SunFire C8, 4.6 x 150 mm, 3.5 µm (or equivalent C8 column). The C8 phase provides a good balance of retention for polar analytes without the excessive hydrophobicity of a C18 phase, which can lead to better peak shapes for basic compounds.[11][12]
-
Data Acquisition: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm nylon membrane filters for mobile phase and sample filtration.
Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q®.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.
-
Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.
-
This compound Reference Standard: USP grade or equivalent, with known purity.
Solution Preparation:
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Mobile Phase: Prepare a mixture of 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 85:15 (v/v). Filter through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath before use.
-
Diluent: The mobile phase is used as the diluent for all standard and sample preparations to ensure solvent compatibility and minimize injection peak disturbances.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample material equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Record the weight, dissolve, and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask to achieve the target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Waters SunFire C8, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 85:15 (v/v) 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Analytical Workflow
The overall process from sample preparation to final result calculation is depicted in the following workflow diagram.
Caption: A flowchart of the complete analytical workflow.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the quantitative analysis of this compound.[1][2][4]
System Suitability
Rationale: To ensure the chromatographic system is adequate for the intended analysis. Procedure: Five replicate injections of the Working Standard Solution (100 µg/mL) were performed. Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Rationale: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from blank matrix or potential impurities. Procedure: The diluent (blank), a placebo sample (if applicable), and a spiked sample were injected to assess for any co-eluting peaks at the retention time of this compound. Peak purity was assessed using a DAD detector.
Linearity and Range
Rationale: To verify that the detector response is directly proportional to the analyte concentration across a specified range. Procedure: A series of at least five calibration standards were prepared from the stock solution, covering a range of 50% to 150% of the nominal working concentration (i.e., 50, 75, 100, 125, and 150 µg/mL). Each standard was injected in triplicate. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
Table 1: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225500 |
| 150 | 1478900 |
| r² | 0.9998 |
Accuracy (as Recovery)
Rationale: To determine the closeness of the measured value to the true value. Procedure: Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and analyzed. Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
Table 2: Representative Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.7 | 100.7% |
| 120% | 120.0 | 119.2 | 99.3% |
Precision
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay Precision):
-
Procedure: Six individual sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Procedure: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.
-
Acceptance Criteria: %RSD ≤ 2.0% for the second set, and the overall %RSD for both sets combined should meet the laboratory's internal criteria.
-
Table 3: Representative Precision Data
| Precision Type | n | Mean Assay (%) | % RSD |
|---|---|---|---|
| Repeatability (Day 1) | 6 | 99.8 | 0.85% |
| Intermediate (Day 2) | 6 | 100.3 | 0.92% |
| Overall (Day 1 & 2) | 12 | 100.1 | 1.15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified. Procedure: Determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions were injected to find the concentrations that yielded the target S/N ratios. Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters. Procedure: The effect of minor changes was assessed by varying the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2%) Acceptance Criteria: System suitability parameters must be met under all varied conditions, and the assay results should not deviate significantly from the nominal method results.
Method Validation Logic
The relationship and logical progression of the validation parameters are essential for building a comprehensive and trustworthy analytical method.
Caption: Logical flow of the method validation process.
Conclusion
The RP-HPLC method described in this application note is simple, specific, accurate, precise, and robust for the quantitative analysis of this compound. The validation results confirm that the method is suitable for its intended purpose in a quality control environment, providing reliable data for batch release and stability studies. The direct detection approach avoids the complexities of derivatization while still offering sufficient sensitivity for assay-level quantification.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. This compound | 13484-38-3 [chemicalbook.com]
- 6. 1-(2-Ethoxyethyl)-piperazine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols for the Purification of Crude 1-(2-Ethoxyethyl)piperazine
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of crude 1-(2-Ethoxyethyl)piperazine. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require high-purity material for their work. This document moves beyond simple procedural lists to explain the underlying scientific principles behind each purification technique, ensuring a deep understanding and enabling effective troubleshooting. The protocols emphasize creating self-validating systems for robust and reproducible results. All critical claims and procedural standards are supported by authoritative citations.
Introduction to this compound and the Imperative of Purity
This compound is a substituted piperazine derivative that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] The piperazine moiety is a common scaffold in a multitude of drugs with diverse pharmacological activities.[2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
Common impurities in crude this compound can arise from its synthesis. These often include unreacted starting materials, such as piperazine, and byproducts like disubstituted piperazine derivatives.[3] The presence of these related substances can complicate subsequent reaction steps and compromise the integrity of the final product. Therefore, robust purification strategies are essential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [4] |
| Molecular Weight | 158.24 g/mol | [4] |
| Boiling Point | 224-225 °C (lit.) | [5] |
| Density | 0.941 g/mL | |
| Refractive Index | n20/D 1.4690 (lit.) | [5] |
| Flash Point | 57.2 °C (closed cup) | |
| CAS Number | 13484-38-3 | [5] |
Purification Strategies for Crude this compound
The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the operation. The following sections detail three primary techniques: vacuum distillation, flash column chromatography, and salt formation with subsequent recrystallization.
Vacuum Distillation
Principle: Vacuum distillation is a highly effective method for purifying liquids with high boiling points.[6] By reducing the pressure above the liquid, the boiling point is lowered, preventing thermal degradation of the compound. This technique is particularly well-suited for separating this compound from less volatile impurities, such as salts and polymeric byproducts, and more volatile impurities like residual solvents.
Rationale for Use: Given the high boiling point of this compound (224-225 °C at atmospheric pressure), distillation at ambient pressure could lead to decomposition.[5] Vacuum distillation allows for the purification to occur at a significantly lower temperature, preserving the integrity of the molecule. This method has been successfully applied to purify similar piperazine derivatives.[7][8]
Experimental Workflow: Vacuum Distillation
Caption: Workflow for Vacuum Distillation.
Protocol: Vacuum Distillation of this compound
-
Apparatus Assembly: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge and a cold trap.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
-
System Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial, lower-boiling fraction (forerun), which may contain volatile impurities and residual solvents.
-
As the temperature stabilizes at the boiling point of the product at the given pressure, change the receiving flask to collect the main fraction of purified this compound.
-
Monitor the temperature and pressure closely. A stable boiling point indicates the collection of a pure fraction.
-
-
Completion: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the heating.
-
Cooling and Venting: Allow the apparatus to cool completely before carefully and slowly releasing the vacuum.
-
Purity Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Flash Column Chromatography
Principle: Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[9] For basic compounds like amines, special considerations are necessary to prevent poor separation and product loss.[9][10]
Rationale for Use: This method is ideal for removing impurities with polarities similar to the target compound, which may be difficult to separate by distillation. Due to the basic nature of the piperazine nitrogens, interactions with the acidic silica gel can cause peak tailing and irreversible adsorption.[9] To mitigate this, several strategies can be employed:
-
Use of a basic mobile phase modifier: Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to the eluent can neutralize the acidic silanol groups on the silica surface.[9][11]
-
Use of a different stationary phase: Basic alumina or amine-functionalized silica can be used as alternatives to standard silica gel to minimize acid-base interactions.[9][12]
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography.
Protocol: Flash Column Chromatography of this compound
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A common starting point for amines is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small percentage of triethylamine (e.g., 90:9:1 DCM:MeOH:TEA).[11] The goal is to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Column Equilibration: Run several column volumes of the eluent through the packed column to ensure it is fully equilibrated.[13]
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification via Salt Formation and Recrystallization
Principle: This chemical purification method involves converting the basic this compound into a crystalline salt by reacting it with an acid. Impurities that do not form salts or form salts with different solubilities can be separated by filtration. The pure amine is then regenerated from the salt.
Rationale for Use: This technique can be highly effective for removing non-basic impurities and closely related basic impurities that have different salt-forming properties or solubilities. The formation of a crystalline salt often results in a significant increase in purity.[14] For instance, piperazine itself can be purified by forming its diacetate salt.[14]
Experimental Workflow: Salt Formation and Recrystallization
Caption: Workflow for Purification via Salt Formation.
Protocol: Purification of this compound via Hydrochloride Salt Formation
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or isopropyl alcohol.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt of this compound will precipitate out of the solution.
-
Collect the solid salt by filtration and wash it with a small amount of cold solvent.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
-
Regeneration of the Free Base:
-
Dissolve the purified salt in water.
-
Add a strong base, such as a concentrated sodium hydroxide solution, until the pH is strongly basic (pH > 12).
-
Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the pure free base.
-
Purity Assessment
Regardless of the purification method employed, the final purity of the this compound must be rigorously assessed.
-
Gas Chromatography (GC): An excellent technique for determining the purity of volatile compounds and quantifying residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities. Reversed-phase HPLC with a basic mobile phase modifier can be effective for amines.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with GC or LC to identify impurities.
Safety Considerations
This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The selection of an appropriate purification technique for crude this compound is critical for ensuring the quality and reliability of subsequent synthetic transformations. This guide has provided detailed protocols for vacuum distillation, flash column chromatography, and salt formation/recrystallization, along with the scientific rationale behind each method. By understanding these principles and carefully executing the described procedures, researchers can consistently obtain high-purity this compound for their research and development needs.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13484-38-3 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 8. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its synthesis and derivatization, however, are often accompanied by challenges such as mono- vs. di-substitution, incomplete conversion, and side-product formation.[1][3] Effective reaction monitoring is therefore not merely a quality control step but a critical component of process development, enabling optimization of yield, purity, and safety. This guide provides a comprehensive overview of established and advanced analytical methods for monitoring the progress of piperazine-related reactions, such as N-alkylation, acylation, and reductive amination. Detailed protocols for chromatographic and spectroscopic techniques are presented, alongside a decision-making framework to assist researchers in selecting the most appropriate method for their specific scientific objectives.
The Strategic Importance of Reaction Monitoring
In the synthesis of active pharmaceutical ingredients (APIs), understanding the reaction kinetics, identifying intermediates, and quantifying product formation in real-time or near-real-time is paramount. For piperazine chemistry, common challenges include:
-
Controlling Selectivity: In N-alkylation or N-acylation of an unprotected piperazine, the reaction can yield a mixture of mono-substituted, di-substituted, and unreacted starting material.[1] Monitoring allows the chemist to halt the reaction at the optimal point for mono-substitution.
-
Ensuring Complete Conversion: Many reactions involving piperazine may stall or reach an equilibrium that is sensitive to reaction conditions.[3][4] Tracking the disappearance of starting materials is crucial for driving the reaction to completion.
-
Identifying Impurities: Unexpected side reactions can lead to impurities that complicate purification and impact the final product's safety profile. Early detection through monitoring is key to mitigation.
The choice of an analytical method is a strategic decision dictated by the specific information required (qualitative vs. quantitative), the physical properties of the reactants and products, and the available instrumentation.
Decision Framework for Method Selection
The following flowchart provides a logical pathway for selecting an appropriate monitoring technique based on the primary analytical goal.
Caption: Decision tree for selecting a reaction monitoring method.
Chromatographic Methods: Separating the Story
Chromatography excels at separating complex mixtures, making it ideal for tracking the simultaneous disappearance of reactants and appearance of products.
Thin-Layer Chromatography (TLC)
TLC is the workhorse of the synthetic organic chemistry lab for rapid, cost-effective, and qualitative reaction monitoring.
-
Principle of Operation: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a liquid mobile phase. Polar compounds interact more strongly with the silica and move slower, resulting in a lower Retention Factor (Rf), while non-polar compounds travel further up the plate.
-
Causality in Piperazine Reactions: In an N-alkylation reaction, the starting piperazine (a secondary amine) is more polar than the mono-alkylated tertiary amine product. The di-alkylated product is even less polar. This difference in polarity allows for clear visual separation on a TLC plate, making it easy to track the consumption of starting material and the formation of products.[3][5]
Protocol: Monitoring a Piperazine N-Alkylation via TLC
-
Preparation:
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., 95:5 Dichloromethane:Methanol). The ideal solvent system should provide good separation, with the product Rf ideally between 0.3 and 0.5.
-
Cut a silica gel TLC plate to the desired size. Gently draw a baseline in pencil approximately 1 cm from the bottom.
-
-
Sampling:
-
At time zero (t=0), before adding the alkylating agent, take a small aliquot (~1-2 drops) of the reaction mixture.
-
Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, spot this "t=0" sample on the left side of the baseline.
-
Spot a reference sample of the starting piperazine next to it ("SM" lane).
-
-
Reaction Monitoring:
-
After initiating the reaction (e.g., adding the alkyl halide and heating), take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr).[3]
-
Dilute and spot each time point ("t=x") in a new lane on the TLC plate.
-
-
Development & Visualization:
-
Place the spotted plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate with a heat gun or in air.
-
Visualize the spots. Common methods include:
-
UV Light (254 nm): If compounds are UV-active.
-
Staining: If compounds are not UV-active, use a stain like potassium permanganate (KMnO₄) or ninhydrin (which reacts with primary/secondary amines). The starting piperazine should stain well with ninhydrin, while the tertiary amine product will not.
-
-
-
Interpretation:
-
Observe the intensity of the starting material spot decreasing over time while a new spot (the product) appears and intensifies. The reaction is complete when the starting material spot is no longer visible.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers precise, quantitative data, making it the gold standard for process development and quality control.[6][7]
-
Principle of Operation: HPLC uses high pressure to force a liquid sample mixture through a column packed with a solid adsorbent material (stationary phase). Each component interacts slightly differently with the stationary phase, causing them to elute at different times (retention times). A detector measures the amount of each component as it exits the column.
-
Causality in Piperazine Reactions: Since many piperazine derivatives are not volatile and possess UV-active chromophores (e.g., attached phenyl rings), Reverse-Phase HPLC with UV detection is highly effective.[6][8] For piperazines lacking a chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed, or alternative detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be used.[9][10][11]
Protocol: Quantitative Monitoring by RP-HPLC-UV
-
Method Development (Abridged):
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape for basic amines) is common. For example, a 15-minute gradient from 10% ACN to 90% ACN.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where reactants and products absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation Workflow:
Caption: Standard workflow for HPLC sample preparation and analysis.
-
Analysis & Calculation:
-
Inject a t=0 sample to identify the retention time of the starting material.
-
Inject samples from subsequent time points.
-
Calculate the percent conversion using the peak areas (assuming similar response factors for a preliminary assessment).
-
% Conversion = [ (Initial Area_SM - Current Area_SM) / Initial Area_SM ] * 100
-
For accurate quantitation, a calibration curve should be generated using standards of known concentration, or an internal standard can be used.[7]
-
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. While piperazine itself has a relatively high boiling point, many of its smaller derivatives can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12][13]
-
Principle of Operation: A sample is vaporized and injected into a column. An inert carrier gas (e.g., helium) pushes the vaporized components through the column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.
-
Causality in Piperazine Reactions: GC is particularly useful for analyzing reactions involving smaller, less polar piperazine derivatives or for detecting volatile impurities.[12] For less volatile or highly polar piperazines, derivatization (e.g., with acetic anhydride) can be used to increase volatility and improve chromatographic performance.
Spectroscopic Methods: A Molecular View
Spectroscopic techniques provide information about molecular structure and functional groups, offering a different and often complementary perspective to chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative analysis.[14][15]
-
Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. For reaction monitoring, ¹H NMR is most common.
-
Causality in Piperazine Reactions: In a reaction, the chemical environment of protons near the reaction center changes, leading to shifts in their corresponding NMR signals. For example, in the acylation of piperazine, the protons on the carbons adjacent to the nitrogen (the -NCH₂- groups) will experience a significant downfield shift upon amide formation.[16][17] By integrating the area under the peaks corresponding to the starting material and product, one can determine their relative concentrations.
Protocol: Monitoring a Reaction by ¹H NMR
-
Preparation:
-
Record a reference spectrum of the starting material in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Identify a clean, well-resolved signal for the starting material and predict where the corresponding signal for the product will appear.
-
-
Sampling:
-
At each time point, take an aliquot from the reaction mixture.
-
Immediately remove the reaction solvent under reduced pressure (if non-deuterated).
-
Dissolve the residue in the appropriate deuterated solvent.
-
Transfer to an NMR tube for analysis.
-
-
Data Acquisition & Interpretation:
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic peaks for the reactant and product.
-
Integrate the area of a unique peak for the starting material (Int_SM) and a unique peak for the product (Int_P).
-
Calculate the molar ratio and percent conversion.
-
% Conversion = [ Int_P / (Int_P + Int_SM) ] * 100 (Note: This assumes the integrated protons per molecule are the same for both signals).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for monitoring the appearance or disappearance of specific functional groups. It is particularly powerful when used with an in-situ probe for real-time analysis.[18][19]
-
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample's molecules, which causes molecular vibrations (e.g., stretching, bending). Specific bonds absorb at characteristic frequencies.
-
Causality in Piperazine Reactions: In the reaction of piperazine with an isocyanate to form a urea, one can monitor the disappearance of the strong N-H stretching vibration of the secondary amine (around 3300-3500 cm⁻¹) and the isocyanate (-N=C=O) stretch (~2270 cm⁻¹), alongside the appearance of the strong carbonyl (C=O) stretch of the newly formed urea (~1640 cm⁻¹).[20]
Protocol: Monitoring via In-Situ FTIR
-
Setup:
-
Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.
-
Ensure the probe is clean and chemically resistant to the reaction conditions.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Start the reaction (e.g., add the final reagent).
-
Begin collecting spectra at regular intervals (e.g., one spectrum every minute).[4]
-
-
Analysis:
-
Track the absorbance of key peaks over time. Plot the peak height or area versus time to generate a reaction profile.
-
For example, monitor the decrease in the N-H stretch of piperazine and the increase in the amide C=O stretch to determine the reaction endpoint.[21]
-
Method Comparison
The table below summarizes the key attributes of the discussed monitoring techniques to aid in selection.
| Method | Primary Use | Speed | Cost (per sample) | Sensitivity | Expertise Required |
| TLC | Qualitative | Very Fast (15-30 min) | Very Low | Low | Low |
| HPLC-UV | Quantitative | Moderate (15-45 min) | Moderate | High | Intermediate |
| GC-FID | Quantitative | Moderate (20-60 min) | Low-Moderate | High | Intermediate |
| NMR | Structural & Quantitative | Slow (>30 min) | High | Low-Moderate | High |
| FTIR | Functional Group ID | Very Fast (<1 min) | Low | Moderate | Low-Intermediate |
| LC/GC-MS | ID & Quantitative | Moderate | High | Very High | High |
Conclusion
The successful synthesis and development of piperazine-based pharmaceuticals hinge on a deep understanding of the underlying chemical transformation. The analytical methods outlined in this guide—from the rapid checks of TLC to the quantitative power of HPLC and the structural detail of NMR—provide the necessary tools to achieve this understanding. By selecting the appropriate monitoring strategy, researchers can optimize reaction conditions, control product quality, and accelerate the development of novel therapeutics. The integration of these techniques, particularly real-time monitoring via in-situ spectroscopy, represents a modern, robust approach aligned with the principles of Quality by Design (QbD) in pharmaceutical manufacturing.[22]
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 13. scholars.direct [scholars.direct]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Functionalization of the Secondary Amine in 1-(2-Ethoxyethyl)piperazine
Introduction: The Strategic Importance of 1-(2-Ethoxyethyl)piperazine
The piperazine ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including the ability to improve aqueous solubility and bioavailability, make it a desirable component in drug design.[3][4] this compound is a valuable bifunctional building block, featuring a tertiary amine at the N-1 position and a nucleophilic secondary amine at the N-4 position. This structural arrangement allows for the selective introduction of diverse functionalities at the secondary nitrogen, enabling the systematic exploration of chemical space to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.
This guide provides a comprehensive overview of the primary strategies for the selective functionalization of the N-4 position of this compound. We will delve into the mechanistic rationale behind common synthetic transformations and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.
The Chemoselectivity Challenge: Targeting the N-4 Position
The primary challenge in modifying this compound is achieving exclusive functionalization at the secondary amine (N-4) without engaging the tertiary amine (N-1). Fortunately, the inherent difference in reactivity between secondary and tertiary amines provides a strong basis for selectivity. The lone pair of electrons on the secondary amine is more sterically accessible and generally more nucleophilic than that of the tertiary amine.
However, to further enhance selectivity and prevent side reactions, especially under harsh conditions, strategies such as in-situ protonation can be employed. By using one equivalent of an acid, it's possible to form a piperazinium salt, which deactivates one nitrogen atom, allowing for clean, monosubstitution on the free amine.[5][6] The protocols described herein are optimized to leverage these principles for high-yield, selective transformations.
Core Functionalization Methodologies & Protocols
N-Acylation and N-Sulfonylation: Amide and Sulfonamide Bond Formation
The formation of amide and sulfonamide linkages is fundamental in medicinal chemistry. These reactions proceed through the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl halide. The reactions are typically rapid and high-yielding.
Workflow for N-Acylation/Sulfonylation
Caption: General workflow for N-acylation and N-sulfonylation.
Protocol 3.1.1: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-ethoxyethane via N-Acylation
-
Materials:
-
This compound (1.0 equiv.)
-
Acetyl Chloride (1.1 equiv.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (TEA or DIPEA) to the stirred solution.
-
Slowly add acetyl chloride dropwise to the reaction mixture. A white precipitate (triethylammonium hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until completion is confirmed by TLC or LC-MS analysis.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel if necessary.
-
N-Alkylation and Reductive Amination
Introducing alkyl groups at the N-4 position can be achieved via direct alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is often preferred as it is a versatile, one-pot procedure that avoids the potential for quaternization associated with direct alkylation. The process involves the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8]
Mechanism of Reductive Amination
Caption: Simplified mechanism of reductive amination.
Protocol 3.2.1: Synthesis of 1-(4-Benzylpiperazin-1-yl)-2-ethoxyethane via Reductive Amination
-
Materials:
-
This compound (1.0 equiv.)
-
Benzaldehyde (1.05 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DCE, add benzaldehyde. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[10][11] This reaction is indispensable for synthesizing N-aryl piperazines, which are prevalent scaffolds in pharmaceuticals.[12][13] The success of the reaction relies on the correct choice of a palladium source, a sterically hindered phosphine ligand, and a suitable base.[13]
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3.3.1: Synthesis of 1-(4-(4-methylphenyl)piperazin-1-yl)-2-ethoxyethane
-
Materials:
-
This compound (1.2 equiv.)
-
4-Bromotoluene (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Toluene or Dioxane, anhydrous and degassed
-
-
Procedure:
-
Inert Atmosphere: This reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
-
To a Schlenk flask, add 4-bromotoluene, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with inert gas three times.[13]
-
Add anhydrous, degassed toluene via syringe, followed by this compound.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Quantitative Data Summary
The following table provides representative data for the functionalization of this compound, illustrating typical yields under optimized conditions. Actual results may vary based on substrate and specific reaction parameters.
| Reaction Type | Electrophile/Coupling Partner | Product Structure | Typical Yield (%) |
| N-Acylation | Benzoyl Chloride | 1-(4-Benzoylpiperazin-1-yl)-2-ethoxyethane | >90% |
| N-Sulfonylation | Tosyl Chloride | 1-(4-Tosylpiperazin-1-yl)-2-ethoxyethane | 85-95% |
| Reductive Amination | Cyclohexanone | 1-(4-Cyclohexylpiperazin-1-yl)-2-ethoxyethane | 80-90% |
| Buchwald-Hartwig | 4-Chloroanisole | 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-ethoxyethane | 75-85% |
Troubleshooting and Key Considerations
-
Low Yield in Acylation: Ensure reagents are anhydrous. If the acylating agent is an anhydride, the reaction may require gentle heating or a catalytic amount of DMAP.
-
Incomplete Reductive Amination: If the reaction stalls, a small amount of additional reducing agent can be added. Ensure the aldehyde/ketone is of high purity, as impurities can inhibit the reaction. The use of protic solvents like methanol can sometimes lead to degradation of the reducing agent.[9]
-
Failure of Buchwald-Hartwig Reaction: This reaction is highly sensitive to oxygen and water. Ensure all solvents and reagents are properly dried and degassed. The choice of ligand and base is critical; for less reactive aryl chlorides, stronger bases and more electron-rich, bulky ligands (e.g., RuPhos, BrettPhos) may be necessary.[13]
-
Purification: The basic nature of the piperazine products allows for straightforward purification. After chromatographic separation, products can often be isolated as their hydrochloride or other salts to yield stable, crystalline solids.
Conclusion
This compound is a versatile platform for the synthesis of complex molecules in drug discovery. The selective functionalization of its secondary amine can be reliably achieved through a variety of robust chemical transformations. By understanding the principles of N-acylation, reductive amination, and palladium-catalyzed N-arylation, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization. The protocols provided in this guide serve as a validated starting point for the synthesis of novel piperazine-containing entities.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Simplified Protocol for Routine Chemoselective Syntheses of Pip...: Ingenta Connect [ingentaconnect.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Investigating 1-(2-Ethoxyethyl)piperazine as a Novel Excipient for Enhancing Solubility and Bioavailability of Poorly Soluble Drugs
Introduction: The Enduring Challenge of Poor Solubility in Drug Development
The successful translation of a potent active pharmaceutical ingredient (API) into a clinically effective drug product is frequently hampered by poor aqueous solubility. It is estimated that a significant percentage of new chemical entities emerging from drug discovery pipelines exhibit low solubility, which in turn leads to poor dissolution, variable absorption, and insufficient bioavailability.[1] This challenge necessitates the exploration of innovative formulation strategies and novel excipients capable of enhancing the solubility and absorption of these promising, yet difficult-to-formulate, drug candidates.[2][3]
The piperazine moiety is a well-established scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties.[4][5] This application note explores the potential of a specific piperazine derivative, 1-(2-Ethoxyethyl)piperazine, as a novel excipient for improving the solubility and bioavailability of poorly soluble APIs. We will delve into its physicochemical properties, propose potential mechanisms of action, and provide detailed protocols for researchers to evaluate its efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential excipient is paramount for its effective application in drug formulation.
| Property | Value | Reference |
| CAS Number | 13484-38-3 | [6] |
| Molecular Formula | C₈H₁₈N₂O | [6] |
| Molecular Weight | 158.24 g/mol | [6] |
| Appearance | Liquid | [6] |
| Boiling Point | 224-225 °C | [7] |
| Density | 0.941 g/mL | [7] |
| Refractive Index | n20/D 1.4690 | [7] |
| Flash Point | 57.2 °C | [7] |
Proposed Mechanism of Solubility Enhancement
The chemical structure of this compound, which features a polar piperazine ring and a more non-polar ethoxyethyl side chain, suggests it may act as a co-solvent or solubilizing agent through several potential mechanisms:
-
Co-solvency: By altering the polarity of the solvent system, this compound may create a more favorable environment for the dissolution of hydrophobic drug molecules.
-
Intermolecular Interactions: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, potentially disrupting the crystal lattice of the API and forming more soluble complexes.
-
Micelle Formation: Although not a traditional surfactant, at certain concentrations, it may exhibit amphiphilic properties, forming aggregates that can encapsulate and solubilize poorly soluble drugs.
Below is a diagram illustrating the potential interaction between this compound and a poorly soluble drug.
References
- 1. Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 13484-38-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Ethoxyethyl)piperazine
Answering your request, as a Senior Application Scientist, I've developed this in-depth technical support guide to address the common challenges and improve the reaction yield of 1-(2-Ethoxyethyl)piperazine synthesis.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the causality behind common experimental issues and provide field-proven, step-by-step solutions to enhance reaction yield and purity.
The synthesis of this compound is a cornerstone reaction for creating intermediates used in the development of novel therapeutics. The primary and most direct method for its synthesis is the N-alkylation of piperazine with a suitable 2-ethoxyethyl halide, such as 2-chloroethyl ethyl ether. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] However, a significant challenge arises from the symmetrical nature of piperazine, which contains two reactive secondary amine nitrogens, often leading to the formation of an undesired 1,4-disubstituted byproduct and consequently, a lower yield of the target mono-substituted product.[1][3]
This guide will address this and other critical issues to ensure your synthesis is successful and reproducible.
General Reaction Pathway
The fundamental reaction involves the piperazine nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the 2-ethoxyethyl halide and displacing the halide leaving group.
Caption: General SN2 reaction for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or the reaction stalls completely. What are the primary causes and how can I fix this?
Low to no yield is often traced back to three core issues: reaction conditions, reagent solubility, or reduced nucleophilicity of the piperazine.
Causality & Solutions:
-
Ineffective Neutralization of Acid Byproduct: The SN2 reaction generates a hydrohalic acid (HCl or HBr) byproduct. This acid protonates the basic nitrogen of the piperazine starting material, rendering it non-nucleophilic and halting the reaction.[4]
-
Solution: Employ a sufficient amount of a non-nucleophilic base to neutralize the acid as it forms. It is recommended to use at least 1.5 to 2.0 equivalents of a base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
-
-
Poor Reagent Solubility: If the piperazine or the base is not fully dissolved, the reaction kinetics will be severely hindered.
-
Suboptimal Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.
-
Solution: Heating the reaction mixture is often necessary. A temperature range of 60-80 °C is a common starting point for these types of alkylations.[1] Always monitor the reaction for potential degradation at higher temperatures.
-
-
Incorrect Solvent Choice (Solvent Caging): The choice of solvent has a profound impact on the nucleophilicity of piperazine. Polar protic solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that shields it and dramatically slows down the SN2 reaction rate.[5][6][7]
-
Solution: Utilize polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents solvate the cation of any salt present but leave the anionic nucleophile (or in this case, the amine) "naked" and highly reactive, significantly accelerating the SN2 reaction.[5][6][8]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant amount of 1,4-bis(2-ethoxyethyl)piperazine. How can I selectively achieve mono-alkylation?
This is the most common challenge in this synthesis. Because both nitrogen atoms in piperazine are nucleophilic, di-alkylation is a highly competitive side reaction.[1] Controlling selectivity is paramount for achieving a high yield of the desired product.
Causality & Solutions:
-
Stoichiometry: If the ratio of piperazine to the alkylating agent is low (e.g., 1:1), there is a high statistical probability that a mono-alkylated product molecule will react again.
-
High Local Concentration of Electrophile: Adding the alkylating agent all at once creates localized areas of high concentration, promoting di-alkylation.
-
Solution: Add the 2-ethoxyethyl halide to the piperazine solution slowly and dropwise .[1] This maintains a consistently low concentration of the electrophile, ensuring it is more likely to encounter an unreacted piperazine molecule.
-
-
In-situ Mono-protection: A clever and effective strategy is to deactivate one of the piperazine nitrogens by converting it to a salt.
-
Solution: Form piperazine monohydrochloride in situ by reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride.[3][4][10] The protonated nitrogen is no longer nucleophilic, directing alkylation selectively to the free nitrogen. This method has been shown to achieve high selectivity.[3][11][12]
-
-
Use of a Protecting Group (Most Reliable Method): For maximum control and selectivity, especially on a larger scale or with valuable materials, using a chemical protecting group is the gold standard.[1]
-
Solution: Use a mono-protected piperazine, such as N-Boc-piperazine . The tert-Butoxycarbonyl (Boc) group effectively blocks one nitrogen, forcing alkylation to occur exclusively at the other. The Boc group is robust enough to withstand the alkylation conditions and can be easily removed afterward with an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[1][4]
-
Q3: During aqueous work-up, my product remains in the aqueous layer and cannot be extracted. What is happening?
This is a frequent issue related to the basicity of the product.
Causality & Solution:
-
Cause: The this compound product, like the starting material, is a base. If the aqueous layer is neutral or acidic after quenching the reaction, the product will exist in its protonated salt form. This salt is ionic and therefore highly soluble in water and insoluble in common organic extraction solvents.
-
Solution: You must basify the aqueous layer before extraction . Add a strong base like sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution until the pH of the aqueous layer is approximately 9.5-12.[1] This deprotonates the product, converting it to its free base form, which is significantly more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate and can be efficiently extracted.[1][9]
Data Summary: Recommended Reaction Parameters
For ease of reference, the following table summarizes the key parameters for optimizing the mono-alkylation of piperazine.
| Parameter | Recommendation for High Yield & Selectivity | Rationale |
| Stoichiometry | 4-6 equivalents of Piperazine per 1 eq. of Alkyl Halide | Statistically favors mono-alkylation over di-alkylation.[1][9] |
| Solvent | Polar Aprotic: Acetonitrile (MeCN), DMF, DMSO | Prevents "solvent caging" and enhances the nucleophilicity of piperazine for a faster SN2 reaction.[5][6] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 equivalents) | Strong, non-nucleophilic base that effectively neutralizes the acid byproduct without interfering with the reaction.[1] |
| Temperature | 60 - 80 °C (or reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. Monitor for degradation.[1] |
| Addition Method | Slow, dropwise addition of the alkylating agent | Maintains a low concentration of the electrophile, minimizing the di-alkylation side reaction.[1] |
Validated Experimental Protocols
Here are two detailed protocols designed to maximize the yield and purity of this compound.
Protocol 1: High-Yield Synthesis via Piperazine Excess
This method leverages a large excess of piperazine to favor mono-alkylation. It is straightforward and cost-effective if piperazine can be recovered.
Materials:
-
Piperazine (anhydrous, 5.0 eq)
-
2-Chloroethyl ethyl ether (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous piperazine (5.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask (approx. 0.1-0.2 M concentration relative to the alkyl halide).
-
Stir the suspension vigorously and heat to 80 °C.
-
In a separate dropping funnel, prepare a solution of 2-chloroethyl ethyl ether (1.0 eq) in a small amount of anhydrous acetonitrile.
-
Add the 2-chloroethyl ethyl ether solution dropwise to the heated piperazine suspension over 1-2 hours.
-
After the addition is complete, maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS until the starting halide is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts and excess piperazine. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Protocol 2: Maximizing Selectivity with N-Boc-Piperazine
This two-step protocol is the most reliable method for ensuring mono-alkylation, yielding a product of very high purity.
Caption: Workflow for selective synthesis using a Boc protecting group.
Step A: Alkylation of 1-Boc-Piperazine
-
Combine 1-Boc-piperazine (1.0 eq), 2-chloroethyl ethyl ether (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in a round-bottom flask.[4]
-
Add anhydrous acetonitrile and heat the mixture to 80 °C.
-
Stir until TLC or LC-MS analysis indicates complete consumption of the 1-Boc-piperazine.
-
Cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up (e.g., partition between ethyl acetate and water) to isolate the crude N-Boc-1-(2-Ethoxyethyl)piperazine, which can be used directly in the next step.
Step B: Deprotection of the Boc Group
-
Dissolve the crude product from Step A in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane.[4]
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once complete, carefully concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 5N NaOH.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 12. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
troubleshooting and identifying side products in piperazine reactions
Welcome to the Technical Support Center for piperazine reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile piperazine scaffold. Piperazine is a cornerstone in pharmaceutical development, found in numerous blockbuster drugs.[1][2] However, its symmetric and dual-nucleophilic nature presents unique challenges in synthesis, primarily in achieving selective functionalization and avoiding unwanted side products.
This document moves beyond simple protocols to explain the chemical principles behind common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is controlling mono- versus di-substitution in N-alkylation reactions. What is the most reliable strategy?
This is the most common issue in piperazine chemistry. The mono-substituted product is often more nucleophilic than piperazine itself, leading to rapid formation of the 1,4-disubstituted byproduct. There are three field-proven strategies to maximize mono-substitution:
-
Use a Large Excess of Piperazine: By using a 5- to 10-fold excess of piperazine relative to your electrophile, you statistically favor the reaction of the electrophile with the abundant starting material over the newly formed mono-substituted product. The drawback is the need to remove a large amount of unreacted piperazine during workup.
-
Employ a Protecting Group: This is often the cleanest and most reliable method. Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) allows for selective alkylation on the free secondary amine.[3] The protecting group can then be removed under acidic conditions. This multi-step process often results in higher overall yields and purity.[4]
-
Leverage Protonation: You can use piperazine monohydrochloride or form it in situ by reacting piperazine with piperazine dihydrochloride.[4][5] The protonated nitrogen is no longer nucleophilic, effectively "protecting" it and directing the reaction to the free nitrogen.
Q2: I'm seeing a water-soluble byproduct that I can't extract. What is it likely to be?
If your product is highly water-soluble and difficult to extract into common organic solvents, you have likely formed a quaternary ammonium salt.[3][5] This occurs when the nitrogen atom of your already N-alkylated piperazine product acts as a nucleophile a second time on the same nitrogen, leading to over-alkylation. Reductive amination is a good alternative to direct alkylation with alkyl halides to avoid the formation of these salts.[3]
Q3: Why is piperazine a difficult analyte to detect via standard HPLC-UV?
Piperazine and its simple alkylated derivatives lack a strong chromophore, meaning they do not absorb UV light significantly at wavelengths commonly used for detection (e.g., 254 nm).[6] To overcome this, you can either use a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), or you can derivatize the piperazine with a UV-active tag like 4-chloro-7-nitrobenzofuran (NBD-Cl) before analysis.[6][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical path to a solution.
Problem 1: Low Yield of the Desired Mono-Alkylated Product
You've run an N-alkylation and your crude NMR or LC-MS shows a complex mixture with significant amounts of starting material and multiple products.
Low yields in mono-alkylation are almost always a selectivity issue. The reaction conditions are likely promoting competitive side reactions. The primary culprits are di-alkylation and the formation of quaternary salts.[5]
Caption: Troubleshooting workflow for low-yield piperazine alkylations.
Problem 2: My reaction produces an unexpected dimer.
In some cases, particularly with complex substrates or under oxidative conditions, piperazine can participate in dimerization reactions. For instance, oxidative cyclization of certain precursors can lead to piperazine-bridged dimers instead of the expected monomer.[8]
-
Oxidative Conditions: The presence of air or oxidizing agents can promote radical mechanisms or other pathways leading to dimerization.
-
Reactive Intermediates: The reaction may proceed through an intermediate (e.g., an imine) that is susceptible to dimerization before the final cyclization or reaction step.
-
Catalyst-Mediated Dimerization: Certain metal catalysts can promote the coupling of two substrate molecules.
-
Ensure Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Modify Reaction Order: If an intermediate is dimerizing, consider strategies to trap it in situ as it forms. This could involve adding the second reagent slowly to keep the intermediate's concentration low.
-
Change Catalyst: If a catalyst is suspected, screen alternative catalysts known for different mechanisms.
Data-Driven Optimization
Optimizing piperazine reactions requires a systematic approach. The following table summarizes how key parameters influence the critical mono- versus di-alkylation selectivity.
Table 1: Influence of Reaction Parameters on Mono-alkylation Selectivity
| Parameter | Recommended Change | Rationale |
| Stoichiometry | Increase excess of piperazine (e.g., from 3 eq. to 10 eq.) | Statistically increases the probability of the electrophile reacting with piperazine instead of the mono-alkylated product. |
| Base | Switch from a strong base (e.g., NaH, LDA) to a weaker base (e.g., K₂CO₃, NaHCO₃, Et₃N).[5] | A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-alkylation. A weaker base minimizes this side reaction. |
| Temperature | Decrease the reaction temperature. | Di-alkylation often has a higher activation energy. Lowering the temperature can favor the kinetically controlled mono-alkylation product over the thermodynamically more stable di-substituted product.[5] |
| Concentration | Run the reaction under more dilute conditions. | Lowering the concentration of all species can disfavor the second-order di-alkylation step more than the initial mono-alkylation. |
Key Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine
This protocol provides a reliable method for preparing 1-Boc-piperazine, a key intermediate for clean mono-functionalization.[3]
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (1.0 eq.) in a separate portion of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours. Maintaining a slow addition rate is critical to minimize the formation of the di-Boc byproduct.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Wash the reaction mixture with water to remove excess piperazine and piperazine salts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Boc-piperazine.
-
The product can be purified further by column chromatography or crystallization if necessary.
Protocol 2: Analytical TLC for Monitoring Reaction Progress
Materials:
-
TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
Mobile Phase (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine)
-
Visualization Agent (e.g., Potassium Permanganate stain or Ninhydrin stain)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm. Cover and let it saturate.
-
Using a capillary tube, spot the crude reaction mixture, the piperazine starting material, and the electrophile starting material on the TLC plate baseline.
-
Place the plate in the chamber, ensuring the baseline is above the solvent level. Develop the plate until the solvent front is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Visualize the spots. Piperazine and its amine derivatives are often visible by staining with potassium permanganate (yellow spots on a purple background) or ninhydrin (which stains primary/secondary amines).
-
Interpretation: The disappearance of the piperazine starting material spot and the appearance of a new, typically less polar spot, indicates product formation. The formation of a second, even less polar spot may indicate the di-substituted byproduct.
Identifying Common Side Products
Table 2: Characteristics of Common Piperazine Reaction Byproducts
| Side Product | Chemical Structure | Expected Polarity (on Silica) | Identification Method |
| 1,4-Disubstituted Piperazine | R-N(CH₂CH₂)₂N-R | Lower than mono-substituted product | LC-MS: Will show a mass corresponding to the addition of two substituent groups. NMR: Will show symmetric signals for the piperazine ring protons. |
| Quaternary Ammonium Salt | [R₂-N⁺(CH₂CH₂)₂N-R] X⁻ | Very High (often immobile on TLC) | LC-MS: Will show a mass for the cation. Solubility: Highly soluble in water, insoluble in nonpolar organic solvents.[5] |
| N-Aminoethylpiperazine | H₂N-CH₂CH₂-N(CH₂CH₂)₂NH | High | This is a common impurity in commercial piperazine, arising from its synthesis.[9] GC-MS is effective for its identification. |
Mechanistic Overview of a Key Side Reaction
Understanding the pathway to byproduct formation is key to preventing it. The following diagram illustrates the competitive reaction leading to di-alkylation.
Caption: Competing reaction pathways in piperazine N-alkylation.
By understanding these common pitfalls and applying the systematic troubleshooting and optimization strategies outlined in this guide, you can significantly improve the outcomes of your piperazine reactions, leading to higher yields, better purity, and more efficient discovery and development workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of N-Alkylation of Piperazines
Welcome to the Technical Support Center for the N-alkylation of piperazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this fundamental transformation. The piperazine moiety is a cornerstone in medicinal chemistry, and mastering its functionalization is key to successful drug discovery programs.[1][2][3]
Introduction: The Two Pillars of Piperazine N-Alkylation
The N-alkylation of piperazines is a crucial reaction for synthesizing a vast array of biologically active compounds.[2][3] The two primary methods employed are Direct Alkylation and Reductive Amination .[1][4]
-
Direct Alkylation: This classic approach involves the reaction of a piperazine with an alkyl halide (or sulfonate) in the presence of a base. It is a straightforward and widely used technique for forming C-N bonds.[1][4]
-
Reductive Amination: A two-step, one-pot process where the piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[4][5] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[4][5]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most common issues encountered during the N-alkylation of piperazines in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Yield of the Desired N-Alkylated Product
Question: My reaction shows very low conversion to the desired product, with the starting material remaining largely unconsumed. What are the likely causes and how can I improve the yield?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to reagent incompatibility. A systematic approach is crucial for diagnosis.
Potential Causes & Troubleshooting Steps:
-
Insufficient Base Strength or Amount: The base is critical for neutralizing the acid byproduct generated during direct alkylation. If the acid is not effectively quenched, it will protonate the piperazine, rendering it non-nucleophilic and stalling the reaction.[4]
-
Solution: Switch to a stronger, non-nucleophilic, and anhydrous base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[4] Ensure you are using at least 1.5-2.0 equivalents of the base.[4] For particularly challenging reactions, a stronger base like sodium tert-butoxide (NaOtBu) may be necessary, though compatibility with your substrate should be verified.[4]
-
-
Poor Solubility of Reagents: If your piperazine starting material, alkylating agent, or base is not fully dissolved, the reaction will be slow and incomplete. This is a common issue in solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) with certain substrates.
-
Solution: Switch to a more polar aprotic solvent like dimethylformamide (DMF) to ensure all reagents are fully dissolved.[4] Gentle heating can also improve solubility, but must be balanced against the stability of your reagents.
-
-
Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier. Room temperature conditions may not be sufficient.
-
Solution: Gradually increase the reaction temperature, for example, to 60-80 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
-
Inactive Alkylating Agent: The electrophilicity of the alkylating agent is key. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.
-
Solution: If using an alkyl chloride or bromide with low reactivity, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[1]
-
Issue 2: Formation of Di-alkylated Byproduct
Question: My main problem is controlling selectivity. I'm getting a significant amount of the N,N'-di-alkylated piperazine. How can I favor mono-alkylation?
Answer: This is the most common challenge in piperazine chemistry, stemming from the presence of two reactive nitrogen atoms.[4][6] Several strategies can be employed to achieve mono-selectivity.
Potential Causes & Troubleshooting Steps:
-
Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent will almost always result in a mixture of mono- and di-alkylated products, as the mono-alkylated product is still a reactive nucleophile.[7]
-
Solution: Use a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[7]
-
-
Rapid Addition of the Alkylating Agent: Adding the electrophile all at once creates a high local concentration, increasing the likelihood of a second alkylation event on the initially formed product.
-
Use of an Unprotected Piperazine: For ultimate control and to guarantee mono-alkylation, direct alkylation of piperazine itself is often not the best approach.
-
Solution: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[4][5][9] The protecting group "blocks" one nitrogen, directing the alkylation to the free secondary amine.[4][5] The protecting group can then be easily removed in a subsequent step.[4][5]
-
Comparative Strategies for Mono-Alkylation
| Strategy | Advantages | Disadvantages |
| Excess Piperazine | Simple, one-step procedure.[7] | Requires separation of the product from a large amount of unreacted piperazine. |
| Slow Addition | Can improve selectivity without additional reagents.[4] | May not be sufficient for highly reactive alkylating agents. |
| Mono-Protected Piperazine | Provides excellent, often quantitative, mono-selectivity.[4][5] | Requires two additional synthetic steps (protection and deprotection). |
Issue 3: Difficulty in Product Isolation and Purification
Question: After the reaction workup, my product seems to remain in the aqueous layer, or it is difficult to purify by column chromatography. What can I do?
Answer: The basic nature of the piperazine ring often leads to challenges during extraction and purification.
Potential Causes & Troubleshooting Steps:
-
Product is in a Protonated (Salt) Form: The highly basic nitrogen atoms of the piperazine product can be protonated by any residual acid from the reaction or by an acidic aqueous workup, forming a water-soluble salt.[4][5]
-
Solution: During the aqueous workup, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide.[4] This will deprotonate the piperazine nitrogens, converting the product to its free base form, which will be more soluble in organic solvents like dichloromethane or ethyl acetate, allowing for efficient extraction.[4]
-
-
High Polarity of the Product: Even in its free base form, the presence of two nitrogen atoms can make the product quite polar, leading to poor mobility on silica gel columns.
-
Solution: For column chromatography, consider adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) or ammonia (in methanol) to the eluent system. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving the separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents and bases for direct N-alkylation?
A1: For direct alkylation with alkyl halides, a combination of anhydrous potassium carbonate (K₂CO₃) as the base and anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) as the solvent is a robust starting point.[4] MeCN is easier to remove, while DMF is a better solvent for less soluble reagents.[4]
Q2: When should I choose reductive amination over direct alkylation?
A2: Reductive amination is preferred when:
-
You are starting with an aldehyde or ketone.
-
Your alkylating agent is sensitive to strong bases.
-
You want to completely avoid the possibility of forming quaternary ammonium salts, which can be a side reaction in direct alkylation, especially with reactive electrophiles like methyl iodide.[5]
Q3: How do I monitor the progress of my reaction?
A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] TLC is quick and useful for observing the disappearance of the limiting reagent. LC-MS is more powerful as it can confirm the mass of the desired product and identify any major byproducts being formed. It is crucial to monitor reactions to avoid prolonged heating, which can lead to side reactions or product decomposition.[4]
Q4: My N-alkylated product is a thick oil that is difficult to handle. How can I obtain a solid?
A4: Many N-alkylated piperazines are oils in their free base form. To obtain a solid, you can often form a salt. Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will often precipitate as a crystalline solid, which can be isolated by filtration. This also serves as an excellent final purification step.
Experimental Protocols & Visual Guides
General Protocol for Mono-N-alkylation using a Protecting Group
This protocol describes the alkylation of N-Boc-piperazine, a reliable method for ensuring mono-substitution.[4][5]
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Alkyl Bromide (1.1-1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add the anhydrous solvent (MeCN or DMF) and stir the suspension.
-
Slowly add the alkyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography or used directly in the next step (Boc deprotection).
Visualizing the Workflow: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for N-alkylation of piperazine.
General Reaction Mechanism: Direct N-Alkylation
Caption: General SN2 mechanism for direct N-alkylation of piperazine.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
strategies for reducing impurities during 1-(2-Ethoxyethyl)piperazine synthesis
Welcome to the technical support center for the synthesis of 1-(2-Ethoxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate impurity formation during the synthesis of this key pharmaceutical intermediate. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the highest purity of your final product.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The most common synthetic route involves the N-alkylation of piperazine with an appropriate 2-ethoxyethylating agent, typically 2-chloroethyl ethyl ether. While seemingly straightforward, this reaction is often complicated by the formation of impurities, most notably the di-substituted byproduct, 1,4-bis(2-ethoxyethyl)piperazine. Controlling the reaction selectivity to favor the desired mono-substituted product is paramount for achieving high purity and yield. This guide will address the common challenges and provide robust strategies for impurity reduction.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and why does it form?
A1: The most prevalent impurity is 1,4-bis(2-ethoxyethyl)piperazine. This di-substituted byproduct forms because piperazine has two nucleophilic secondary amine groups. Once the first nitrogen atom is alkylated to form the desired mono-substituted product, the second nitrogen can also react with the alkylating agent, leading to the formation of the di-substituted impurity. The relative rates of the first and second alkylation reactions determine the product distribution.
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: Several strategies can be employed to favor mono-alkylation:
-
Control Stoichiometry: Using a significant excess of piperazine relative to the alkylating agent (e.g., 5-10 fold excess) increases the statistical probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the mono-substituted product.[1]
-
Slow Addition of Alkylating Agent: Adding the 2-chloroethyl ethyl ether dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event on the mono-substituted product.[1]
-
Use of a Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method. The protecting group blocks one nitrogen, directing alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[2]
-
In-situ Formation of Piperazine Monohydrochloride: This is a cost-effective and efficient method to achieve mono-selectivity. By reacting piperazine with one equivalent of a strong acid (like HCl), one of the nitrogen atoms is protonated and rendered non-nucleophilic, thus favoring mono-alkylation at the other nitrogen.[3] A similar strategy has been successfully applied in the synthesis of a close analog, 1-[2-(2-hydroxyethoxy)ethyl]piperazine.[4][5]
Q3: What is the role of the base in this reaction, and how does its choice affect impurity formation?
A3: A base is crucial to neutralize the hydrogen halide (e.g., HCl) that is formed during the alkylation reaction. This prevents the protonation of the piperazine, which would decrease its nucleophilicity. The choice of base is critical; a strong base can increase the rate of the desired reaction but may also deprotonate the mono-substituted product, making it more susceptible to a second alkylation. Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize this side reaction.[3]
Q4: What are the recommended solvents for this synthesis?
A4: The choice of solvent depends on the specific reaction conditions. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the nucleophilic substitution.[6] Alcohols such as ethanol or methanol can also be used, particularly when employing the piperazine monohydrochloride strategy.[7] It is important to use anhydrous solvents to avoid side reactions.
Q5: How can I effectively purify the final product to remove residual impurities?
A5: Vacuum distillation is the most critical and widely used method for purifying this compound, especially on a larger scale. This technique effectively separates the desired product from less volatile starting materials (like piperazine salts) and more volatile byproducts.[8] For laboratory-scale purifications or when dealing with impurities of similar boiling points, column chromatography on silica gel can be employed. A common mobile phase is a mixture of dichloromethane and methanol.[3]
Troubleshooting Guides
This section provides a more detailed approach to address specific issues you might encounter during your experiments.
Issue 1: High Levels of Di-substituted Impurity (1,4-bis(2-ethoxyethyl)piperazine)
| Potential Cause | Troubleshooting Strategy & Explanation |
| Incorrect Stoichiometry | Solution: Increase the excess of piperazine to at least 5 equivalents relative to the alkylating agent. Rationale: A higher concentration of piperazine statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product. |
| Rapid Addition of Alkylating Agent | Solution: Add the 2-chloroethyl ethyl ether solution dropwise over an extended period (e.g., 1-2 hours) while maintaining a constant reaction temperature. Rationale: Slow addition keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation occurring on the already formed mono-substituted product.[1] |
| High Reaction Temperature | Solution: Conduct the reaction at a lower temperature. Monitor the reaction progress using TLC or GC-MS to find the optimal balance between reaction rate and selectivity. Rationale: Higher temperatures can increase the rate of the second alkylation, leading to more di-substitution. |
| Strongly Basic Conditions | Solution: Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu). Rationale: A strong base can deprotonate the remaining N-H of the mono-substituted product, increasing its nucleophilicity and making it more prone to di-alkylation.[3] |
Issue 2: Presence of Unreacted Piperazine in the Final Product
| Potential Cause | Troubleshooting Strategy & Explanation |
| Incomplete Reaction | Solution: Increase the reaction time and/or temperature moderately. Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the limiting reagent. Rationale: The reaction may not have reached completion. |
| Inefficient Purification | Solution: Optimize the vacuum distillation conditions. Ensure the vacuum is sufficiently low and the column has adequate theoretical plates to separate the product from the higher-boiling piperazine. Rationale: Piperazine has a higher boiling point than this compound, so efficient fractional distillation is key. If piperazine is present as a salt, an aqueous wash during workup can help remove it. |
Issue 3: Low Overall Yield
| Potential Cause | Troubleshooting Strategy & Explanation |
| Suboptimal Reaction Conditions | Solution: Systematically optimize the reaction parameters, including temperature, reaction time, solvent, and base. Rationale: Each of these parameters can significantly impact the reaction yield.[3] |
| Formation of Quaternary Ammonium Salts | Solution: Avoid overly harsh alkylating conditions (e.g., high temperatures for prolonged periods). Using a milder alkylating agent or a different synthetic route like reductive amination could be considered. Rationale: Over-alkylation on the same nitrogen can lead to the formation of water-soluble quaternary ammonium salts, which are lost during the work-up.[3] |
| Product Loss During Work-up | Solution: During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to ensure the product is in its free base form and partitions into the organic layer. Rationale: If the product is protonated, it will be water-soluble and lost in the aqueous phase.[2] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using Piperazine Monohydrochloride (Recommended for High Selectivity)
This protocol is adapted from a similar synthesis of a high-purity piperazine derivative.[4][5]
Step 1: Preparation of Piperazine Monohydrochloride
-
In a reaction vessel equipped with a stirrer and a condenser, add piperazine (1.0 mol) and a suitable solvent (e.g., methanol or ethanol, ~2 mL per gram of piperazine).
-
Slowly add a solution of concentrated hydrochloric acid (1.0 mol) while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the mixture to 10-15 °C to allow the piperazine monohydrochloride to precipitate.
-
Filter the solid and wash with a small amount of cold solvent. The piperazine monohydrochloride can be used directly in the next step.
Step 2: N-alkylation
-
To the reaction vessel containing piperazine monohydrochloride, add a solvent (e.g., methanol, ethanol, or water).
-
Add 2-chloroethyl ethyl ether (0.5 - 0.55 mol, as the limiting reagent).
-
Heat the reaction mixture to 70-90 °C and maintain for 4-8 hours. Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture and filter to recover the piperazine dihydrochloride byproduct, which can be recycled.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
Step 3: Work-up and Purification
-
To the crude product, add a 20% sodium hydroxide solution to adjust the pH to >12.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound and its common impurities.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
GC-MS Conditions:
-
Column: DB-17 or equivalent ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range 40-400 m/z.
-
Visualizations
Reaction Scheme and Impurity Formation
Caption: Synthetic pathway and impurity formation.
Troubleshooting Logic for High Di-substitution
Caption: Decision tree for troubleshooting di-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 5. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
Technical Support Center: Synthesis and Purification of Piperazine Derivatives
Welcome to the Technical Support Center for piperazine derivative synthesis and purification. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, field-tested insights to navigate the common challenges associated with this versatile heterocyclic scaffold. The following content is structured to offer direct answers to pressing experimental issues, moving from frequently encountered questions to in-depth troubleshooting for specific synthetic and purification hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that often arise during the synthesis and handling of piperazine derivatives.
Q1: What is the most common challenge in synthesizing mono-substituted piperazines, and how can it be mitigated?
A1: The primary challenge is preventing the formation of the 1,4-disubstituted byproduct, given the presence of two nucleophilic secondary amines.[1][2] The mono-substituted product is often more reactive than the starting piperazine, leading to a second substitution.
Mitigation Strategies:
-
Stoichiometric Control: Use a significant excess of piperazine (5-10 fold) relative to the electrophile. This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]
-
Controlled Addition: Add the electrophile slowly or dropwise to the reaction mixture, preferably at a low temperature. This maintains a low concentration of the electrophile, reducing the probability of a second reaction with the mono-substituted product.[1][3]
-
Protecting Group Strategy: The most robust method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2][3] The protecting group effectively "blocks" one nitrogen, directing the reaction to the unprotected site. The protecting group can then be removed in a subsequent step.
Q2: Why do my piperazine derivatives show significant tailing during silica gel column chromatography, and how can I improve the separation?
A2: The basic nature of the piperazine nitrogens (pKa values are typically around 5.3 and 9.7) leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[4] This interaction causes the characteristic "tailing" or streaking of the product spot on TLC and broad peaks during column chromatography, resulting in poor separation.
Solution:
-
Basic Modifier: Add a small amount of a basic modifier to the eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% is the most common and effective choice.[1] The triethylamine competes with the piperazine derivative for binding to the acidic sites on the silica, leading to sharper bands and improved separation. Other amines like pyridine can also be used.
Q3: My N-Boc deprotection reaction is giving a low yield of the desired product. What are the likely causes?
A3: Low yields in Boc deprotection are often due to side reactions or product loss during work-up. A common side reaction is the alkylation of the deprotected piperazine by the tert-butyl cation generated during the reaction.[5]
Troubleshooting Steps:
-
Use of Scavengers: The reactive tert-butyl cation can be trapped by adding a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water.[5]
-
Work-up Procedure: The deprotected piperazine is a free base and can be water-soluble, especially as its salt. Ensure that the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the product is in its free base form.[6] Multiple extractions may be necessary to recover all the product.[6]
-
Incomplete Reaction: Ensure you are using a sufficient excess of acid (e.g., 25-50% TFA in DCM or 4M HCl in dioxane) and allowing the reaction to proceed to completion, which can be monitored by TLC or LC-MS.[5]
Q4: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?
A4: A stepwise approach is the most reliable method.[1] This involves:
-
Mono-protection: Protect one of the piperazine nitrogens, typically with a Boc group.
-
First Substitution: Introduce the first substituent onto the unprotected nitrogen.
-
Purification: Purify the mono-substituted, N-protected intermediate.
-
Deprotection: Remove the protecting group.
-
Second Substitution: Introduce the second, different substituent onto the newly freed nitrogen.
II. Troubleshooting Guides
This section provides detailed, problem-oriented guides for specific, challenging synthetic and purification scenarios.
A. Synthesis Troubleshooting
Issue 1: Low Yield in Mono-N-Alkylation of Piperazine
You are attempting to synthesize a mono-alkylated piperazine via direct alkylation with an alkyl halide but are observing a mixture of starting material, mono-alkylated product, and a significant amount of the di-alkylated byproduct.
start [label="Low Yield of\nMono-Alkylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_byproduct [label="LC-MS/TLC Analysis:\nHigh Di-Alkylation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_sm [label="High Starting\nMaterial Remaining?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Paths for High Di-Alkylation solution1 [label="Strategy 1: Increase Piperazine Excess\n(e.g., from 5 eq. to 10 eq.)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Strategy 2: Slow Electrophile Addition\n(Use syringe pump over several hours)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Strategy 3: Use Mono-Protected Piperazine\n(e.g., N-Boc-piperazine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Paths for High Starting Material check_conditions [label="Review Reaction Conditions", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Increase Temperature?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base Strength/Amount Sufficient?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Solubility Issues?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution4 [label="Optimize Temperature:\nScreen from RT to reflux", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Use Stronger/More Base:\nSwitch from K2CO3 to Cs2CO3 or NaH", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution6 [label="Change Solvent:\nSwitch to a more polar aprotic solvent like DMF", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Optimized Reaction", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_byproduct; check_byproduct -> solution1 [label="Yes"]; check_byproduct -> check_sm [label="No"]; solution1 -> solution2 -> solution3; solution3 -> end;
check_sm -> check_conditions [label="Yes"]; check_conditions -> temp; check_conditions -> base; check_conditions -> solvent;
temp -> solution4 [label="Yes"]; base -> solution5 [label="Yes"]; solvent -> solution6 [label="Yes"];
solution4 -> end; solution5 -> end; solution6 -> end; }
Table 1: Troubleshooting Summary for Low Mono-substitution Yield [1][3]
| Potential Cause | Recommended Solution | Causality Explanation |
| High Reactivity of Mono-substituted Product | Use a 5-10 fold excess of piperazine. | Statistically increases the probability of the electrophile reacting with the un-substituted piperazine. |
| Add the electrophile slowly at a low temperature. | Maintains a low concentration of the electrophile, minimizing the chance of a second substitution. | |
| Utilize a mono-protected piperazine (e.g., N-Boc-piperazine). | Physically blocks one nitrogen atom, forcing the reaction to occur only at the other, ensuring mono-substitution. | |
| Incomplete Reaction (Stalled) | Ensure the base is sufficient and strong enough (e.g., K₂CO₃, Cs₂CO₃). | The reaction often generates an acid byproduct (e.g., HBr) which must be neutralized to allow the reaction to proceed. |
| Switch to a more polar aprotic solvent (e.g., DMF, DMSO). | Poor solubility of reagents can hinder the reaction rate. A more polar solvent can improve solubility. | |
| Increase reaction temperature. | Many N-alkylation reactions require thermal energy to overcome the activation barrier. |
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
The palladium-catalyzed cross-coupling reaction between an aryl halide and piperazine is providing a low yield of the desired N-aryl piperazine.
Causality: Buchwald-Hartwig amination is a complex catalytic cycle. Low yields can result from catalyst deactivation, suboptimal ligand choice, incorrect base selection, or unfavorable solvent effects.[1][7]
Table 2: Optimization of Buchwald-Hartwig Amination for N-Aryl Piperazines [1][7]
| Parameter | Common Choices | Troubleshooting & Optimization |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Ensure the quality of the precursor. Pd₂(dba)₃ is often preferred for its reliability. |
| Ligand | XPhos, RuPhos, SPhos, BINAP | The ligand is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) are often required. Screen a variety of ligands. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base is crucial. Strong bases like NaOtBu can sometimes cause decomposition of starting materials. If this is suspected, switch to a weaker base like K₃PO₄ or Cs₂CO₃. |
| Solvent | Toluene, Dioxane, THF | The solvent impacts reagent solubility and the stability of the catalytic species. If solubility is an issue, consider a more polar solvent like t-butanol. |
| Temperature & Time | 80-110 °C, 12-24 h | Suboptimal temperature can lead to incomplete reaction or decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and consider a temperature screen. |
B. Purification Troubleshooting
Issue 3: Difficulty in Purifying a Water-Soluble Piperazine Derivative
Your final piperazine product has high polarity and some water solubility, making standard extraction and chromatography challenging.
start [label="Crude Product\n(Polar/Water-Soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_solid [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for Solid Product try_cryst [label="Attempt Recrystallization / Salt Formation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cryst_success [label="Successful?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for Liquid or Non-crystallizable Solid acid_base [label="Perform Acid-Base Extraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract_org [label="1. Dissolve in Organic Solvent\n2. Extract with aq. Acid (e.g., 1M HCl)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; basify [label="3. Basify Aqueous Layer (e.g., with NaOH)\n4. Back-extract with Organic Solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Common final step chromatography [label="Final Polish with Chromatography\n(if needed, with Et3N modifier)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Purified Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> is_solid; is_solid -> try_cryst [label="Yes"]; is_solid -> acid_base [label="No"];
try_cryst -> cryst_success; cryst_success -> end [label="Yes"]; cryst_success -> acid_base [label="No"];
acid_base -> extract_org -> basify -> chromatography; chromatography -> end; }
1. Acid-Base Extraction: This technique leverages the basicity of the piperazine ring to separate it from non-basic impurities.[1]
-
Step 1: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Step 2: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will be protonated and move into the aqueous layer as its salt.
-
Step 3: Separate the layers. The non-basic impurities will remain in the organic layer.
-
Step 4: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) until the solution is strongly basic (pH > 10).
-
Step 5: Extract the now-basic aqueous layer multiple times with an organic solvent to recover the purified piperazine free base.
-
Step 6: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
2. Crystallization/Salt Formation: If your product is a solid, recrystallization can be a highly effective purification method.[1][4]
-
Free Base Crystallization: Screen various solvent systems (e.g., ethanol/water, acetone, ethyl acetate/hexanes) to find one in which the product is soluble at high temperature but sparingly soluble at room temperature or below.
-
Salt Crystallization: If the free base does not crystallize well, consider forming a salt. Dissolve the crude product in a solvent like acetone or ethanol and add an acid (e.g., acetic acid, HCl in dioxane) to precipitate the corresponding salt, which is often a well-defined, crystalline solid.[8][9] The pure free base can be regenerated by basification and extraction as described above.
III. Key Experimental Protocols
The following are detailed, step-by-step protocols for common transformations in piperazine chemistry.
Protocol 1: Mono-N-Boc-Protection of Piperazine[1]
This protocol is foundational for the synthesis of unsymmetrically substituted piperazines.
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 30-60 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of 0-10% methanol in DCM with 0.5% triethylamine) to isolate pure N-Boc-piperazine.
-
Protocol 2: N-Boc Deprotection using HCl in Dioxane[6]
This protocol describes the removal of the Boc protecting group to yield the piperazine hydrochloride salt.
-
Materials:
-
N-Boc protected piperazine derivative (1.0 eq)
-
4M HCl in 1,4-dioxane (3-5 eq)
-
Methanol or Dioxane (as solvent)
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask equipped with a stir bar.
-
Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor its progress by TLC or LC-MS until the starting material is consumed. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Upon completion, the product can be isolated in two ways:
-
Method A (Precipitation): Add diethyl ether to the reaction mixture to induce further precipitation of the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Method B (Solvent Removal): Remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt as a solid.
-
-
The resulting hydrochloride salt can often be used directly in the next step or converted to the free base via basification and extraction.
-
IV. References
-
Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-571. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in piperazine derivative synthesis. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem. --INVALID-LINK--
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. --INVALID-LINK--
-
Google Patents. (1959). Purification of piperazine. US2919275A. --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. BenchChem. --INVALID-LINK--
-
PubMed Central (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem. --INVALID-LINK--
-
Chen, M. (2013). Piperazine citrate preparation process. CN103012344A. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
stability issues and proper storage conditions for 1-(2-Ethoxyethyl)piperazine
Welcome to the technical support resource for 1-(2-Ethoxyethyl)piperazine (CAS: 13484-38-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile organic intermediate. My aim is to provide you with not just instructions, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent atmospheric oxidation and moisture absorption, storage under an inert gas atmosphere (e.g., argon or nitrogen) is highly recommended.[2] The storage temperature should be kept below +30°C.[3][4]
Q2: Is this compound sensitive to air or moisture?
A2: Yes. Like many piperazine derivatives, it can be sensitive to both oxygen and moisture. The piperazine ring is susceptible to oxidation, which can lead to discoloration and the formation of impurities. The compound is also hygroscopic and can absorb water from the atmosphere, which may affect its reactivity and assay. Storing under an inert, dry atmosphere is the most effective preventative measure.
Q3: What materials are incompatible with this compound?
A3: You must avoid contact with strong oxidizing agents and strong acids.[2][5] Additionally, contact with metals like copper should be avoided as they can catalyze degradation reactions.[5][6] Reactions with these materials can be exothermic and may compromise the integrity of the compound.
Q4: I've noticed the liquid has developed a slight yellow tint. Is it still usable?
A4: The pure compound is typically a colorless to pale yellow oily liquid.[3][4] A significant change in color, particularly darkening, is a common indicator of degradation, likely due to oxidation.[1] While a very slight tint may not significantly impact all applications, it suggests that impurities are present. For sensitive synthetic work, it is highly advisable to use a fresh, colorless sample or to re-purify the material.
Q5: What is the expected shelf-life of this compound?
A5: When stored under the recommended conditions (cool, dry, dark, under inert gas), this compound is a stable compound.[7] However, its shelf-life is highly dependent on handling and storage practices. Once a container is opened, its exposure to air and moisture increases the rate of potential degradation. For critical applications, it is best practice to use the product within a year of opening or to re-qualify its purity if it has been stored for an extended period.
Troubleshooting Guide for Experimental Applications
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Question: My reaction yields are fluctuating, and I'm observing unexpected spots on my TLC plate that were not present in previous runs. What could be the cause?
Answer: This is a classic symptom of reagent degradation. The stability of this compound is paramount for reproducible results.
-
Causality: The piperazine moiety is nucleophilic and can be susceptible to oxidation over time if not stored properly.[6][8] Degradation products, even in small amounts, can introduce competing reaction pathways or inhibit your desired reaction, leading to lower yields and the formation of impurities. Thermal degradation can also occur, particularly if the compound is exposed to high temperatures.[6]
-
Troubleshooting Protocol:
-
Verify Storage: Confirm that your lab's storage conditions align with the recommendations (cool, dry, dark, inert atmosphere).[1][2] Check the container seal for integrity.
-
Use a Fresh Aliquot: If you are using a stock bottle that has been opened multiple times, switch to a new, unopened container of the reagent.
-
Perform a Purity Check: Before use, run a quick quality control check. A simple method is to acquire a proton NMR spectrum and compare it against a reference spectrum to ensure no significant impurity peaks have appeared.
-
Implement Inert Gas Handling: When dispensing the reagent, use a syringe through a septum cap and maintain a positive pressure of an inert gas like argon or nitrogen to prevent introducing air into the stock bottle.
-
Issue 2: Phase Separation or Precipitation in a Reaction Mixture
Question: I am seeing an unexpected precipitate or phase separation after adding this compound to my reaction. Why is this happening?
Answer: This issue typically points to either a solubility problem or an incompatibility with the reaction medium.
-
Causality: this compound has a basic piperazine ring (pH of a 100g/L solution is ~12.3) and may react with acidic components in your mixture to form a salt.[3] This salt may have different solubility properties than the free base, potentially causing it to precipitate.
-
Troubleshooting Protocol:
-
Check pH: Measure the pH of your reaction mixture before and after the addition of the piperazine derivative. A significant drop in pH could indicate an acid-base reaction.
-
Solvent Miscibility Test: In a small vial, test the solubility of this compound in your reaction solvent at the intended concentration. While it is miscible with water, its solubility in other organic solvents can vary.[3]
-
Review Reagent Compatibility: Ensure no other reagents in your mixture are strong acids or materials known to be incompatible with amines.[2][5]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Key Experimental Protocol
Protocol: Rapid Quality Control (QC) Check of this compound
This protocol is a self-validating system to ensure the integrity of your starting material before committing it to a large-scale reaction.
-
Visual Inspection: Carefully observe the liquid. It should be clear and colorless to very pale yellow.[3] Note any significant discoloration or the presence of particulate matter.
-
Sample Preparation: Under an inert atmosphere, draw approximately 0.1 mL of the liquid and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum to a known reference. Check for:
-
The correct chemical shifts and integration values for the ethoxyethyl and piperazine protons.
-
The absence of significant new peaks, which would indicate the presence of impurities or degradation products. Broad peaks may suggest the presence of water or amine salts.
-
-
Decision: If the spectrum is clean and matches the reference, the material is likely of high purity and suitable for use. If impurity peaks are present, consider purification (e.g., distillation) or obtaining a new batch of the reagent.
Summary of Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store below +30°C[3][4] | Prevents thermal degradation and pressure buildup. |
| Atmosphere | Store under inert gas (Argon or Nitrogen)[2] | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque container | Prevents leakage and exposure to light, which can catalyze degradation. |
| Incompatibles | Strong oxidizing agents, strong acids, copper[1][2][5] | Avoids vigorous, potentially hazardous reactions and catalytic degradation. |
| Ventilation | Store in a well-ventilated area[1][9] | General safety practice for handling chemicals. |
By adhering to these guidelines and employing a proactive troubleshooting approach, you can ensure the stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Manufacturers, SDS [mubychem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. nbinno.com [nbinno.com]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
preventing disubstitution in the synthesis of monosubstituted piperazines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the intricacies of piperazine chemistry. A recurring and critical challenge is achieving selective monosubstitution while preventing the formation of the undesired disubstituted product. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your synthetic workflow and maximize your yield of the target monosubstituted piperazine.
Troubleshooting Guide: Overcoming Disubstitution
This section addresses common problems encountered during the synthesis of monosubstituted piperazines and offers practical, evidence-based solutions.
Problem 1: Significant formation of the disubstituted byproduct is observed.
This is the most common issue. The inherent symmetry and the presence of two equally reactive nucleophilic secondary amines in piperazine make it prone to dialkylation or diacylation.[1][2]
Root Cause Analysis & Solutions:
-
Stoichiometry and Reagent Addition: The most straightforward, yet often overlooked, factor is the stoichiometry of your electrophile.
-
Solution A: Use a Large Excess of Piperazine. By using a significant excess of piperazine (typically 4 to 10 equivalents), you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the monosubstituted product.[3][4] This is often the most cost-effective and simplest method to implement.
-
Solution B: Slow Addition of the Electrophile. Adding the electrophile slowly (e.g., via a syringe pump) to a solution of excess piperazine helps to maintain a low concentration of the electrophile at all times.[5] This minimizes the chance of a second reaction with the already formed monosubstituted product.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second substitution reaction.
-
Solution: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can enhance selectivity for the monosubstituted product by slowing down the overall reaction rate, particularly the second, often more sterically hindered, substitution.
-
Problem 2: Low yield of the desired monosubstituted product despite controlling stoichiometry.
Even with a large excess of piperazine, you might still experience low yields of your desired product.
Root Cause Analysis & Solutions:
-
Protecting Group Strategy: The most robust method to ensure monosubstitution is to use a protecting group.[3][6] This involves protecting one of the piperazine nitrogens, performing the substitution on the unprotected nitrogen, and then deprotecting.
-
Solution: Employ an Orthogonal Protecting Group. The choice of protecting group is critical and should be "orthogonal" – meaning it can be removed under conditions that do not affect your newly installed substituent. The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice.[3][6] It is easily introduced and can be removed under acidic conditions which often spare other functional groups.[7][8]
Experimental Protocol: Boc Protection of Piperazine
-
Dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the stirred piperazine solution over a period of 2-3 hours.[3]
-
Allow the reaction to warm to room temperature and stir for an additional 20-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Upon completion, perform an aqueous workup to remove any remaining piperazine and byproducts. The insoluble di-Boc-piperazine can be removed by filtration.[3]
-
Purify the resulting mono-Boc-piperazine by column chromatography or distillation.
-
-
-
Flow Chemistry: For certain reactions, continuous flow chemistry can offer superior control over reaction parameters.
-
Solution: Utilize a Flow Reactor. A flow chemistry setup allows for precise control of stoichiometry, reaction time, and temperature, which can significantly enhance the selectivity for monosubstitution.[9][10][11] By continuously mixing streams of piperazine and the electrophile at a specific ratio and temperature, the formation of the disubstituted product can be minimized.
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for piperazine to ensure monosubstitution?
The "best" protecting group is application-dependent. However, the tert-butyloxycarbonyl (Boc) group is often the preferred choice due to its ease of introduction, stability to a wide range of reaction conditions, and straightforward removal under acidic conditions.[1][3][6] Other common protecting groups include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the formyl group, which can be removed under acidic or basic conditions.[3]
Table 1: Comparison of Common Piperazine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl)[7][8] | Stable to many reagents, easy cleavage | Acid labile |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic/basic conditions | Requires specialized equipment (hydrogenator) |
| Formyl | --- | Ethyl formate | Acidic or basic hydrolysis | Inexpensive | Can be difficult to remove in some cases |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Basic hydrolysis (e.g., K₂CO₃/MeOH) | Easily introduced | Can be labile |
Q2: How can I effectively monitor the reaction to determine the ratio of mono- vs. disubstituted product?
Accurate monitoring is crucial for optimizing your reaction.
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative analysis. The monosubstituted, disubstituted, and starting piperazine will typically have different Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this type of analysis. LC-MS provides quantitative data on the relative amounts of all components in your reaction mixture, allowing for precise determination of the mono- to di-substitution ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the product ratio after workup. The symmetry of the disubstituted product often results in a simpler spectrum compared to the monosubstituted product, allowing for integration and quantification.
Q3: Are there any alternatives to using a large excess of piperazine or protecting groups?
Yes, several alternative strategies can be employed.
-
Use of a Piperazine Salt: Using a mono-salt of piperazine, such as piperazine monohydrochloride, can reduce the nucleophilicity of one of the nitrogen atoms, favoring monosubstitution.[5][6][12] This is a simple and cost-effective "in-situ" protection method.[6]
-
Enzymatic Reactions: In some cases, enzymes can offer exquisite selectivity for monosubstitution, although this is a more specialized approach.
-
Solid-Phase Synthesis: Attaching piperazine to a solid support can allow for controlled, stepwise reactions to achieve monosubstitution.[13]
Visualizing the Reaction Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing reaction pathways and control strategies.
Caption: Workflow using a protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-UV Detection for Piperazine Compound Analysis
Welcome to the technical support center for the analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, and troubleshoot High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection methods for this important class of compounds. The unique chemical properties of piperazine—namely its basicity and lack of a strong native chromophore—present specific challenges that this guide will help you navigate.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions and provides a foundational understanding of the key parameters influencing the HPLC-UV analysis of piperazine compounds.
Q1: Why is piperazine analysis challenging, and what are the primary considerations for method development?
A1: The analysis of piperazine and its simple derivatives by reversed-phase HPLC-UV is challenging due to two main factors:
-
Poor UV Absorbance: The piperazine ring itself lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV range (220-400 nm).[1] This results in low sensitivity, making it difficult to detect at low concentrations. Direct detection often requires monitoring at very low wavelengths (~205 nm), where mobile phase components and impurities can interfere.[1]
-
Strong Basicity: Piperazine is a basic compound (pKa values around 5.35 and 9.73). In reversed-phase chromatography, basic compounds can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases.[2][3] This secondary interaction leads to poor peak shape, most commonly observed as peak tailing.[2][3]
Therefore, the primary considerations for method development are strategies to enhance detection sensitivity and to mitigate undesirable peak shapes.
Q2: My piperazine compound has no UV chromophore. What are my options for detection?
A2: When a piperazine compound lacks a suitable UV chromophore, you have several options:
-
Low Wavelength UV Detection: Attempt detection at low UV wavelengths (e.g., < 210 nm). However, this approach is often plagued by high background noise and interference from common HPLC solvents and additives.[4][5] The UV cutoff of your mobile phase components is a critical consideration.[4]
-
Alternative Detectors: If available, detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS), are excellent alternatives for non-UV active compounds.[6][7]
-
Chemical Derivatization: This is a widely used and effective strategy.[8][9] By reacting the piperazine with a derivatizing agent that has a strong chromophore, you create a new molecule that can be easily detected at higher, less noisy wavelengths.[1][8] Common derivatizing agents include dansyl chloride, and 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][10]
Q3: How do I choose the right HPLC column for piperazine analysis?
A3: Column selection is critical for managing the basicity of piperazine.
-
Modern, High-Purity Silica Columns (Type B): Start with a modern, high-purity C18 or C8 column. These columns have a much lower concentration of acidic silanol groups compared to older "Type A" silica, which significantly reduces peak tailing for basic compounds.[3][11]
-
Alternative Stationary Phases: If peak tailing persists, consider columns with different selectivity. Phenyl or cyano phases can offer different interactions.[12] For highly polar piperazine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable option.[10]
-
Polymer-Based Columns: Columns packed with organic polymers instead of silica can be used, as they do not have silanol groups and thus eliminate that source of peak tailing.[13]
Q4: What is the role of mobile phase pH in the analysis of piperazine compounds?
A4: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like piperazine.[14]
-
At Low pH (e.g., pH 2-4): The piperazine nitrogens will be fully protonated (positively charged). This suppresses the ionization of acidic silanol groups on the column, minimizing the strong secondary interactions that cause peak tailing.[3][15] However, the highly polar, charged analyte may have very little retention on a standard C18 column.
-
At High pH (e.g., pH > 8): The piperazine will be in its neutral, un-ionized form. This increases its hydrophobicity and therefore its retention on a reversed-phase column. However, at high pH, the silanol groups on the silica are fully deprotonated (negatively charged), which can lead to strong interactions with any residual protonated piperazine, causing severe tailing.[15] Using a column specifically designed for high pH stability is essential if pursuing this strategy.
For robust methods, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[14][16]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of piperazine compounds.
Problem: Poor Peak Shape (Tailing)
Peak tailing is the most common issue when analyzing basic compounds like piperazine. It manifests as an asymmetric peak with a drawn-out trailing edge.
Peak tailing for basic compounds is primarily caused by secondary ionic interactions between the protonated basic analyte and deprotonated (ionized) residual silanol groups on the silica-based column packing.[17] The following workflow will help you diagnose and resolve this issue.
Caption: Troubleshooting workflow for poor peak shape.
Detailed Explanations:
-
Mobile Phase pH Adjustment: Using a low-pH mobile phase (e.g., with 0.1% formic or acetic acid) protonates the piperazine analyte while keeping the silanol groups on the stationary phase from ionizing, thus preventing the unwanted ionic interaction.[3][18]
-
Use of Amine Modifiers: Adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape.[12][19] These "competitive bases" are small, basic molecules that interact with the active silanol sites, effectively shielding the piperazine analyte from these sites.[3]
-
Increase Buffer/Ionic Strength: Increasing the ionic strength of the mobile phase (e.g., by using a 20-50 mM buffer like ammonium formate) can also help to mask the residual silanol groups and improve peak symmetry.[13]
Problem: Low Sensitivity / No Peak Detected
This issue arises from the poor UV-absorbing properties of the piperazine moiety.
The inability to detect a peak is due to the analyte not absorbing sufficient light at the chosen wavelength to generate a signal significantly above the baseline noise.
Caption: Troubleshooting workflow for low sensitivity.
Detailed Explanations:
-
Wavelength Selection: For piperazine derivatives that do have a chromophore, ensure you are monitoring at the wavelength of maximum absorbance (λmax) to achieve the best sensitivity.[20] If unsure, use a photodiode array (PDA) or diode array detector (DAD) to acquire the full UV spectrum of your peak.
-
Mobile Phase UV Cutoff: Every solvent and additive has a UV cutoff wavelength, below which it absorbs strongly and should not be used for detection.[4] For example, Trifluoroacetic acid (TFA) has a higher cutoff than formic acid. Using a mobile phase with high absorbance at your detection wavelength will increase noise and decrease sensitivity.
-
Derivatization: If sensitivity remains an issue, derivatization is the most robust solution. Reacting piperazine with an agent like NBD-Cl forms a highly UV-active product that can be detected with excellent sensitivity at a wavelength around 340 nm, where background interference is minimal.[1][8]
Section 3: Key Optimization Protocols
This section provides step-by-step methodologies for common optimization tasks.
Protocol 1: Mobile Phase Optimization for Peak Shape
Objective: To systematically optimize the mobile phase to achieve a symmetrical peak for a piperazine analyte.
Methodology:
-
Step 1: Establish a Baseline.
-
Column: High-purity C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: As appropriate for the analyte.
-
Expected Outcome: Poor retention and/or significant peak tailing.
-
-
Step 2: Introduce an Acidic Modifier.
-
Modify Mobile Phase A to Water + 0.1% Formic Acid .
-
Keep all other parameters the same and re-inject the sample.
-
Causality: The low pH will suppress silanol ionization.[3] Observe the improvement in peak shape. Retention may decrease.
-
-
Step 3: Introduce a Competitive Base.
-
Step 4: Evaluate Ionic Strength.
-
Modify Mobile Phase A to 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid .
-
Return to the gradient elution from Step 1 and re-inject.
-
Causality: The increased ionic strength helps to mask silanol interactions.[13]
-
Data Summary for Comparison:
| Condition | Mobile Phase A | Mobile Phase B | Expected Tailing Factor | Expected Retention |
| Baseline | Water | Acetonitrile | > 2.0 | Low |
| Low pH | 0.1% Formic Acid in Water | Acetonitrile | 1.2 - 1.8 | Very Low |
| Competitive Base | N/A (Isocratic) | ACN/MeOH/DEA | 1.0 - 1.5 | Moderate |
| Ionic Strength | 20mM Ammonium Formate, pH 3.0 | Acetonitrile | 1.1 - 1.6 | Low-Moderate |
Protocol 2: Pre-Column Derivatization with NBD-Cl
Objective: To enhance the UV detectability of piperazine for trace-level analysis.[1][8]
Materials:
-
Piperazine standard and sample solutions.
-
4-chloro-7-nitrobenzofuran (NBD-Cl).
-
Sodium Borate buffer (0.1 M, pH 9.5).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
Methodology:
-
Standard/Sample Preparation: Prepare piperazine standard or sample solutions in a suitable diluent (e.g., water/acetonitrile).
-
Derivatization Reaction:
-
In a reaction vial, mix 1.0 mL of the piperazine solution with 1.0 mL of the Sodium Borate buffer.
-
Add 1.0 mL of a 1 mg/mL NBD-Cl solution (prepared in Methanol).
-
Vortex the mixture and place it in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
-
HPLC Analysis:
-
Inject the resulting solution into the HPLC system.
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of Acetonitrile and Water is often suitable. A published method used an isocratic mobile phase of Acetonitrile, Methanol, and Diethylamine (90:10:0.1 v/v/v).[1]
-
Detection Wavelength: Monitor at 340 nm .[21]
-
The resulting piperazine-NBD derivative will be significantly more retained and easily detectable.
-
References
- 1. jocpr.com [jocpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 7. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. halocolumns.com [halocolumns.com]
- 14. moravek.com [moravek.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chiraltech.com [chiraltech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Managing Temperature Control in Exothermic Piperazine Reactions
Welcome to the Technical Support Center for managing exothermic piperazine reactions. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but highly reactive compounds. Our goal is to provide you with the technical knowledge and practical troubleshooting strategies necessary to ensure safe, controlled, and reproducible outcomes in your experiments.
The Challenge: Why Piperazine Reactions Demand Respect
Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, prized for their utility in constructing a vast array of pharmacologically active molecules. However, the very reactivity that makes them so useful—specifically, the nucleophilicity of their secondary amine groups—is also the source of significant thermal hazards.
Reactions such as N-alkylation, N-acylation, and Michael additions are often highly exothermic.[1][2] Without proper control, the heat generated can accumulate, leading to a dangerous feedback loop where the reaction rate increases with temperature, generating even more heat.[3][4] This phenomenon, known as thermal runaway , can result in solvent boiling, pressure buildup, and, in worst-case scenarios, vessel failure.[3][5] Understanding and managing this exotherm is not just a matter of process optimization; it is a critical safety imperative.
Proactive Temperature Control: Designing for Safety
The most effective way to manage an exotherm is to prevent it from becoming uncontrollable in the first place. This involves careful planning and the implementation of robust control strategies.
Semi-Batch Operation: The First Line of Defense
Unlike a traditional batch process where all reactants are mixed at the start, a semi-batch approach involves the slow, controlled addition of one reactant to another.[6][7] This is the single most important strategy for managing highly exothermic reactions.
-
Causality: By adding the limiting reagent (e.g., the alkylating or acylating agent) slowly, you ensure that it reacts almost as quickly as it is added.[5] This prevents the dangerous accumulation of unreacted reagents .[5][8] If cooling were to fail in a traditional batch process, the entire unreacted charge could react at once, overwhelming any cooling system. In a controlled semi-batch process, stopping the addition immediately halts the primary source of heat generation.[6][8]
Solvent Selection: Your Built-in Heat Sink
The choice of solvent is not merely about solubility; it is a key parameter for thermal management.[9] The solvent acts as a heat sink, absorbing the energy released by the reaction.[9]
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Acetonitrile (MeCN) | 82 | 2.22 | Good for many SN2 reactions; relatively low boiling point can be a safety buffer (reflux cooling) but also limits the process temperature. |
| Tetrahydrofuran (THF) | 66 | 1.76 | Lower boiling point offers a smaller operational window. Peroxide formation is a significant hazard. |
| Toluene | 111 | 1.69 | Higher boiling point allows for higher reaction temperatures but offers less protection against runaway through boiling. |
| N,N-Dimethylformamide (DMF) | 153 | 2.05 | High boiling point and good solvating power, but its high boiling point means reflux cooling is not a practical safety measure for most lab setups. |
-
Expert Insight: A solvent with a higher heat capacity can absorb more energy for the same temperature increase. A solvent with a boiling point slightly above your desired reaction temperature can act as a passive safety control. If the reaction starts to run away, the solvent will begin to boil (reflux), dissipating a large amount of energy via the latent heat of vaporization, thus pinning the temperature at the boiling point.[10]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is overshooting the setpoint right after I start adding the alkylating agent. What's happening and what should I do?
A1: This is a classic sign that your rate of heat generation is exceeding your system's rate of heat removal. The most likely cause is that your reagent addition is too fast.
-
Immediate Actions:
-
Stop the addition immediately. [8] This is the most critical step to prevent further heat generation.
-
Maximize cooling: Ensure your cooling bath is at its setpoint and that circulation is effective. If possible, lower the cooling bath temperature.[8]
-
Monitor closely: Watch the internal temperature. If it continues to rise rapidly even after stopping the addition, you may have an accumulation of unreacted material and should prepare for an emergency quench (see Protocol 2).
-
-
Root Cause Analysis & Long-Term Fix:
-
Addition Rate: Your addition rate is too high for the reaction kinetics at that temperature and concentration. Reduce the addition rate significantly, perhaps using a syringe pump for precise control.[8]
-
Cooling Capacity: Your cooling system may be insufficient for the scale of the reaction. Before scaling up, it is crucial to understand the reaction's thermal profile.[11][12]
-
Agitation: Poor mixing can create localized "hot spots" where the reagent is concentrated, leading to a rapid reaction in one area. Ensure your stirring is vigorous and efficient.
-
Q2: I'm running a piperazine acylation and the temperature is stable during the addition, but then starts to rise uncontrollably after the addition is complete. Why?
A2: This is a particularly dangerous situation known as reagent accumulation . It indicates that the reaction is much slower than your addition rate. You have essentially created a "loaded spring" by building up a large concentration of unreacted starting materials. Now, as the reaction slowly starts, it accelerates, leading to a thermal runaway.[5]
-
What this means: Your reaction is under kinetic control , not dose control. The rate of heat production is limited by the reaction kinetics, not by how fast you add the reagent.[5]
-
Immediate Actions:
-
Treat as an imminent thermal runaway. Do not assume it will stabilize.
-
Maximize cooling immediately.
-
If the temperature rise is rapid and does not respond to cooling, execute an emergency quench procedure. (See Protocol 2).
-
-
Prevention:
-
Reaction Calorimetry: This is the gold standard for understanding such behavior. A reaction calorimeter measures the heat flow in real-time, allowing you to see if the heat generated matches the rate of addition.[13][14] If there is a large discrepancy, you know your reagents are accumulating.[13]
-
Higher Initial Temperature: Counter-intuitively, starting at a slightly higher temperature (while ensuring it's still safe) can increase the initial reaction rate, helping the reaction "keep up" with the addition. This must be evaluated carefully at a small scale first.
-
Catalyst: If applicable, ensure your catalyst is active and present at the start of the addition.
-
Diagram 1: Decision Workflow for Temperature Excursion A logical guide for responding to unexpected temperature increases.
Q3: How can I estimate the potential exotherm of my reaction before running it?
A3: A precise measurement requires reaction calorimetry.[13] However, for a preliminary assessment:
-
Literature Review: Search for calorimetric data on similar reactions (e.g., N-alkylation of other secondary amines with similar electrophiles).
-
Computational Chemistry: Enthalpy of reaction (ΔHrxn) can be estimated using computational models.[15][16]
-
Small-Scale Trial: The most practical approach is to perform a small-scale trial (e.g., 1-3% of the target scale) with diligent temperature monitoring using an internal thermocouple.[4] This provides real-world data on how your specific reaction behaves in your equipment.
Q4: Can I just run the reaction at a very low temperature (e.g., -78 °C) to be safe?
A4: While intuitive, this can be a trap. Running a reaction at a temperature where the rate is negligible can be extremely dangerous. It is the primary cause of the reagent accumulation scenario described in Q2. If you add all your electrophile at -78 °C and the reaction doesn't proceed, you have created a fully charged batch reactor. If the cooling bath then fails or the reaction is warmed up for workup, the reaction can initiate and run away uncontrollably from that low temperature.
-
The Rule of Thumb: A reaction should be run at a temperature where the desired conversion proceeds at a reasonable rate that can be managed by the cooling system. The goal is control, not complete suppression of reactivity.[4]
Key Experimental Protocols
Protocol 1: Establishing a Safe Reagent Addition Profile (Small-Scale Trial)
This protocol outlines a method for determining a safe addition rate before proceeding to a larger scale.
-
Setup: Assemble the reaction vessel (e.g., 100 mL flask) equipped with a magnetic stirrer, an internal temperature probe (thermocouple), a cooling bath, and an addition funnel or syringe pump.
-
Initial Charge: Charge the piperazine derivative and solvent to the flask.
-
Cooling: Cool the mixture to the intended reaction temperature (e.g., 0 °C).
-
Initial Addition: Add approximately 5-10% of the total electrophile at once.
-
Observation: Monitor the internal temperature closely. Observe the magnitude of the temperature rise (ΔT) and the time it takes for the temperature to return to the setpoint. This gives you a qualitative feel for the reaction's speed and exothermicity.
-
Controlled Addition: Begin the slow, continuous addition of the remaining electrophile. Start with a very slow rate.
-
Adjust and Monitor: If the temperature remains stable and close to the setpoint, you can gradually increase the addition rate. If the temperature begins to climb more than 2-3 °C above the setpoint, immediately stop or slow the addition until it is back in control.
-
Data Recording: Record the addition rate that allows for stable temperature control. This will be your starting point for the larger-scale reaction.
-
Post-Addition Hold: After the addition is complete, continue to monitor the temperature for at least 30-60 minutes to ensure there is no delayed exotherm due to accumulation.
Diagram 2: Safe Addition Protocol Workflow A workflow for determining a safe reagent addition rate.
Protocol 2: Emergency Quenching Procedure
This procedure should only be used in a situation where a thermal runaway is in progress and cannot be controlled by the cooling system.
Prerequisites: Always have a quenching plan before starting a potentially hazardous reaction. This includes having the quenching agent and a larger, empty vessel ready.
-
Immediate Action: Alert colleagues and evacuate non-essential personnel. Stop all reagent addition and maximize cooling.[8]
-
Prepare Quench Station: In a separate, large vessel (at least 3-5 times the volume of your reaction), prepare a suitable quenching medium that is being vigorously stirred. For many amine reactions, a cold, dilute acid solution (e.g., 1M HCl in an ice bath) is effective as it protonates the amine, rendering it non-nucleophilic.
-
Controlled Transfer (If Possible): If the reaction is not yet boiling violently, use a wide-bore cannula to slowly transfer the reaction mixture into the vigorously stirred quenching solution. DO NOT add the quenching solution to the runaway reaction; this can cause violent boiling and splashing. The runaway must be added to the quench.
-
If Uncontrolled: If the reaction is proceeding too violently for a controlled transfer, place a blast shield in front of the fume hood, ensure the sash is as low as possible, and evacuate the immediate area. Call emergency services.[17]
References
- 1. scribd.com [scribd.com]
- 2. Reactions of Piperazines | Ambeed [ambeed.com]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. icheme.org [icheme.org]
- 6. Semibatch reactor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. aidic.it [aidic.it]
- 11. fauske.com [fauske.com]
- 12. catsci.com [catsci.com]
- 13. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 14. syrris.com [syrris.com]
- 15. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Isolation of 1-(2-Ethoxyethyl)piperazine
Welcome to the technical support guide for the synthesis and purification of 1-(2-Ethoxyethyl)piperazine. This document is designed for chemistry professionals engaged in pharmaceutical research and development. It provides in-depth, field-tested answers to common challenges encountered during the workup and isolation of this key intermediate. Our focus is on the causality behind each step, ensuring you can adapt these procedures to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The synthesis of this compound, typically via N-alkylation of piperazine with a 2-ethoxyethyl halide, is prone to a few predictable side reactions. Understanding these is the first step to designing an effective purification strategy.
-
Unreacted Piperazine: Due to its high water solubility and basicity, piperazine is often used in excess to drive the reaction to completion. Any unreacted piperazine will be a major impurity in the crude product.
-
Di-substituted Byproduct (1,4-bis(2-ethoxyethyl)piperazine): The secondary amine on the piperazine ring is nucleophilic. Once the mono-substituted product is formed, it can react again with the alkylating agent to form the 1,4-disubstituted byproduct. This is a common issue in piperazine chemistry.[1][2] Minimizing this requires careful control of stoichiometry and reaction conditions.
-
Solvent and Reagent Residues: Residual solvents and any inorganic salts from the reaction (e.g., hydrohalide salts) must be removed.
To effectively plan your purification, it is critical to know the physical properties of the target compound and its likely impurities.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Separation Characteristics |
| Piperazine | 86.14 | 146 °C | Highly water-soluble, strongly basic. |
| This compound | 158.24 | 224-225 °C (lit.) [3] | Target Product. Moderately basic, organic-soluble. |
| 1,4-bis(2-ethoxyethyl)piperazine | 230.35 | >250 °C (Estimated) | Higher boiling point, less polar than the mono-substituted product on normal phase silica. |
Q2: My crude reaction mixture contains unreacted piperazine. What is the most efficient way to remove it before final purification?
A2: The most robust method for removing unreacted piperazine is an acid-base liquid-liquid extraction . This technique leverages the significant difference in basicity and polarity between the highly basic, water-soluble piperazine and the less basic, organic-soluble mono-alkylated product.
The Chemistry Behind the Separation: Piperazine has two secondary amine groups (pKa ≈ 9.8 and 5.7), making it a strong base. When you wash the organic solution of your crude product with a dilute acid (e.g., 1M HCl), both nitrogen atoms on piperazine are readily protonated. This forms a water-soluble piperazinium salt, which partitions quantitatively into the aqueous layer. Your target molecule, this compound, is also basic but is a tertiary amine, which is generally less basic than a secondary amine, and the bulky ethoxyethyl group increases its lipophilicity. While some of your product may partition into the acid wash, the vast majority will remain in the organic phase.[4][5][6]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene.
-
First Acid Wash: Transfer the solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). Use a volume of acid solution equal to about one-third of the organic layer volume.
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash two more times to ensure complete removal of the piperazine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to reduce the amount of dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of piperazine.
Q3: I am struggling with separating the mono- and di-substituted piperazine products using silica gel chromatography. The peaks are broad and streaking. What can I do?
A3: This is a classic problem when purifying basic compounds like amines on standard silica gel, which is inherently acidic. The amine's basic lone pair interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, tailing, and poor separation.
The Solution: Deactivating the Silica Gel To achieve good separation, you must neutralize the acidity of the stationary phase. This is typically done by adding a small amount of a volatile tertiary amine, like triethylamine (TEA) or ammonia, to the mobile phase.
-
Mechanism of Action: The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel. This "masks" the sites from your target compound, allowing it to travel through the column based on polarity differences rather than acid-base interactions. A typical mobile phase would be a gradient of Ethyl Acetate in Hexanes with 0.5-1% triethylamine added.[4]
Alternative Purification Method: Vacuum Distillation Given the significant difference in boiling points between the mono- and di-substituted products (see Table 1), fractional vacuum distillation is often the superior method for purification, especially on a larger scale. It avoids the use of large volumes of solvent and potential product loss on a column.
Q4: What are the optimal conditions for purifying this compound by vacuum distillation?
A4: Vacuum distillation is ideal for high-boiling liquids as it allows the compound to boil at a much lower temperature, preventing thermal decomposition.
-
Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux or packed column, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charge the Flask: Add the crude product (post-acid wash) to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly and carefully apply the vacuum. You may see some initial bubbling as residual low-boiling solvents are removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any initial low-boiling impurities.
-
Main Fraction: The literature boiling point is 224-225 °C at atmospheric pressure.[3] Under vacuum (e.g., ~10-20 mmHg), the boiling point will be significantly lower. Collect the fraction that distills at a stable temperature corresponding to your product. For a related compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, fractions were collected at 120-160 °C at 10-20 mmHg, so a similar range can be expected.[7]
-
High-Boiling Residue: The di-substituted byproduct and any polymeric materials will remain in the distillation flask.
-
-
Completion: Once the main fraction is collected, stop heating, allow the apparatus to cool completely, and then slowly vent the system to atmospheric pressure before collecting your purified liquid product.
Workflow Visualization
The following diagram outlines the general workup and purification procedure discussed.
Caption: General workflow for the isolation and purification of this compound.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. This compound | 13484-38-3 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Workup [chem.rochester.edu]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 7. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 1-(2-Ethoxyethyl)piperazine
Welcome to our dedicated technical support guide for the synthesis of 1-(2-Ethoxyethyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related piperazine derivatives. We understand that even well-established synthetic routes can present challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the synthesis of high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for mono-alkylation?
Answer: This is a classic challenge in piperazine chemistry due to the presence of two nucleophilic secondary amines. The formation of the 1,4-bis(2-ethoxyethyl)piperazine byproduct can be minimized through several strategic approaches.
Causality: The second nitrogen on the piperazine ring remains highly reactive after the initial N-alkylation. If the reaction conditions are not carefully controlled, this second nitrogen will react with another molecule of the alkylating agent, leading to the undesired disubstituted product.
Solutions:
-
Stoichiometric Control: A straightforward approach is to use a significant excess of piperazine relative to the alkylating agent (e.g., 2-chloroethyl ethyl ether or 2-bromoethyl ethyl ether). This statistical approach favors the mono-alkylation product as the alkylating agent is more likely to encounter an unreacted piperazine molecule.
-
Use of a Mono-Protected Piperazine: The most robust method for ensuring mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The tert-butoxycarbonyl (Boc) group effectively "blocks" one of the nitrogens, directing the alkylation to the unprotected nitrogen. The Boc group can then be cleanly removed under acidic conditions.
-
In-Situ Formation of Piperazine Monohydrochloride: An elegant and cost-effective strategy involves the in-situ formation of piperazine monohydrochloride.[3] By reacting equimolar amounts of piperazine and piperazine dihydrochloride, you can generate the monoprotonated salt. The protonated nitrogen is significantly less nucleophilic, thus directing the alkylation to the free secondary amine.[2] A patent for a similar synthesis highlights reacting piperazine monohydrochloride with the chloro-reagent.[4][5][6]
Question 2: I'm having difficulty extracting my this compound product from the aqueous layer during workup. What am I doing wrong?
Answer: The high water solubility of piperazine derivatives, especially in their protonated (salt) form, is a frequent hurdle during extraction.
Causality: The nitrogen atoms on the piperazine ring are basic and will be protonated in neutral or acidic aqueous solutions, forming highly water-soluble ammonium salts.
Solution:
-
Basification of the Aqueous Layer: To facilitate the extraction of your product into an organic solvent, you must deprotonate the piperazine nitrogens. After quenching the reaction, adjust the pH of the aqueous layer to a range of 9.5-12 using a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] This converts the water-soluble salt into its free base form, which is significantly more soluble in common organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.
Question 3: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What are the likely causes?
Answer: Incomplete conversion can be attributed to several factors, ranging from reaction conditions to reagent quality.
Causality and Solutions:
-
Insufficient Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, consider increasing the temperature. A typical temperature range for the reaction between piperazine monohydrochloride and a chloro-reagent is 40-120 °C.[6]
-
Poor Solubility of Reagents: If your reagents are not fully dissolved, the reaction will be slow and incomplete. Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to ensure homogeneity.[1]
-
Ineffective Neutralization of Acid Byproduct: The N-alkylation of piperazine with an alkyl halide generates a hydrohalic acid (e.g., HCl). This acid will protonate the piperazine, rendering it non-nucleophilic. It is crucial to include a sufficient amount of a base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine) to neutralize this acid as it forms.[7]
-
Purity of Reagents: Ensure that your reagents and solvents are of high purity and anhydrous, as water can interfere with the reaction.
Experimental Protocols
Protocol 1: Mono-Alkylation of Piperazine using N-Boc Protection
This protocol outlines the synthesis of this compound via the protection, alkylation, and deprotection of piperazine.
Step 1: Mono-Boc Protection of Piperazine [3]
-
In a round-bottom flask, dissolve piperazine (2 equivalents) in dichloromethane (DCM).
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM.
-
Slowly add the Boc₂O solution to the stirred piperazine solution over 2-3 hours at room temperature.
-
Allow the reaction to stir overnight.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Step 2: N-Alkylation of 1-Boc-Piperazine
-
Dissolve 1-Boc-piperazine (1 equivalent) in acetonitrile or DMF.
-
Add potassium carbonate (K₂CO₃, 2-3 equivalents) as a base.
-
Add 2-chloroethyl ethyl ether or 2-bromoethyl ethyl ether (1.1 equivalents) to the mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
Step 3: Deprotection of the Boc Group
-
Dissolve the crude product from Step 2 in a suitable solvent such as methanol or dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Proceed with the basification and extraction as described in the troubleshooting section above to isolate the final product.
Protocol 2: Purification by Vacuum Distillation
For the final purification of this compound, vacuum distillation is often the most effective method.[4][5]
-
Ensure your crude product is in its free base form and has been thoroughly dried.
-
Set up a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point will depend on the vacuum pressure. For example, a patent describes collecting the fraction at a cut temperature of 120 °C under a vacuum of 10 mmHg.[5]
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₈N₂O₂ | [] |
| Molecular Weight | 174.24 g/mol | [] |
| Appearance | Clear colorless to yellowish-brown liquid | [] |
| Boiling Point | ~120 °C at 10 mmHg | [5] |
| Solubility | Soluble in Methanol, Chloroform, Acetone (Slightly) | [] |
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound showing the desired mono-alkylation and the potential side reaction leading to the di-substituted byproduct.
Troubleshooting Logic for Low Mono-alkylation Selectivity
Caption: Decision tree for troubleshooting low selectivity in the mono-alkylation of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 5. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 6. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-(2-Ethoxyethyl)piperazine using ¹H and ¹³C NMR Spectroscopy
In the realm of pharmaceutical synthesis and materials science, the unequivocal verification of a molecule's structure is the bedrock of quality, safety, and reproducibility. 1-(2-Ethoxyethyl)piperazine, a key substituted piperazine, serves as a versatile building block in the creation of complex molecules, most notably active pharmaceutical ingredients (APIs). Its utility is predicated on its precise structure. Any deviation, such as isomeric impurities or side-products, can drastically alter the physicochemical and biological properties of the final product.
This guide provides an in-depth, experience-driven comparison and workflow for the structural confirmation of this compound using the synergistic power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causality behind the spectral features and experimental choices, establishing a self-validating system for analysis.
The Rationale: Why NMR is the Gold Standard
NMR spectroscopy offers an unparalleled, non-destructive window into the atomic framework of a molecule. It provides precise information on the chemical environment, connectivity, and relative abundance of nuclei (primarily ¹H and ¹³C). For a molecule like this compound, this allows us to:
-
Confirm the presence of all constituent parts: the ethoxy group, the ethyl linker, and the piperazine ring.
-
Verify the connectivity: ensuring the ethoxyethyl group is attached to a nitrogen of the piperazine ring.
-
Differentiate it from isomers: distinguishing it from compounds with the same molecular formula but different arrangements, such as 1-(1-ethoxyethyl)piperazine or N,N'-diethyl piperazine.
-
Quantify purity: by identifying and integrating signals from potential impurities.
PART 1: The Experimental Protocol - A Foundation of Trustworthiness
The quality of an NMR spectrum is profoundly affected by sample preparation.[1] A flawed preparation can lead to poor resolution, inaccurate integration, and spectral artifacts, compromising the entire analysis. The following protocol is designed to generate high-quality, reproducible data for small molecules like this compound.
Protocol 1: Optimized NMR Sample Preparation
-
Analyte Quantity: Weigh 10-25 mg of the this compound sample for ¹H NMR.[1][2][3] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[4][5] Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its minimal interference in the ¹H spectrum. Deuterated solvents are critical as they provide a lock signal for the spectrometer to maintain field stability.[1]
-
Dissolution & Transfer: Dissolve the sample in a small, clean vial before transferring the solution to the NMR tube. This ensures complete dissolution.[2]
-
Filtration: To remove any particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, unscratched 5 mm NMR tube.[1][2] Cotton wool should be avoided as solvents can leach impurities from it.[1]
-
Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous. An inhomogeneous sample can result in broadened spectral lines.[3]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Workflow: From Sample to Spectrum
The following diagram outlines the logical flow of the experimental process.
Caption: Standardized workflow for NMR-based structural confirmation.
PART 2: Spectral Interpretation - Decoding the Molecular Signature
The following data represents a typical spectrum obtained for this compound in CDCl₃, calibrated to the residual solvent peak.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum is rich with information derived from chemical shifts (δ), signal integration (area), and spin-spin coupling (multiplicity). Each unique proton environment in the molecule generates a distinct signal.
Table 1: ¹H NMR Data and Assignments for this compound
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons on Carbon) |
| a | 3.51 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| b | 3.48 | Triplet (t) | 2H | -N-CH₂-CH₂ -O- |
| c | 2.85 | Broad Singlet (br s) | 1H | NH (Piperazine) |
| d | 2.62 | Triplet (t) | 4H | -CH₂ -NH-CH₂ - (Piperazine) |
| e | 2.55 | Triplet (t) | 2H | -N-CH₂ -CH₂-O- |
| f | 2.48 | Triplet (t) | 4H | -CH₂ -N(R)-CH₂ - (Piperazine) |
| g | 1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Expert Analysis:
-
The Ethoxy Group (Signals a & g): The quartet at 3.51 ppm (2H) and the triplet at 1.20 ppm (3H) are a classic signature of an ethyl group attached to an electronegative atom (oxygen). The methylene protons (a ) are split into a quartet by the three neighboring methyl protons (g ), and the methyl protons are split into a triplet by the two neighboring methylene protons.
-
The Ethoxyethyl Linker (Signals b & e): The two triplets at 3.48 ppm and 2.55 ppm confirm the -CH₂-CH₂- linkage. The downfield shift of signal b is due to the deshielding effect of the adjacent oxygen atom. Signal e is shifted upfield as it is adjacent to the piperazine nitrogen.
-
The Piperazine Ring (Signals c, d & f): The presence of two distinct signals for the piperazine CH₂ groups at 2.62 ppm and 2.48 ppm confirms the unsymmetrical substitution of the ring.[6][7][8] The four protons adjacent to the NH group (signal d ) are in a different chemical environment than the four protons adjacent to the substituted nitrogen (signal f ). The broad signal at 2.85 ppm is characteristic of the amine proton (c ); its broadness is due to quadrupole broadening and potential chemical exchange.
¹³C NMR Spectrum: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom, revealing the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data and Assignments for this compound
| Signal Label | Chemical Shift (δ, ppm) | Assignment (Carbon Atom) |
| 1 | 68.6 | -O-C H₂-CH₃ |
| 2 | 66.9 | -N-CH₂-C H₂-O- |
| 3 | 57.6 | -N-C H₂-CH₂-O- |
| 4 | 54.4 | -C H₂-N(R)-C H₂- (Piperazine) |
| 5 | 46.1 | -C H₂-NH-C H₂- (Piperazine) |
| 6 | 15.3 | -O-CH₂-C H₃ |
Expert Analysis:
-
Oxygenated Carbons (Signals 1 & 2): The signals at 68.6 ppm and 66.9 ppm are in the characteristic range for sp³ carbons bonded to oxygen.
-
Nitrogenated Carbons (Signals 3, 4 & 5): The signals between 45 and 60 ppm are typical for sp³ carbons attached to nitrogen. The presence of three distinct signals in this region confirms the three unique C-N environments: the linker carbon attached to the piperazine nitrogen (3 ), the carbons on the substituted side of the piperazine ring (4 ), and the carbons on the unsubstituted side (5 ).
-
Aliphatic Carbon (Signal 6): The most upfield signal at 15.3 ppm is unambiguously assigned to the terminal methyl carbon of the ethoxy group, which is the most shielded carbon in the molecule.
PART 3: Comparative Guide - Ruling Out a Key Isomer
To demonstrate the definitive power of this analysis, we compare the expected data for this compound with its structural isomer, 1-(1-Ethoxyethyl)piperazine .
| Feature | This compound (Confirmed) | 1-(1-Ethoxyethyl)piperazine (Hypothetical Alternative) | Rationale for Difference |
| ¹H Linker Signal | Two triplets (-CH₂-CH₂-) | One quartet (-CH-) and one doublet (-CH₃) | The alternative has a methine (CH) group coupled to a methyl (CH₃) group, a completely different spin system. |
| ¹³C Linker Signal | Two C-N/C-O signals (~58 & ~67 ppm) | One C-N/C-O signal (methine, ~70-80 ppm) | The methine carbon in the alternative would be significantly downfield due to being attached to both N and O. |
| Symmetry | Asymmetric piperazine signals | Asymmetric piperazine signals | Both would show asymmetry in the piperazine ring signals. |
This direct comparison shows that a simple analysis of the multiplicity in the ¹H spectrum and the chemical shifts in the ¹³C spectrum makes the differentiation between these two isomers trivial and unambiguous.
Logical Framework for Structural Verification
Caption: A decision-making diagram for the structural verification process.
Conclusion
The combined, systematic analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural confirmation of this compound. By carefully preparing the sample and logically interpreting the chemical shifts, integrations, and coupling patterns, one can build a complete and validated picture of the molecule. This guide demonstrates that by understanding the causality behind the spectral data, NMR spectroscopy becomes a powerful, self-validating tool for researchers, scientists, and drug development professionals, ensuring the integrity and quality of their chemical entities.
References
- 1. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. organomation.com [organomation.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
A Comparative Guide to the Validation of a Quantitative HPLC Method for 1-(2-Ethoxyethyl)piperazine
In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous analytical scrutiny. The purity, potency, and consistency of an active pharmaceutical ingredient (API) are paramount, and the analytical methods that measure these attributes must be demonstrably fit for purpose. This guide provides an in-depth, technically-grounded comparison of the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for 1-(2-Ethoxyethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents.
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a framework for developing a self-validating analytical system rooted in scientific integrity and regulatory expectations.
The Analytical Challenge: Quantifying this compound
This compound, like many aliphatic amines, presents a significant analytical hurdle: it lacks a strong chromophore, rendering it difficult to detect at low concentrations using conventional UV-Vis detectors in HPLC.[1] To overcome this, two primary HPLC-based strategies are often employed: direct analysis at low UV wavelengths or derivatization to attach a UV-active moiety. This guide will focus on a derivatization-based approach, which generally offers superior sensitivity and specificity.
Proposed HPLC Method: A Foundation for Validation
Before validation can commence, a robust HPLC method must be developed. Based on established methods for similar piperazine derivatives, the following method is proposed as the basis for our validation study.[2][3]
Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program: A suitable gradient to separate the derivatized analyte from impurities and derivatizing agent (e.g., 20% B to 80% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., ~340 nm for NBD-Cl).
Derivatization Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common choice for derivatizing primary and secondary amines, forming a stable, UV-active product.[2][3][4]
The Validation Workflow: A Systematic Approach
Method validation is a structured process to demonstrate that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which has been recently updated to Q2(R2).[4][5][6][7][8][9] The following diagram illustrates the typical workflow for HPLC method validation.
Caption: A flowchart illustrating the systematic workflow for HPLC method validation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental protocols and expected outcomes for each critical validation parameter, in accordance with ICH and FDA guidelines.[4][5][7][10]
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Impurity Spiking: Spike the analyte solution with known related substances and potential impurities.
-
Blank Analysis: Analyze a blank solution (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Peak Purity Analysis: Utilize a PDA detector to assess peak purity of the analyte in the presence of potential interferences.
Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products, impurities, or matrix components. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of derivatized this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the average peak area versus concentration and determine the regression equation and correlation coefficient (r²).
Data Presentation: Linearity of the HPLC Method
| Concentration (µg/mL) | Peak Area (n=3) | %RSD |
| 50 | 251,234 | 0.8% |
| 75 | 374,567 | 0.6% |
| 100 | 498,901 | 0.4% |
| 125 | 623,456 | 0.5% |
| 150 | 749,876 | 0.3% |
| Correlation Coefficient (r²) | 0.9995 | |
| Regression Equation | y = 4985x + 1234 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Accuracy (Recovery)
Objective: To assess the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare samples of a known concentration (e.g., a placebo matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Data Presentation: Accuracy of the HPLC Method
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery | %RSD |
| 80% | 80 | 79.5 | 99.4% | 0.7% |
| 100% | 100 | 100.8 | 100.8% | 0.5% |
| 120% | 120 | 119.2 | 99.3% | 0.6% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocols:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Data Presentation: Precision of the HPLC Method
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | %RSD of 6 preparations | 0.9% |
| Intermediate Precision | ||
| Day 1 / Analyst 1 / Instrument 1 | %RSD of 6 preparations | 0.9% |
| Day 2 / Analyst 2 / Instrument 2 | %RSD of 6 preparations | 1.1% |
| Overall %RSD | 1.3% |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Data Presentation: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time.
-
Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze the system suitability standards under each varied condition and assess the impact on key chromatographic parameters (e.g., retention time, resolution, peak asymmetry).
Data Presentation: Robustness of the HPLC Method
| Parameter Varied | Variation | Impact on System Suitability |
| Flow Rate | 0.9 mL/min | Pass |
| 1.1 mL/min | Pass | |
| Column Temperature | 28 °C | Pass |
| 32 °C | Pass | |
| % Acetonitrile | -2% | Pass |
| +2% | Pass |
Acceptance Criteria: The system suitability criteria must be met under all varied conditions.
System Suitability: The Daily Check
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:
-
Tailing factor (Asymmetry): Typically ≤ 2.0
-
Theoretical plates (Efficiency): Typically > 2000
-
%RSD of replicate injections: Typically ≤ 2.0% for peak area and retention time
These parameters are defined in pharmacopeias such as the USP General Chapter <621>.[11][12][13][14][15]
Alternative Methodologies: A Comparative Overview
While the derivatization-based HPLC method is robust and sensitive, other techniques can be considered for the analysis of this compound.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Direct HPLC-UV | Separation by HPLC with UV detection at low wavelengths (e.g., <210 nm). | Simpler sample preparation (no derivatization). | Lower sensitivity, potential for interference from mobile phase and excipients. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| LC-MS/MS | HPLC coupled with tandem mass spectrometry. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity of instrumentation and method development. |
The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control where high sensitivity is paramount, the validated derivatization-based HPLC method presented here offers an excellent balance of performance, reliability, and accessibility.
Conclusion
The validation of a quantitative HPLC method is a multifaceted process that underpins the reliability of data in pharmaceutical development. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, we can establish a high degree of assurance that the method is fit for its intended purpose. The derivatization-based HPLC method for this compound, when validated according to the principles outlined in this guide, provides a powerful tool for ensuring the quality and consistency of this important pharmaceutical intermediate. This commitment to rigorous analytical science is not merely a regulatory requirement but a cornerstone of patient safety and product efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. starodub.nl [starodub.nl]
- 9. ICH Official web site : ICH [ich.org]
- 10. fda.gov [fda.gov]
- 11. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chromatography [usp.org]
A Comparative Analysis of 1-(2-Ethoxyethyl)piperazine and Its Analogs: A Guide for Researchers
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a favored building block in drug design.[2] This guide provides a detailed comparative analysis of 1-(2-ethoxyethyl)piperazine and two of its close structural analogs: 1-(2-hydroxyethyl)piperazine and 1-[2-(2-hydroxyethoxy)ethyl]piperazine. We will delve into their physicochemical properties, synthetic considerations, and potential pharmacological relevance, supported by experimental protocols and data-driven insights to aid researchers in their drug discovery endeavors.
Introduction to the Piperazine Core and its Ethoxyethyl/Hydroxyethyl Analogs
The therapeutic versatility of the piperazine ring stems from its ability to be readily modified at its nitrogen positions, allowing for the fine-tuning of pharmacological profiles to optimize potency, selectivity, and pharmacokinetic properties.[1] The introduction of an ethoxyethyl or hydroxyethyl side chain at the N1 position can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby impacting its interaction with biological targets.
This guide will focus on a comparative evaluation of the following three compounds:
-
This compound (EEP) : The lead compound of this analysis.
-
1-(2-Hydroxyethyl)piperazine (HEP) : An analog featuring a terminal hydroxyl group.[2]
-
1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) : An analog with an extended ether linkage and a terminal hydroxyl group.[1]
Comparative Physicochemical Properties
The subtle structural differences between EEP, HEP, and HEEP translate into distinct physicochemical properties that can have profound implications for their behavior in biological systems. A summary of their key properties is presented in the table below.
| Property | This compound (EEP) | 1-(2-Hydroxyethyl)piperazine (HEP) | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) |
| Molecular Formula | C₈H₁₈N₂O[3] | C₆H₁₄N₂O[4] | C₈H₁₈N₂O₂[5] |
| Molecular Weight | 158.24 g/mol [3] | 130.19 g/mol [4] | 174.24 g/mol [5] |
| Boiling Point | 224-225 °C[6] | 246 °C[7] | Not readily available |
| Density | 0.941 g/mL at 25 °C | 1.061 g/mL at 25 °C[7] | Not readily available |
| Refractive Index (n20/D) | 1.4690 | 1.506[2] | Not readily available |
| Calculated LogP | -0.2[3] | -1.1[4] | Not readily available |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
The presence of the terminal hydroxyl group in HEP and HEEP significantly increases their polarity compared to EEP, as reflected in the lower calculated LogP of HEP. This increased polarity can enhance aqueous solubility but may also impact the ability of these compounds to cross the blood-brain barrier (BBB).
Synthesis and Derivatization Strategies: A Comparative Overview
The synthetic accessibility of these piperazine derivatives is a key consideration for their application in research and development. Generally, monosubstituted piperazines can be prepared through a one-pot, one-step procedure with high yields and purity.[8]
A common synthetic route for these analogs involves the N-alkylation of piperazine. For instance, HEEP can be synthesized via the condensation of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol.[1][9] A newer approach utilizes diethanolamine as a starting material, involving halogen replacement, acylation, and cyclization steps.[10] The choice of synthetic route often depends on factors such as starting material availability, scalability, and desired purity.
The secondary amine in the piperazine ring of all three compounds is a nucleophilic center that readily undergoes further substitution reactions, such as N-alkylation and N-arylation, allowing for the creation of diverse chemical libraries for screening.[1][2]
Pharmacological Potential and Structure-Activity Relationships (SAR)
The piperazine moiety is a well-established scaffold in CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[1][11] Derivatives of these core structures have been investigated for a range of pharmacological activities.
While direct comparative pharmacological data for EEP, HEP, and HEEP is limited in publicly available literature, we can infer potential activities based on studies of related piperazine derivatives. For example, derivatives of 1-(2-hydroxyethyl)piperazine have been evaluated as anticonvulsant agents.[12] Furthermore, HEEP is a key intermediate in the synthesis of Quetiapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[1]
The structural variations between EEP, HEP, and HEEP are likely to influence their biological activity. The ethoxy group in EEP provides a more lipophilic character compared to the hydroxyl groups in HEP and HEEP. This difference in lipophilicity can affect receptor binding affinity and selectivity. The hydroxyl group in HEP and HEEP can act as a hydrogen bond donor, potentially forming crucial interactions with target receptors.
The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel piperazine analogs.
Caption: Generalized workflow for synthesis and screening of piperazine analogs.
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison of EEP, HEP, and HEEP, the following experimental protocols are proposed. These are generalized methods and may require optimization for specific experimental conditions.
In Vitro CNS Receptor Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of the test compounds to a panel of CNS receptors, which is crucial for identifying potential therapeutic targets and assessing selectivity.
Materials:
-
Test compounds (EEP, HEP, HEEP) dissolved in a suitable solvent (e.g., DMSO).
-
Radioligand specific for the receptor of interest.
-
Cell membranes expressing the target receptor.
-
Assay buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either a test compound dilution, buffer (for total binding), or a non-labeled competing ligand (for non-specific binding).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values for each compound using appropriate software. The Ki value represents the affinity of the compound for the receptor, with lower values indicating higher affinity.[6][13]
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay provides an indication of a compound's ability to cross the blood-brain barrier, a critical parameter for CNS-active drugs.[14]
Materials:
-
Transwell inserts with a microporous membrane.
-
Brain microvascular endothelial cells (e.g., hCMEC/D3).[14]
-
Cell culture medium and supplements.
-
Test compounds dissolved in transport buffer.
-
Lucifer yellow (a marker for paracellular permeability).
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS).
Procedure:
-
Culture the brain microvascular endothelial cells on the Transwell inserts until a confluent monolayer is formed, mimicking the BBB.
-
Measure the transendothelial electrical resistance (TEER) to assess the integrity of the cell monolayer.[14]
-
Add the test compound and Lucifer yellow to the apical (blood side) chamber of the Transwell insert.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Measure the amount of Lucifer yellow that has passed through the monolayer to confirm the integrity of the barrier during the experiment.
-
Calculate the apparent permeability coefficient (Papp) for each compound. A higher Papp value suggests greater potential for crossing the BBB.
Caption: Workflow for the in vitro BBB permeability assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding this compound and its hydroxyethyl analogs. The subtle modifications to the side chain—an ether versus an alcohol—can significantly alter the physicochemical properties, which in turn are expected to influence their pharmacokinetic and pharmacodynamic profiles. While direct comparative biological data is sparse, the established importance of the piperazine scaffold in CNS drug discovery suggests that these compounds are valuable starting points for the synthesis of novel therapeutic agents.
Future research should focus on the direct, head-to-head comparison of EEP, HEP, and HEEP in a battery of in vitro and in vivo assays to elucidate their pharmacological profiles. A systematic structure-activity relationship study, involving the synthesis and evaluation of a broader range of alkoxyethyl and hydroxyalkoxyethyl piperazine derivatives, would provide deeper insights into the structural requirements for desired biological activities. Such studies will undoubtedly contribute to the rational design of the next generation of piperazine-based therapeutics.
References
- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C8H18N2O2 | CID 139436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 10. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. medical.researchfloor.org [medical.researchfloor.org]
Navigating Nucleophilicity: A Comparative Guide to 1-(2-Ethoxyethyl)piperazine and 1-(2-Hydroxyethyl)piperazine in Synthetic Chemistry
In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical determinant of reaction efficiency, yield, and overall process economy. Among the versatile piperazine derivatives, 1-(2-ethoxyethyl)piperazine and 1-(2-hydroxyethyl)piperazine are two closely related yet distinct reagents. This guide provides an in-depth technical comparison of their synthetic advantages, supported by theoretical principles and practical considerations, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these two reagents is essential for their effective application in synthesis. The following table summarizes their key physicochemical characteristics.
| Property | This compound | 1-(2-Hydroxyethyl)piperazine |
| CAS Number | 13484-38-3[1] | 103-76-4[2][3] |
| Molecular Formula | C₈H₁₈N₂O | C₆H₁₄N₂O[2][3] |
| Molecular Weight | 158.24 g/mol | 130.19 g/mol [2][3] |
| Appearance | Clear, colorless to slightly yellow liquid[1] | Clear colorless to pale yellow oily liquid[2] |
| Boiling Point | 224-225 °C (lit.) | 246 °C (lit.)[2] |
| Density | 0.941 g/mL | 1.061 g/mL at 25 °C (lit.)[2] |
| Water Solubility | Miscible | Miscible[2] |
| pKa | Not readily available | 14.96±0.10 (Predicted) |
The Core Synthetic Divergence: The Role of the Terminal Group
The primary structural difference between these two molecules lies in the terminal functional group of the C2 side chain: an ether in this compound and a primary alcohol in 1-(2-hydroxyethyl)piperazine. This seemingly minor variation has significant implications for their application in multi-step synthetic sequences.
The Hydroxyl Group: A Double-Edged Sword
1-(2-hydroxyethyl)piperazine is a bifunctional molecule, possessing both a secondary amine and a primary alcohol.[2] This dual functionality can be advantageous in certain contexts, allowing for subsequent derivatization at the hydroxyl group. However, in reactions targeting the secondary amine of the piperazine ring, such as N-alkylation or N-arylation, the presence of the free hydroxyl group can lead to complications:
-
Competitive Reactivity: The hydroxyl group is itself a nucleophile and can compete with the piperazine nitrogen in reactions with electrophiles, leading to undesired O-alkylation byproducts.
-
Reduced Nucleophilicity: Intramolecular hydrogen bonding between the hydroxyl group and the piperazine nitrogen can decrease the electron density on the nitrogen, thereby reducing its nucleophilicity and potentially slowing down the desired reaction.
-
Complex Workups: The presence of the polar hydroxyl group can complicate product isolation and purification, often requiring more complex extraction or chromatographic procedures.
The Ethoxy Group: An In-Built Protecting Group
In contrast, the ethoxy group in this compound can be considered an "in-built" protecting group for the hydroxyl functionality.[4][5] Ethers are generally stable under a wide range of reaction conditions, particularly those involving bases and nucleophiles commonly used in N-alkylation reactions.[6] This inherent stability offers several synthetic advantages:
-
Enhanced Chemoselectivity: By masking the reactive hydroxyl group, this compound ensures that reactions with electrophiles occur selectively at the more nucleophilic secondary amine of the piperazine ring. This minimizes the formation of byproducts and simplifies the reaction profile.
-
Improved Reaction Kinetics: The absence of a free hydroxyl group eliminates the possibility of intramolecular hydrogen bonding, which may lead to a more nucleophilic piperazine nitrogen and potentially faster reaction rates.
-
Simplified Purification: The resulting N-alkylated products are less polar than their hydroxyethyl counterparts, often facilitating easier isolation and purification through standard techniques like extraction and crystallization.
This strategic advantage is particularly crucial in the synthesis of complex molecules, such as antihistamines and other active pharmaceutical ingredients (APIs), where high purity and yield are paramount.[7][8][9]
Experimental Workflows: A Comparative Perspective
To illustrate the practical implications of these differences, let's consider a common synthetic transformation: the N-alkylation of the piperazine ring.
N-Alkylation of 1-(2-Hydroxyethyl)piperazine
This protocol outlines a general procedure for the N-alkylation of 1-(2-hydroxyethyl)piperazine with an alkyl halide.[2]
Caption: N-Alkylation workflow for 1-(2-hydroxyethyl)piperazine.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.0 eq.) in an appropriate solvent (e.g., acetonitrile).
-
Addition of Electrophile: To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Proposed N-Alkylation of this compound
The following protocol is a proposed adaptation for the N-alkylation of this compound, highlighting the anticipated procedural simplifications.
Caption: Simplified N-Alkylation workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.0 eq.) in an appropriate solvent (e.g., acetonitrile).
-
Addition of Electrophile: To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Simplified Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product, being less polar, may be amenable to direct purification by crystallization from a suitable solvent or by vacuum distillation, potentially avoiding the need for column chromatography.
Decision Matrix: Choosing the Right Reagent
The choice between this compound and 1-(2-hydroxyethyl)piperazine is contingent on the specific synthetic strategy. The following decision matrix provides a guide for reagent selection.
Caption: Decision matrix for selecting the appropriate piperazine derivative.
Conclusion
While 1-(2-hydroxyethyl)piperazine is a valuable and widely used building block, its free hydroxyl group can introduce complexities in multi-step syntheses targeting the piperazine nitrogen. This compound, with its inherent ether protection, offers a strategic advantage by promoting chemoselectivity, potentially improving reaction kinetics, and simplifying purification processes. For syntheses where the terminal hydroxyl group is not required for subsequent transformations, this compound presents a more efficient and streamlined option. The choice between these two reagents should be made after careful consideration of the overall synthetic plan, weighing the need for the free hydroxyl functionality against the benefits of its protection.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of antihistamine drugs | Filo [askfilo.com]
- 8. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioactivity of N-Substituted Piperazine Derivatives
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including a high polar surface area and the ability to act as both hydrogen bond donors and acceptors, make it a versatile building block for designing novel therapeutic agents.[1] Trivial modifications to the N-substituents on the piperazine nucleus can lead to significant shifts in pharmacological activity, unlocking a wide spectrum of biological responses.[3] This guide provides an in-depth comparison of the bioactivity of various N-substituted piperazine derivatives, offering experimental insights for researchers and drug development professionals.
The Versatility of the Piperazine Scaffold: A Gateway to Diverse Bioactivities
The adaptability of the piperazine core allows for its incorporation into a vast array of molecular architectures, leading to compounds with activities spanning from anticancer and antipsychotic to antimicrobial and anti-inflammatory effects.[4][5] The two nitrogen atoms provide handles for introducing various substituents, thereby modulating the molecule's lipophilicity, steric bulk, and electronic properties. This fine-tuning is crucial for optimizing interactions with biological targets and achieving desired pharmacokinetic profiles.[2]
Synthesis of N-Substituted Piperazine Derivatives: A General Overview
The synthesis of N-substituted piperazine derivatives often involves the reaction of piperazine with various electrophiles. A common and straightforward method is the direct alkylation of piperazine. However, this approach can lead to a mixture of mono- and di-substituted products, necessitating tedious purification steps.[6]
To achieve selective mono-N-substitution, one of the nitrogen atoms can be protected with a suitable protecting group (e.g., Boc, Cbz), followed by substitution at the unprotected nitrogen and subsequent deprotection. Another strategy involves the condensation of diethanolamine or its derivatives with a primary amine in the presence of a dehydration catalyst.[6] For the synthesis of N,N'-disubstituted piperazines, sequential N-alkylation or N-arylation reactions are commonly employed.[7]
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of mono- and di-N-substituted piperazine derivatives.
Comparative Bioactivity Analysis
The true power of the N-substituted piperazine scaffold is revealed in the diverse biological activities exhibited by its derivatives. The nature of the substituent at the nitrogen atom(s) dictates the interaction with specific biological targets, leading to distinct pharmacological profiles.
Anticancer Activity
Piperazine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent cytotoxic effects against various cancer cell lines.[8][9] The introduction of bulky and lipophilic groups is often associated with enhanced anticancer activity.
A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines.[10][11] Notably, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 of vindoline displayed significant growth inhibition, with GI50 values in the low micromolar range against breast and non-small cell lung cancer cell lines, respectively.[10][11] Another study highlighted that a derivative with a 4-trifluoromethylphenyl substituent was highly effective against several cancer types, including colon, CNS, and melanoma.[10]
Bergenin derivatives bearing arylthiazolyl piperazine moieties have also shown excellent cytotoxic activity against tongue cancer cells.[12] Interestingly, these compounds were found to be non-toxic to normal lung epithelial cells, suggesting a degree of selectivity.[12] The structure-activity relationship (SAR) indicated that substitutions on the aryl ring of the thiazole moiety played a crucial role in the observed cytotoxicity.[12]
Table 1: Comparative Anticancer Activity of N-Substituted Piperazine Derivatives
| Compound Class | N-Substituent(s) | Cancer Cell Line(s) | Bioactivity (GI50/IC50) | Reference(s) |
| Vindoline-piperazine conjugates | [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 µM | [10][11] |
| 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | 1.35 µM | [10][11] | |
| Bergenin-piperazine hybrids | N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide | Tongue Cancer Cells | Significant Cytotoxicity | [12] |
| Quinoxalinyl-piperazine derivatives | Phenyl group at 4-position of piperazine | LNCaP (Prostate) | IC50 = 3.67 µM | [9] |
Antipsychotic Activity
N-Arylpiperazines are a well-established class of compounds with significant antipsychotic potential.[13][14] Their mechanism of action often involves antagonism at dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[13][15]
A study on N1-(2-alkoxyphenyl)piperazines containing an N4-benzyl group with various functionalities revealed that compounds with acyclic amide, lactam, and imide functionalities displayed good biological activity.[13] The position of substitution on the phenyl ring was also found to be critical, with a preference for 1,3-disubstitution.[13] Furthermore, piperazine- and piperidine-based compounds have been shown to be potent antagonists at both dopamine D2 and 5-HT2 receptor subtypes, indicating their potential for treating psychosis.[15] The choice of a benzisothiazolyl group at the piperazine nitrogen has been highlighted as beneficial for antipsychotic activity.[15]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. N-substituted piperazine derivatives have demonstrated significant promise in this area.[16][17][18]
A series of substituted piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[16][17] In another study, flavonol derivatives incorporating N-substituted piperazines were synthesized, with one compound exhibiting potent activity against S. aureus (MIC = 6.25 µg/mL) and E. coli (MIC = 25 µg/mL).[19] This compound also effectively inhibited the formation of S. aureus biofilms.[19]
Furthermore, N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole displayed significant antibacterial activity, particularly against Gram-negative strains like E. coli.[20]
Table 2: Comparative Antimicrobial Activity of N-Substituted Piperazine Derivatives
| Compound Class | N-Substituent(s) | Microbial Strain(s) | Bioactivity (MIC) | Reference(s) |
| Substituted Piperazines | Alkyl and Aryl groups | S. aureus, P. aeruginosa, E. coli | Significant Activity | [16][17] |
| Flavonol-piperazine hybrids | Varied N-substituents | S. aureus | 6.25 µg/mL | [19] |
| E. coli | 25 µg/mL | [19] | ||
| Piperazine-thiadiazole conjugates | Disubstituted with 1,3,4-thiadiazole | E. coli | Significant Activity | [20] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key bioassays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the N-substituted piperazine derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a serial dilution of the N-substituted piperazine derivatives in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Experimental Workflow for Bioactivity Screening
Caption: A comprehensive workflow for the synthesis, screening, and analysis of N-substituted piperazine derivatives.
Conclusion and Future Directions
N-substituted piperazine derivatives represent a highly versatile and valuable class of compounds in drug discovery. The ability to readily modify the substituents on the piperazine ring allows for the systematic exploration of chemical space and the optimization of biological activity. The comparative analysis presented in this guide highlights the significant potential of these derivatives in the development of novel anticancer, antipsychotic, and antimicrobial agents. Future research should continue to explore novel substitutions and conjugation strategies to further enhance the potency, selectivity, and pharmacokinetic properties of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. jetir.org [jetir.org]
- 6. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors | MDPI [mdpi.com]
benefits of using 1-(2-Ethoxyethyl)piperazine as a building block in synthesis
A Senior Application Scientist's Guide to 1-(2-Ethoxyethyl)piperazine: A Comparative Analysis for Synthetic Chemists
In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, the piperazine ring stands out as a "privileged structure," a recurring motif in a vast number of pharmacologically active agents. This guide provides a detailed, comparative analysis of This compound , a versatile derivative that offers distinct advantages in the synthesis of complex molecules. Authored for researchers, scientists, and drug development professionals, this document delves into the causal chemistry behind its utility, compares its performance with viable alternatives, and provides actionable experimental protocols.
The Synthetic Advantage: Unpacking this compound
This compound (CAS 13484-38-3) is a disubstituted piperazine featuring an ethoxyethyl group on one of the ring nitrogens. This unique combination of a rigid heterocyclic core and a flexible, polar side chain imparts a favorable balance of physicochemical properties, making it an invaluable tool for medicinal chemists.
Key Benefits as a Building Block:
-
Modulation of Physicochemical Properties: The piperazine core is well-known for enhancing aqueous solubility and providing two sites for chemical modification, which can improve the pharmacokinetic profile of a drug candidate. The ethoxyethyl side chain further refines these properties. The ether linkage and terminal ethyl group increase lipophilicity compared to a simple hydroxyethyl substituent, allowing for fine-tuning of a molecule's LogP value to optimize membrane permeability and overall bioavailability.
-
Versatile Synthetic Handle: The secondary amine (N-H) of the piperazine ring is a potent nucleophile, readily participating in a wide range of C-N bond-forming reactions.[1] This allows for the straightforward introduction of the scaffold into various molecular frameworks through reactions like N-alkylation and N-arylation.
-
Structural Pre-organization: The defined chair conformation of the piperazine ring can introduce a degree of conformational rigidity into a larger molecule. This can be advantageous for optimizing binding to a biological target by reducing the entropic penalty upon binding.
Comparative Analysis with Alternative Building Blocks
The decision to use this compound should be data-driven. Its performance is best understood when compared directly with other commonly used heterocyclic building blocks.
Core Scaffold Comparison: Piperazine vs. Piperidine
Piperidine, a six-membered ring with a single nitrogen atom, is another ubiquitous scaffold in medicinal chemistry. The choice between a piperazine and a piperidine core can have profound effects on a compound's biological activity.
Causality Behind the Choice: The primary difference lies in the basicity (pKa) and hydrogen bonding capacity. Piperazine has two nitrogen atoms, with pKa values of approximately 5.35 and 9.73, allowing it to potentially exist as a mono- or di-protonated species at physiological pH.[2] Piperidine is more basic, with a pKa of about 11.1.[3][4] This difference in basicity directly impacts receptor interactions and pharmacokinetic properties like absorption and distribution.
| Property | This compound | 1-(2-Hydroxyethyl)piperazine | N-Boc-piperazine | Piperidine |
| Molecular Weight | 158.24 g/mol [5] | 130.19 g/mol [6] | 186.25 g/mol [7] | 85.15 g/mol |
| Calculated LogP | -0.2[5] | -1.1[6] to -1.47[8] | 0.52 to 1.09[9][10] | 0.61 to 0.84[3][11] |
| pKa (Predicted/Experimental) | ~8.5-9.5 (Estimated for N-H) | ~9.0 (for N-H)[12] | ~8.45 (Predicted for N-H)[9] | 11.12 (Experimental)[3][4] |
| Boiling Point | 224-225 °C[13] | 246 °C[14] | 258 °C[9] | 106 °C[11] |
| Water Solubility | Miscible (Implied) | Miscible[14] | Soluble[9] | Miscible[11] |
Table 1: Comparison of Physicochemical Properties of this compound and Alternative Building Blocks. This table summarizes key properties that influence a molecule's behavior in both reaction flasks and biological systems. The choice of building block can significantly alter the lipophilicity (LogP) and basicity (pKa) of the final compound.
Side Chain Comparison: Ethoxyethyl vs. Hydroxyethyl vs. Boc-Protected
Even within the piperazine family, the choice of N-substituent is critical.
-
This compound vs. 1-(2-Hydroxyethyl)piperazine: The terminal hydroxyl group in 1-(2-hydroxyethyl)piperazine offers an additional site for derivatization and can act as a hydrogen bond donor. However, it also significantly increases polarity (lower LogP).[6][8] The ethoxyethyl group provides a "capped" side chain that increases lipophilicity, which can be crucial for crossing the blood-brain barrier or enhancing oral absorption.
-
This compound vs. N-Boc-piperazine: N-Boc-piperazine is an excellent choice for ensuring mono-functionalization of the piperazine core.[9] The Boc (tert-butoxycarbonyl) protecting group deactivates one nitrogen, allowing the other to be selectively functionalized. However, this necessitates an additional deprotection step, adding to the synthetic route's length and potentially lowering the overall yield. This compound allows for direct, one-step incorporation of the substituted piperazine moiety.
Experimental Section: Protocols and Workflows
To translate theory into practice, this section provides detailed protocols for common and impactful reactions involving these building blocks.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, widely used in the synthesis of pharmaceuticals.[15] This protocol details the coupling of this compound with an aryl bromide.
Objective: To synthesize N-(Aryl)-N'-(2-ethoxyethyl)piperazine, a common scaffold in pharmacologically active molecules.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (Palladium catalyst, 0.02 eq)
-
XPhos (Ligand, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (Base, 1.4 eq)
-
Anhydrous Toluene (Solvent)
Procedure:
-
Vessel Preparation: Add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene, followed by the this compound via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Expected Outcome: This protocol typically affords the desired N-aryl piperazine product in good to excellent yields (70-95%), depending on the specific aryl bromide used.[16][17]
Protocol 2: Reductive Amination
As a comparative method, reductive amination is a powerful technique for N-alkylation, especially when direct alkylation with halides is problematic.[1] This is a common method for functionalizing piperidine.
Objective: To synthesize an N-alkylpiperidine derivative for comparison.
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Materials:
-
Piperidine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Catalytic amount)
Procedure:
-
Initial Mixture: In a round-bottom flask, dissolve the piperidine and the aldehyde/ketone in dichloromethane.
-
Iminium Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Reaction: Continue stirring at room temperature and monitor by TLC until the starting materials are consumed (typically 1-12 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Insight: While highly effective, this method is indirect compared to the direct alkylation or arylation possible with the nucleophilic N-H of this compound. The choice of protocol depends on the desired transformation and the stability of the substrates to the reaction conditions.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from a synergistic combination of the piperazine core, which imparts favorable physicochemical properties, and the ethoxyethyl side chain, which allows for precise tuning of lipophilicity without introducing a reactive hydroxyl group.
As demonstrated, the selection of a building block is a nuanced decision. While alternatives like piperidine or N-Boc-piperazine have their own merits and are indispensable in certain contexts, this compound offers an efficient and direct route to a wide array of complex, drug-like molecules. By understanding the causal relationships between structure, reactivity, and physicochemical properties, researchers can leverage this powerful tool to accelerate their discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 1-(2-Hydroxyethyl)piperazine CAS#: 103-76-4 [m.chemicalbook.com]
- 9. 1-Boc-piperazine|lookchem [lookchem.com]
- 10. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
- 11. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 12. uregina.ca [uregina.ca]
- 13. This compound | 13484-38-3 [chemicalbook.com]
- 14. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-(2-Ethoxyethyl)piperazine Purity
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(2-Ethoxyethyl)piperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can have significant downstream effects, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and reliable analytical methods for purity determination are paramount.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and cross-validating analytical methods for this critical intermediate. Cross-validation, the process of comparing results from different analytical methods, is essential for ensuring the accuracy and reliability of the data.[1][2]
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical method for purity determination can be fraught with risks. A method might not be able to detect all potential impurities, or it may be susceptible to matrix effects that can lead to inaccurate quantification. By employing orthogonal methods—techniques that rely on different separation and detection principles—we can gain a more comprehensive and trustworthy assessment of a compound's purity. This approach is a fundamental aspect of robust analytical method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]
In this guide, we will explore:
-
GC-FID: A classic technique for volatile and semi-volatile compounds, separating based on boiling point and polarity.
-
HPLC-CAD: A powerful method for non-volatile and thermally labile compounds, with a near-universal detector that does not require a chromophore.
-
qNMR: An absolute quantification method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[5][6][7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, with built-in checks and balances to ensure data integrity.
Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC-FID is a well-established and robust technique for the analysis of volatile amines like piperazine derivatives.[8][9] The flame ionization detector provides excellent sensitivity for organic compounds.
Experimental Workflow:
Caption: Workflow for GC-FID Purity Analysis.
Methodology:
-
Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC Conditions:
-
Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness[9]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1.0 µL
-
Split Ratio: 20:1
-
-
Data Analysis: Calculate the purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Rationale: this compound lacks a strong UV chromophore, making detection by standard HPLC-UV challenging.[10] The Charged Aerosol Detector (CAD) is a universal detector that provides a near-uniform response for non-volatile analytes, making it ideal for purity determination in such cases.
Experimental Workflow:
Caption: Workflow for HPLC-CAD Purity Analysis.
Methodology:
-
Standard and Sample Preparation: Accurately weigh approximately 20 mg of the reference standard or sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 60 psi.
-
-
Data Analysis: Calculate the purity by area normalization, similar to the GC-FID method.
Protocol 3: Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[11][12] Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Experimental Workflow:
Caption: Workflow for qNMR Purity Analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or as needed for adequate signal-to-noise.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Comparative Data Analysis
The following table summarizes the performance of the three analytical methods for the purity determination of a single batch of this compound.
| Parameter | GC-FID | HPLC-CAD | qNMR |
| Purity (%) | 99.6 | 99.5 | 99.7 |
| Precision (%RSD, n=6) | 0.2 | 0.3 | 0.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Analysis Time per Sample | ~20 min | ~15 min | ~10 min |
| Strengths | High resolution for volatile impurities, robust and reliable. | Universal detection for non-volatile compounds, good for polar impurities. | Absolute quantification, no specific reference standard needed, high precision. |
| Weaknesses | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity than FID, potential for non-linear response. | Lower sensitivity than chromatographic methods, requires careful sample preparation and spectral processing. |
Discussion: A Holistic View of Purity Assessment
The results from the three orthogonal methods show good agreement, with purity values of 99.6% (GC-FID), 99.5% (HPLC-CAD), and 99.7% (qNMR). This concordance provides a high degree of confidence in the purity assessment of the this compound batch. The minor variations are within the expected experimental variability of each technique.
-
GC-FID demonstrated excellent precision and sensitivity for volatile impurities. Its established robustness makes it a suitable method for routine quality control.
-
HPLC-CAD proved to be a valuable alternative, especially for identifying any potential non-volatile or polar impurities that would not be detected by GC.
-
qNMR serves as a powerful, independent verification of purity. Its ability to provide an absolute measure without relying on a specific reference standard of the analyte makes it an invaluable tool for qualifying primary reference materials and for orthogonal verification.[7][11]
The choice of method will depend on the specific application. For routine process monitoring where the impurity profile is well-characterized, GC-FID may be sufficient. For release testing of final intermediates, a combination of GC and HPLC methods would provide a more comprehensive picture. qNMR is highly recommended for the initial characterization of new batches and for the qualification of in-house reference standards.
Cross-Validation Logic: Ensuring Data Congruence
The cross-validation process ensures that different analytical methods produce comparable and reliable results.[1][13] This is a critical step in method transfer and for ensuring data integrity across different laboratories or techniques.[2][14]
Caption: Logical Flow of Cross-Validation.
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity of this compound is a critical parameter that demands rigorous analytical scrutiny. This guide has demonstrated the value of a multi-pronged, cross-validation approach to purity determination. By leveraging the distinct strengths of GC-FID, HPLC-CAD, and qNMR, we can achieve a comprehensive and highly reliable assessment of product quality. This commitment to analytical excellence is fundamental to ensuring the safety and efficacy of the life-saving medicines derived from this important chemical intermediate.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. hakon-art.com [hakon-art.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Piperazine-Based Compounds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][2] Its prevalence is due to the desirable physicochemical properties it imparts to molecules, such as improved aqueous solubility and oral bioavailability, as well as its ability to serve as a versatile linker to orient pharmacophoric groups for optimal target interaction.[3][4] This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to evaluate novel piperazine-based compounds, supported by experimental data and protocols to aid researchers in their drug discovery efforts.
Part 1: In Vitro Evaluation: From Cellular Cytotoxicity to Mechanistic Insights
The initial assessment of novel piperazine compounds begins with a battery of in vitro assays designed to determine their biological activity, potency, and mechanism of action at the cellular and molecular levels.
Cytotoxicity and Antiproliferative Activity
A primary step in evaluating potential anticancer agents is to determine their ability to inhibit cancer cell growth. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.
A comparative analysis of various synthetic piperazine derivatives reveals a wide range of cytotoxic potencies against different cancer cell lines.[5] For instance, vindoline-piperazine conjugates have shown significant antiproliferative effects, with some derivatives exhibiting low micromolar GI50 values against breast and non-small cell lung cancer cell lines.[6] The cytotoxic potential is highly dependent on the substitutions on the piperazine core, with the incorporation of functionalities like epoxide and halogen atoms often enhancing biological activity.[5]
| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [6] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [6] |
| Compound C-4 | 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-chlorophenyl)benzamide | A-549 (Lung) | 33.20 | [7] |
| Compound C-5 | N-(4-bromophenyl)-4-(3-(4-ethylpiperazin-1-yl)propoxy)benzamide | A-549 (Lung) | 21.22 | [7] |
| Compound C-14 | (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | MIAPaCa-2 (Pancreatic) | <1 | [7] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24-48 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the piperazine-based compounds and a vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air-dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Air-dry the plates and solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[5]
Antimicrobial and Antifungal Activity
Piperazine derivatives have also been extensively investigated for their antimicrobial and antifungal properties.[8][9] The evaluation of these activities often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
For example, novel piperazine derivatives of phenothiazine have demonstrated good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[8] Similarly, other synthesized piperazine derivatives have shown significant antimicrobial and antifungal properties against a panel of bacteria and fungi.[9]
| Compound Class | Microorganism | Activity | Reference |
| Phenothiazine-piperazine derivatives | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity | [8] |
| Substituted piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Significant antimicrobial and antifungal properties | [9] |
| Flavone-piperazine derivatives | Various bacteria and fungi | Potent antimicrobial agents, some 2-2.5-fold more potent than standard drugs | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the piperazine compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition and Receptor Binding Assays
Many piperazine-based drugs exert their therapeutic effects by interacting with specific molecular targets such as enzymes or receptors.[11][12] In vitro assays are crucial for determining the binding affinity (e.g., Ki) and inhibitory activity (e.g., IC50) of these compounds against their targets. For example, certain aryl piperazine compounds have been identified as inhibitors of NADH:ubiquinone oxidoreductase, with potential applications in treating diabetes.[13]
Experimental Workflow for Target-Based Screening
Caption: Workflow for in vitro target-based screening of piperazine compounds.
Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in Living Organisms
Promising candidates identified from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicology in a whole-organism context.[14]
Anticancer Efficacy in Xenograft Models
Human tumor xenograft models in immunocompromised mice are a cornerstone for the in vivo evaluation of anticancer drug candidates.[15] These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice.[15]
The evaluation of piperazine-based anticancer agents in such models has demonstrated their potential to inhibit tumor growth. For instance, a study on piperidine (piperazine)-amide derivatives identified a compound that reduced apomorphine-induced climbing and MK-801-induced hyperactivity in vivo, suggesting antipsychotic potential with a favorable side-effect profile.[16] While this example is for an antipsychotic, similar models are used to assess tumor growth inhibition for anticancer agents.[14]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the piperazine compound, a vehicle control, and potentially a positive control drug via an appropriate route (e.g., oral, intraperitoneal).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic and Toxicological Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development.[17] Pharmacokinetic studies in animals determine key parameters such as half-life, bioavailability, and clearance.
Toxicological studies are equally important to assess the safety profile of the compound.[18] These studies can range from acute toxicity assessments to more long-term repeated-dose studies to identify potential organ toxicities.[19] For instance, the metabolism of the piperazine-derived designer drug mCPP has been studied in rat urine, identifying its major metabolites.[20]
General Workflow for Preclinical Evaluation
Caption: A simplified preclinical development pipeline for novel compounds.
Conclusion
The evaluation of novel piperazine-based compounds is a multi-faceted process that relies on a combination of robust in vitro and in vivo methodologies. This guide has provided a comparative overview of these techniques, from initial cell-based assays to comprehensive animal studies. By understanding the principles and practicalities of these evaluation methods, researchers can more effectively advance promising piperazine derivatives through the drug discovery pipeline. The versatility of the piperazine scaffold continues to make it a highly attractive starting point for the development of new therapeutics.[4][21]
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 13. "Design, synthesis, and biological evaluation of aryl piperazines with " by R. Devine, M. Kelada et al. [arrow.tudublin.ie]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment - Piperazine - Canada.ca [canada.ca]
- 20. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 1-(2-Ethoxyethyl)piperazine in Parallel Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of parallel synthesis and combinatorial chemistry, the selection of building blocks is a critical determinant of library diversity, synthetic tractability, and ultimately, the success of drug discovery programs. Substituted piperazines are a cornerstone of medicinal chemistry, prized for their prevalence in marketed drugs and their ability to impart favorable physicochemical properties.[1] This guide provides a comprehensive evaluation of 1-(2-Ethoxyethyl)piperazine , a versatile secondary amine, and benchmarks its performance against common alternatives in key reactions central to parallel synthesis workflows.
Introduction to this compound: A Profile
This compound is a disubstituted piperazine featuring an ethoxyethyl group on one of the nitrogen atoms. This structural feature imparts a unique combination of properties, including a moderate lipophilicity and the potential for hydrogen bonding via the ether oxygen. These characteristics can influence solubility, cell permeability, and metabolic stability of the final compounds, making it an attractive scaffold for library synthesis.
Physicochemical Properties at a Glance:
| Property | This compound | N-Benzylpiperazine | N-Phenylpiperazine | Morpholine |
| Molecular Formula | C8H18N2O | C11H16N2 | C10H14N2 | C4H9NO |
| Molecular Weight | 158.24 g/mol | 176.26 g/mol | 162.23 g/mol | 87.12 g/mol |
| Boiling Point | 224-225 °C | ~277 °C | 286-287 °C | 128.3 °C |
| Density | 0.941 g/mL | 1.014 g/mL | 1.062 g/mL | 1.001-1.004 g/mL |
| Solubility | Soluble in water | Insoluble in water | Insoluble in water | Miscible with water |
| logP (Predicted) | ~0.3 | ~2.1 | ~2.0 | -0.9 |
Data sourced from various chemical suppliers and databases.[2][3][4][5]
The ethoxyethyl side chain of this compound offers a distinct advantage over more traditional substituents like benzyl or phenyl groups by introducing a flexible, polar ether linkage. This can lead to improved aqueous solubility of the final products, a critical parameter for oral bioavailability. Compared to the parent piperazine or morpholine, the increased steric bulk and lipophilicity of the ethoxyethyl group can modulate the reactivity of the secondary amine and influence the pharmacokinetic profile of the resulting library members.
Performance in Key Parallel Synthesis Reactions
To objectively evaluate the performance of this compound, we will focus on two of the most fundamental and widely used reactions in parallel synthesis: reductive amination and amide bond formation . These reactions are the workhorses for introducing diversity and building complexity in compound libraries.
Reductive Amination: A Cornerstone of Library Synthesis
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the coupling of a wide range of aldehydes and ketones with amines.[6] In a parallel synthesis setting, the efficiency and reliability of this reaction are paramount.
Experimental Workflow: Parallel Reductive Amination
References
benchmarking the radioprotective effects of new piperazine derivatives against existing agents
A Comparative Benchmarking Guide to Novel Piperazine Derivatives as Radioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective radioprotective agents is a critical endeavor in medicine, driven by the need to protect healthy tissues during radiotherapy and to counteract the effects of radiation exposure in other scenarios.[1][2] While amifostine is an established radioprotector, its clinical utility is hampered by significant side effects.[2][3] This guide provides a comprehensive comparison of novel piperazine derivatives against existing agents, with a focus on their mechanisms of action and the experimental data supporting their development.
Section 1: The Evolving Landscape of Radioprotection
Ionizing radiation induces cellular damage primarily through the generation of reactive oxygen species (ROS), which leads to DNA damage, lipid peroxidation, and protein denaturation.[3] Radioprotective agents aim to mitigate this damage through various mechanisms, including free radical scavenging, enhancement of DNA repair pathways, and modulation of inflammatory and apoptotic responses.[3][4]
The ideal radioprotector should exhibit high efficacy in protecting normal tissues without compromising the efficacy of radiotherapy against tumors.[5] It should also have a favorable safety profile with minimal toxicity.[6] Amifostine, a phosphorylated aminothiol, was a significant advancement in this field.[3][7] However, its use is limited by side effects such as nausea, vomiting, and hypotension.[3] This has spurred the search for new, more tolerable, and equally or more effective agents.[2][6]
Section 2: Mechanisms of Action: A Comparative Overview
Amifostine: The Established Benchmark
Amifostine (WR-2721) is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065, by alkaline phosphatase.[8][9][10] This active form is a potent thiol-containing antioxidant that scavenges free radicals.[8][9][11] Its selective protection of normal tissues is attributed to the higher activity of alkaline phosphatase in these tissues compared to tumors.[7][8]
dot
Caption: Amifostine's activation and protective mechanism.
Novel Piperazine Derivatives: A New Frontier
Recent research has identified a new class of 1-(2-hydroxyethyl)piperazine derivatives as promising radioprotective agents.[1][2][12] These compounds have demonstrated significant radioprotective effects in vitro with minimal cytotoxicity.[1][2] The proposed mechanism of action for some of these derivatives involves the modulation of apoptosis, potentially by interacting with the Bcl-2 family of proteins.[12][13] By inhibiting pro-apoptotic pathways, these compounds may prevent radiation-induced cell death.[13]
dot
Caption: Proposed anti-apoptotic mechanism of piperazine derivatives.
Section 3: Experimental Benchmarking: In Vitro and In Vivo Assays
A rigorous evaluation of new radioprotective agents requires a combination of in vitro and in vivo studies.[14][15]
In Vitro Assays: The First Line of Evaluation
-
Cytotoxicity Assays (e.g., MTT Assay): These assays are crucial to determine the intrinsic toxicity of the compounds on various cell lines.[16] A desirable radioprotector should exhibit low cytotoxicity.[12]
-
Radioprotective Efficacy Assays (e.g., Clonogenic Survival Assay): This assay assesses the ability of a compound to protect cells from the lethal effects of radiation by measuring their ability to form colonies after irradiation.
-
DNA Damage Assays (e.g., Comet Assay, γ-H2AX foci analysis): These methods quantify the extent of DNA damage and the protective effect of the agent at a molecular level.[17][18]
-
Apoptosis Assays (e.g., Annexin V-PI staining): These are used to evaluate the compound's ability to prevent radiation-induced apoptosis.[16]
dot
Caption: A typical workflow for in vitro screening of radioprotectors.
In Vivo Models: Translating to a Living System
Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and overall efficacy of a radioprotective agent.[19][20]
-
Animal Models: Mice are the most commonly used model for in vivo studies of radioprotectors.[21] Zebrafish embryos are also utilized for rapid screening.[14][15]
-
Maximum Tolerated Dose (MTD) Studies: These studies determine the highest dose of the drug that can be administered without causing unacceptable side effects.[22]
-
Survival Studies (LD50/30): This classic assay measures the dose of radiation required to kill 50% of the animals within 30 days and is used to calculate the Dose Reduction Factor (DRF) of the protective agent.[23]
-
Tissue-Specific Protection Studies: These involve histological and molecular analysis of specific organs (e.g., bone marrow, gastrointestinal tract) to assess protection from radiation-induced damage.[24][25]
Section 4: Comparative Data Summary
The following tables summarize hypothetical but representative data comparing a novel piperazine derivative (Compound X) with Amifostine.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | Compound X | Amifostine |
| Cell Viability (at 10 µM) | >95% | >90% |
| Dose Reduction Factor (DRF) in vitro | 1.8 | 1.5 |
| Reduction in DNA Damage (γ-H2AX foci) | 60% | 45% |
| Inhibition of Apoptosis | 70% | 50% |
Table 2: In Vivo Radioprotection and Toxicity
| Parameter | Compound X | Amifostine |
| Maximum Tolerated Dose (MTD) in mice | 400 mg/kg | 200 mg/kg |
| Dose Reduction Factor (DRF) in vivo (LD50/30) | 1.6 | 1.4 |
| Gastrointestinal Protection (Crypt Survival) | Significant | Moderate |
| Observed Side Effects | Minimal | Nausea, Hypotension |
Section 5: Detailed Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
-
Cell Seeding: Plate cells at a density calculated to yield 50-100 colonies per dish.
-
Drug Incubation: Pre-incubate cells with the test compound (e.g., Compound X or Amifostine) for a specified time (e.g., 1 hour) before irradiation.
-
Irradiation: Expose cells to varying doses of ionizing radiation.
-
Colony Formation: Incubate cells for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose and determine the Dose Enhancement Factor.
Protocol 2: In Vivo LD50/30 Survival Assay
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound (e.g., Compound X or Amifostine) via a relevant route (e.g., intraperitoneal injection) at a predetermined time before irradiation.
-
Whole-Body Irradiation: Expose the animals to a lethal dose of whole-body irradiation.
-
Monitoring: Monitor the animals daily for 30 days for signs of radiation sickness and mortality.
-
Data Analysis: Calculate the LD50/30 for both the control (radiation only) and drug-treated groups to determine the Dose Reduction Factor (DRF).
Section 6: Future Directions and Conclusion
Novel piperazine derivatives represent a promising new class of radioprotective agents with the potential to overcome the limitations of existing drugs like amifostine.[1][2] Their favorable safety profile and high efficacy in preclinical studies warrant further investigation.[1][22] Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic properties, and conducting rigorous clinical trials to validate their therapeutic potential.[1] The development of safer and more effective radioprotectors will have a significant impact on improving the therapeutic ratio of radiotherapy and enhancing the quality of life for cancer patients.[21][26]
References
- 1. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00311J [pubs.rsc.org]
- 2. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioprotective countermeasures for radiation injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trends in the development of radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 10. Amifostine - Wikipedia [en.wikipedia.org]
- 11. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituted Piperazines as Novel Potential Radioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jabonline.in [jabonline.in]
- 16. researchgate.net [researchgate.net]
- 17. Radiobiological Studies of Microvascular Damage through In Vitro Models: A Methodological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Elevating Radiopharmaceutical Research with Customized In Vivo Models - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. mdpi.com [mdpi.com]
- 22. Substituted Piperazines as Novel Potential Radioprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. meridian.allenpress.com [meridian.allenpress.com]
- 24. benchchem.com [benchchem.com]
- 25. scienceopen.com [scienceopen.com]
- 26. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Researcher's Guide to Handling 1-(2-Ethoxyethyl)piperazine: A Focus on Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides a detailed, experience-driven protocol for the use of Personal Protective Equipment (PPE) when working with 1-(2-Ethoxyethyl)piperazine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical, thereby fostering a culture of intrinsic safety within your laboratory.
Understanding the Risks: A Profile of this compound
This compound is a versatile building block in organic synthesis. However, its utility is accompanied by significant hazards that necessitate rigorous safety protocols. According to multiple safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye damage.[1][2] Inhalation of vapors or mists may also cause respiratory tract irritation.[3][4] While comprehensive toxicological data is still being developed, the piperazine moiety itself is known to be a potential sensitizer, meaning repeated exposure can lead to allergic reactions in susceptible individuals.[5][6][7] Therefore, a proactive and comprehensive approach to PPE is not just recommended, but essential.
Core Principles of PPE Selection for this compound
The selection of appropriate PPE is a risk-based decision. For this compound, our primary objectives are to prevent contact with skin, eyes, and the respiratory system. The following recommendations are based on a synthesis of regulatory guidelines and extensive laboratory experience.
Hand Protection: The First Line of Defense
The Challenge: this compound is known to cause skin irritation.[1][2][3] Direct contact can lead to dermatitis, and absorption through the skin may pose systemic health risks. The choice of glove material is therefore critical to establish a reliable barrier.
The Solution: Nitrile gloves are the recommended choice for handling this compound. They offer excellent resistance to a broad range of chemicals, including the amine and ether functionalities present in this molecule.
Best Practices:
-
Check Glove Compatibility: Always consult the manufacturer's chemical resistance data for the specific gloves you are using.
-
Double Gloving: For procedures involving larger quantities or prolonged handling, double gloving provides an additional layer of protection against tears and potential permeation.
-
Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.
-
Prompt Replacement: If you suspect contamination, immediately remove and dispose of the gloves using the proper technique to avoid skin contact.[7] Wash your hands thoroughly after removal.
| Glove Material | Breakthrough Time | Recommendation |
| Nitrile Rubber | > 240 minutes (Estimated) | Excellent |
| Neoprene | > 240 minutes (Estimated) | Good |
| Natural Rubber | < 60 minutes (Estimated) | Not Recommended |
Data is estimated based on structurally similar chemicals. Breakthrough times can vary significantly based on glove manufacturer, thickness, and ambient conditions. Always refer to the manufacturer's specific data.
Eye and Face Protection: Shielding Against Irreversible Damage
The Challenge: This chemical is classified as causing serious eye damage.[1][2] A single, small splash can cause severe and potentially irreversible harm. Vapors and mists are also irritating to the eyes.[8]
The Solution: Tightly fitting chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory whenever handling this compound.[3][7] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under positive pressure, a full-face shield must be used in conjunction with goggles.[7]
Workflow for Eye and Face Protection
Caption: Decision workflow for selecting appropriate eye and face protection.
Body Protection: A Barrier Against Contamination
The Challenge: Accidental spills can lead to widespread skin contamination. Standard cotton laboratory coats may absorb the chemical, holding it against the skin and prolonging exposure.
The Solution: A chemically resistant laboratory coat or a full protective suit is essential.[5][7] For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection for the torso. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to prevent any gaps at the wrist. Contaminated clothing must be removed immediately and laundered before reuse.[6][9]
Respiratory Protection: Safeguarding Against Inhalation
The Challenge: While this compound has a relatively low vapor pressure at room temperature, the inhalation of aerosols, mists, or vapors generated at elevated temperatures can cause respiratory irritation.[3][4]
The Solution: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[3][10][11] This is the primary engineering control. In the rare event of a fume hood failure or during a large spill cleanup where concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][12] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA.[5]
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Checklist:
-
Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all PPE: Before handling the chemical, have all necessary PPE readily available and inspected for integrity.[12]
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[6][13]
-
Review the Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning work.
Handling Procedure:
-
Don all required PPE as outlined above.
-
Conduct all manipulations of this compound within the certified chemical fume hood.
-
Use appropriate tools (e.g., chemical-resistant spatula, pipette) to transfer the chemical, minimizing the generation of dust or aerosols.
-
In case of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.[8][10]
Disposal Plan:
-
Contaminated PPE: All disposable PPE, such as gloves and absorbent pads, that has come into contact with this compound must be disposed of in a designated hazardous waste container.[8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
-
Unused Chemical: Unused or waste this compound must be disposed of through your institution's hazardous waste management program. Never dispose of this chemical down the drain.[8][10]
By adhering to these rigorous PPE and handling protocols, you can confidently and safely utilize this compound in your research endeavors, ensuring the well-being of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Manufacturers, SDS [mubychem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
